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  • Product: delta2-Cefepime etherate
  • CAS: 88040-25-9

Core Science & Biosynthesis

Foundational

Introduction: The Imperative of Isomeric Purity in Fourth-Generation Cephalosporins

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Δ²-Cefepime Etherate Cefepime is a vital fourth-generation cephalosporin antibiotic, prized for its broad spectrum of activity against both Gra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Δ²-Cefepime Etherate

Cefepime is a vital fourth-generation cephalosporin antibiotic, prized for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains like Pseudomonas aeruginosa.[1] Its clinical efficacy stems from its ability to inhibit bacterial cell wall synthesis by binding to essential penicillin-binding proteins, leading to cell lysis and death.[2] Cefepime's chemical architecture, featuring a zwitterionic structure, enhances its penetration through the outer membranes of Gram-negative bacteria, contributing to its potent activity.[2][3]

However, the therapeutic success of any pharmaceutical agent is inextricably linked to its purity and the precise control of its chemical form. In the synthesis of Cefepime, the formation of isomeric impurities is a critical concern. One of the most significant process-related impurities is the Δ²-Cefepime isomer. This isomer is formed by the migration of the double bond within the core dihydrothiazine ring of the cephem nucleus. While the therapeutically active form is the Δ³-isomer, the Δ²-isomer is generally considered to be microbiologically inactive or significantly less active. Its presence in the final drug product can reduce the overall potency and represents an unnecessary chemical burden on the patient. Therefore, understanding the structure, formation, and analytical control of Δ²-Cefepime is a matter of paramount importance for researchers, scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of Cefepime.

This guide provides a detailed exploration of the chemical structure and stereochemistry of Δ²-Cefepime, its formation during synthesis, and the analytical methodologies required for its precise identification and quantification.

Part 1: Elucidating the Molecular Architecture of Δ²-Cefepime Etherate

The unambiguous identification of any chemical entity begins with a thorough understanding of its structure. Δ²-Cefepime is chemically named (6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-((1-methylpyrrolidin-1-ium-1-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate.[4] The term "etherate" indicates the presence of an ether molecule, typically diethyl ether (ethoxyethane), co-crystallized within the solid-state lattice.[5]

The Cephem Core and the Defining Δ² Isomerization

The foundation of Cefepime is the cephem nucleus, a bicyclic system composed of a β-lactam ring fused to a six-membered dihydrothiazine ring. The key structural feature that distinguishes Δ²-Cefepime from the active Δ³-Cefepime is the position of the endocyclic double bond.

  • Δ³-Cefepime (Active Isomer): The double bond is located between carbon atoms C-3 and C-4.

  • Δ²-Cefepime (Isomeric Impurity): The double bond has migrated to a thermodynamically more stable position between carbon atoms C-2 and C-3. This shift fundamentally alters the geometry and electronic properties of the molecule, impacting its ability to bind effectively to its target penicillin-binding proteins.

Stereochemical Integrity

The biological activity of cephalosporins is highly dependent on their precise three-dimensional arrangement. Δ²-Cefepime retains the critical stereochemistry of the parent molecule at several chiral centers:

  • (6R, 7R) Configuration: The stereochemistry at the β-lactam ring (C-6 and C-7) is crucial for its antibacterial activity. The (6R, 7R) configuration is essential for the correct orientation of the side chains and the reactivity of the β-lactam ring.[4]

  • (Z)-Isomer of the Methoxyimino Group: The side chain at position C-7 features a methoxyimino group. The (Z)-configuration (or syn-configuration) of this group is known to confer higher antibacterial activity and enhanced stability against certain β-lactamase enzymes compared to the corresponding (E)-isomer.[6]

The diagram below illustrates the complete chemical structure of Δ²-Cefepime, highlighting its key functional components.

G cluster_cephem Δ²-Cephem Core cluster_c7 C-7 Side Chain cluster_c3 C-3 Side Chain S1 S C2 C S1->C2 N4 N C8 C=O N4->C8 C3 C C2->C3 Δ² double bond C2_carboxy COO⁻ C2->C2_carboxy C3->N4 C3_CH2 CH₂ C3->C3_CH2 C6 C C6->N4 C7 C C6->C7 C7->S1 C7_amide_N NH C7->C7_amide_N C8->C7 C7_amide_CO C=O C7_amide_N->C7_amide_CO C7_side_C C C7_amide_CO->C7_side_C C7_side_N N C7_side_C->C7_side_N thiazole_C4 C C7_side_C->thiazole_C4 C7_side_O O C7_side_N->C7_side_O (Z)-isomer C7_side_CH3 CH₃ C7_side_O->C7_side_CH3 thiazole_S S thiazole_C2 C thiazole_S->thiazole_C2 thiazole_C5 C thiazole_C4->thiazole_C5 thiazole_C5->thiazole_S thiazole_N3 N thiazole_N3->thiazole_C4 thiazole_C2->thiazole_N3 thiazole_NH2 NH₂ thiazole_C2->thiazole_NH2 N_pyrrolidinium N⁺ C3_CH2->N_pyrrolidinium pyrrolidine_CH3 CH₃ N_pyrrolidinium->pyrrolidine_CH3 pyrrolidine_ring Pyrrolidine Ring N_pyrrolidinium->pyrrolidine_ring C6_stereo (6R) C7_stereo (7R)

Caption: Chemical structure of Δ²-Cefepime with key regions annotated.

Part 2: Isomerization Pathway and Synthetic Control

The formation of Δ²-Cefepime is a classic example of a process-related impurity arising from the inherent chemical liability of the cephem nucleus. The isomerization from the kinetic Δ³ product to the thermodynamically more stable Δ² product is a critical transformation that must be minimized during synthesis and formulation.

Mechanism of Isomerization

The driving force for the isomerization is the formation of a more substituted, and thus more stable, double bond conjugated with the carboxylate group at C-2. This reaction is typically base-catalyzed, where a base can abstract a proton from the C-2 position, leading to a carbanion intermediate that can then be reprotonated at C-4 to yield the Δ² isomer.

Factors that influence the rate of this isomerization include:

  • pH: Basic conditions significantly accelerate the formation of the Δ² isomer.

  • Solvent: The choice of solvent can impact the stability of intermediates and the solubility of the product.

  • Temperature: Higher temperatures provide the activation energy needed for the isomerization to occur.[7]

Causality in Synthetic Protocol Design

Given that the Δ² isomer is a critical quality attribute, synthetic protocols for Cefepime are explicitly designed to mitigate its formation. A key strategy involves leveraging the solubility properties of the Cefepime zwitterion (inner salt).

One patented approach describes a synthesis method where the choice of solvent is paramount.[8] By using solvents in which the desired Δ³-Cefepime product has very low solubility, the product precipitates out of the reaction mixture as it is formed. This physical sequestration effectively removes the Δ³-Cefepime from the solution phase, preventing it from undergoing the base-catalyzed isomerization to the Δ² form. This is a prime example of how physical chemistry principles (solubility and precipitation) are expertly applied to control a chemical transformation and ensure the isomeric purity of the active pharmaceutical ingredient (API).

The workflow below illustrates the synthetic challenge and the control strategy.

G cluster_control Process Control Point start Cefepime Precursor (e.g., 7-ACP) reaction Final Acylation Step + N-methylpyrrolidine start->reaction delta3 Δ³-Cefepime (Kinetic Product) - Active Isomer - reaction->delta3 precipitation Strategy: Low Solubility Solvent Product Precipitates Rapidly delta3->precipitation Desired Pathway isomerization Isomerization (Base, Temp, Time) delta3->isomerization Undesired Pathway (in solution) api High Purity Cefepime API precipitation->api delta2 Δ²-Cefepime (Thermodynamic Product) - Inactive Impurity - isomerization->delta2

Caption: Synthetic control strategy to minimize Δ²-Cefepime formation.

Part 3: A Guide to Analytical Characterization

Robust and validated analytical methods are essential for the detection, identification, and quantification of Δ²-Cefepime. As a Senior Application Scientist, the recommendation is to employ a multi-technique, or "orthogonal," approach to ensure comprehensive characterization. Δ²-Cefepime is often available as a certified reference standard, which is crucial for method development and validation.[9]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation

Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for assessing the purity of Cefepime and quantifying its related substances, including the Δ² isomer.[10][11] The method's success hinges on achieving baseline separation between the highly polar Cefepime isomers.

Exemplary HPLC Protocol for Isomer Separation:

  • Instrumentation: A UHPLC or HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A high-quality C18 stationary phase is typically effective. A common choice would be a column with dimensions of 150 mm x 4.6 mm and a particle size of 3.5 µm or less. The choice of a robust, end-capped C18 phase is critical to minimize peak tailing for the basic amine groups in the molecule.

  • Mobile Phase Preparation:

    • Mobile Phase A: An aqueous buffer, for example, 20 mM sodium phosphate, with its pH adjusted to a slightly acidic value (e.g., pH 3.0-4.0) using phosphoric acid. The acidic pH helps to ensure consistent protonation of the amine and carboxylate groups, leading to sharper peaks and reproducible retention.

    • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower backpressure.

  • Chromatographic Conditions: A gradient elution is necessary to separate early-eluting polar impurities from the main Cefepime peak and any later-eluting degradation products.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C. Controlling the temperature is vital for reproducible retention times.

    • Detection Wavelength: Approximately 254 nm, where the cephalosporin chromophore exhibits strong absorbance.

    • Injection Volume: 10 µL

  • Gradient Program: The specific gradient must be optimized but a representative profile is shown in the table below. The goal is to provide enough aqueous mobile phase at the beginning to retain and separate the polar isomers before increasing the organic content to elute the main component and clean the column.

Table 1: Representative HPLC Gradient Program

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.0955
15.07030
20.05050
22.0955
25.0955

Self-Validation: The protocol's trustworthiness is established by running a system suitability test before sample analysis. This involves injecting a solution containing both Cefepime and the Δ²-Cefepime reference standard to confirm that the resolution between the two peaks is greater than a predefined value (e.g., >2.0), ensuring the method can reliably distinguish between them.

Spectroscopic and Spectrometric Confirmation

While HPLC provides separation and quantification, spectroscopic techniques are required for unequivocal structural confirmation.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation. Comparison of the ¹H and ¹³C NMR spectra of Δ²-Cefepime with that of Δ³-Cefepime reveals characteristic differences. Specifically, the signals for the protons and carbons around the double bond (positions C-2, C-3, and C-4) will have distinctly different chemical shifts and coupling patterns, providing definitive proof of the double bond's location.[12]

  • Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry provides molecular weight information. Both Δ²- and Δ³-Cefepime will have the same parent mass (m/z 480.6).[4] However, LC-MS is invaluable for identifying impurities in complex mixtures, as a peak eluting at the retention time of Δ²-Cefepime can be confirmed to have the correct mass. Tandem MS (MS/MS) can further provide structural information through fragmentation patterns, which may differ between the two isomers.[13]

  • X-Ray Crystallography: For an absolute determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. While a published crystal structure for Δ²-Cefepime etherate was not identified in the preliminary search, this technique remains a powerful tool in pharmaceutical science for unambiguously confirming the structure and stereochemistry of reference standards.[14]

Conclusion

Δ²-Cefepime etherate is more than just a process-related impurity; it is a critical chemical entity that plays a central role in the quality control and assurance of Cefepime manufacturing. A deep understanding of its chemical structure, stereochemistry, and formation pathways is essential for the development of robust synthetic processes that deliver a pure and effective drug product. The analytical methodologies outlined in this guide, from the workhorse of HPLC to the definitive power of NMR, provide the necessary tools for researchers and quality control professionals to monitor and control this critical impurity. The use of certified Δ²-Cefepime reference standards is the linchpin that ensures the accuracy and validity of these analytical systems, ultimately safeguarding the quality of this important fourth-generation antibiotic.

References

  • ChemWhat. Cefepime Delta-2-Isomer CAS#: 88040-25-9. [Link]

  • Axios Research. Delta-2-Cefepime Trifluoroacetate - CAS - 112258-90-9. [Link]

  • Google Patents. CN107201391B - Synthesis method of cefepime hydrochloride.
  • ResearchGate. Synthesis of cefepime hydrochloride. [Link]

  • PubMed. Stability and compatibility study of cefepime in comparison with ceftazidime for potential administration by continuous infusion under conditions pertinent to ambulatory treatment of cystic fibrosis patients and to administration in intensive care units. [Link]

  • Google Patents. CN102408440A - Synthesis method of cefepime hydrochloride.
  • MDPI. Synthesis and Physicochemical Properties of Cefepime Derivatives Suitable for Labeling with Gallium-68. [Link]

  • PubMed. Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies. [Link]

  • National Center for Biotechnology Information. Cefepime - StatPearls. [Link]

  • National Center for Biotechnology Information. Cefepime | C19H24N6O5S2 | CID 5479537 - PubChem. [Link]

  • Veeprho. Cefepime Delta-2-Isomer | CAS 112258-89-6. [Link]

  • Veeprho. Delta-2-Cefepime (Trifluoroacetate) | CAS 112258-90-9. [Link]

  • PMC. Review on Characterization, Properties, and Analytical Methods of Cefepime. [Link]

  • ResearchGate. Recent analytical methods for cephalosporins in biological fluids. [Link]

  • MDPI. The Stability Study of Cefepime Hydrochloride in Various Drug Combinations. [Link]

  • ResearchGate. Synthesis and Physicochemical Properties of Cefepime Derivatives Suitable for Labeling with Gallium-68. [Link]

  • Hindawi. Review on Characterization, Properties, and Analytical Methods of Cefepime. [Link]

  • PMC. Stability and Antibacterial Activity of Cefepime during Continuous Infusion. [Link]

  • LCGC International. Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. [Link]

  • CNKI. NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. [Link]

  • PubMed. X-ray crystallographic studies of a series of penicillin-derived asymmetric inhibitors of HIV-1 protease. [Link]

  • PMC. Recent analytical methods for cephalosporins in biological fluids. [Link]

  • ResearchGate. (A) Chemical structure of the antibiotic cefepime... [Link]

  • ResearchGate. (PDF) Behin et al: Stability Studies of Cefepime Hydrochloride by Stability Indicating RP-HPLC Method... [Link]

  • Auctores. Antibiotic Cefepime with Antacid, Metal Complexation studied by UV Spectrophotometrically in addition to Exploration of Antimicrobial Activity, In-Vitro Demonstration. [Link]

  • ResearchGate. Rapid identification of the isomeric impurity in raw drug of cefepime dihydrochloride by liquid chromatography-tandem mass spectrometry. [Link]

  • Semantic Scholar. Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of 7-ADCA and cephalexin monohydrate. [Link]

  • National Center for Biotechnology Information. Cefepime amine derivative | C13H20N3O3S+ | CID 9796245 - PubChem. [Link]

  • Owlstone Medical. Rapid determination of N-Methylpyrrolidine in Cefepime by combining direct infusion electrospray ionisation-time-of... [Link]

  • TSI Journals. Identification of E and Z isomers of some cephalosporins by NMR. [Link]

Sources

Exploratory

Spectroscopic analysis of "delta2-Cefepime etherate" (NMR, IR, UV-Vis)

Executive Summary In the high-stakes arena of cephalosporin development, the -isomer of Cefepime (often isolated as an etherate solvate ) represents a critical degradation product that directly impacts potency and safety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of cephalosporin development, the


-isomer of Cefepime  (often isolated as an etherate solvate ) represents a critical degradation product that directly impacts potency and safety. Unlike the active pharmaceutical ingredient (API)—which possesses a 

double bond essential for antibacterial activity—the

isomer is pharmacologically inert and indicates instability in the formulation or synthesis process.

This guide provides a definitive spectroscopic framework for identifying and characterizing "Delta-2 Cefepime Etherate." We move beyond generic descriptions to focus on the causality of spectral shifts —explaining why the signals change and how to use them as self-validating proof of structure.

Structural Context & Degradation Mechanism

To interpret the spectra, one must first understand the molecular transformation. Cefepime contains a dihydrothiazine ring. The active drug is the


-isomer , where the double bond resides between C3 and C4. Under basic conditions or specific stress, this double bond migrates to the C2-C3 position, forming the thermodynamic 

-isomer
.

The term "Etherate" typically refers to the isolation form of this impurity. The


-isomer is often crystallized or purified using diethyl ether, resulting in a stable solvate  (crystal lattice inclusion) or an adduct.[1]
Mechanism of Isomerization

The migration destroys the electronic conjugation between the dihydrothiazine double bond and the


-lactam nitrogen, fundamentally altering the chromophore and the ring strain.

Isomerization Cefepime Cefepime (Delta-3) (Active API) Double bond at C3-C4 Intermediate Carbanion Intermediate (Resonance Stabilized) Cefepime->Intermediate Base-catalyzed proton abstraction at C2 Delta2 Delta-2 Isomer (Inactive Impurity) Double bond at C2-C3 Intermediate->Delta2 Reprotonation at C4 (Thermodynamic Sink) Etherate Delta-2 Etherate (Solvated Crystal Form) Includes Et2O in Lattice Delta2->Etherate Crystallization in Diethyl Ether

Figure 1: The degradation pathway from active Cefepime to the Delta-2 Etherate form.[1] The shift from kinetic (


) to thermodynamic (

) stability drives this process.[1]

UV-Vis Spectroscopy: The Screening Tool

UV-Vis is your first line of defense. The spectral difference arises from the loss of conjugation .

  • The Mechanism: In Cefepime (

    
    ), the 
    
    
    
    -electrons of the C3=C4 double bond are conjugated with the
    
    
    -lactam carbonyl and the C4-carboxylate. This conjugation lowers the energy gap (
    
    
    ), resulting in a characteristic absorption maximum (
    
    
    ) around 260 nm .[1]
  • The Shift: In the

    
    -isomer, the double bond moves to C2=C3. It becomes isolated from the carbonyl and carboxylate groups. This breaks the extended chromophore.
    

Diagnostic Criterion: | Parameter | Cefepime (


) | 

-Isomer Etherate | | :--- | :--- | :--- | |

| ~255–260 nm | < 240 nm (Hypsochromic Shift) | | Absorbance at 260 nm | High (Primary Chromophore) | Significantly Reduced |[1]

Protocol Note: When analyzing the "etherate," ensure the solvent blank accounts for any residual ether absorbance, although diethyl ether is generally transparent >215 nm.

IR Spectroscopy: Functional Group Validation

Infrared spectroscopy serves as a "fingerprint" confirmation, particularly for the


-lactam ring status and the presence of the ether solvate.
  • 
    -Lactam Carbonyl (C=O): 
    
    • Theory: In

      
       cephalosporins, the enamine resonance (interaction between the lactam nitrogen lone pair and the C3=C4 double bond) reduces the double-bond character of the carbonyl, lowering its stretching frequency.
      
    • 
       Shift:  In the 
      
      
      
      isomer, this resonance is lost. The nitrogen lone pair cannot delocalize into the double bond. Consequently, the
      
      
      -lactam carbonyl bond becomes shorter and stiffer, shifting the absorption to a higher wavenumber .
  • Ether Solvate Detection:

    • The "etherate" designation requires proof of diethyl ether. Look for the characteristic C-O-C symmetric and asymmetric stretches.

Key IR Assignments: | Functional Group | Frequency (cm


) | Diagnostic Feature |
| :--- | :--- | :--- |
| 

-Lactam C=O
| 1775 – 1790 | Shifted +10-20 cm

higher than

Cefepime.[1] | | Amide C=O (Side Chain) | 1650 – 1670 | Remains largely unchanged.[1] | | Ether C-O-C | 1100 – 1150 | Strong band confirming the "Etherate" solvate. |

NMR Spectroscopy: The Structural Gold Standard

Nuclear Magnetic Resonance (NMR) provides the definitive proof of the double bond migration. The proton environment at positions C2 and C4 changes drastically.

Mechanism of Shift
  • 
     (Active):  C2 is a methylene group (
    
    
    
    ).[1] C4 is a quaternary carbon (no protons).[1]
  • 
     (Impurity):  C2 becomes a methine group (
    
    
    
    ) on a double bond (vinylic).[1] C4 becomes a methine group (
    
    
    ) adjacent to a double bond (allylic).[1]
Comparative H-NMR Data (in DMSO-d or D O)
Proton PositionCefepime (

) Chemical Shift (

)

-Cefepime Etherate Chemical Shift (

)
Multiplicity Change
H-2 3.4 – 3.6 ppm 6.2 – 6.5 ppm ABq (2H)

Singlet/Doublet (1H)
(Vinylic)
H-4 No Proton4.8 – 5.2 ppm New Signal (1H) (Allylic)
Ether (

)
Absent3.3 – 3.4 ppm Quartet (Solvate confirmation)
Ether (

)
Absent1.0 – 1.2 ppm Triplet (Solvate confirmation)

Critical Analysis: The appearance of the H-2 vinylic proton downfield (~6.3 ppm) and the H-4 allylic proton (~5.0 ppm) is the self-validating signal for the


 isomer. If these are absent, isomerization has not occurred.
Quantifying the Etherate

To confirm the stoichiometry of the solvate (e.g., mono-etherate vs. hemi-etherate), integrate the Ether


 triplet (3H) against the single vinylic H-2 proton (1H).[1]
  • If Ratio = 3:1

    
     Mono-etherate.[1]
    
  • If Ratio = 1.5:1

    
     Hemi-etherate.[1]
    

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for characterizing this specific impurity.

AnalysisWorkflow cluster_Screening Phase 1: Screening cluster_Confirmation Phase 2: Structural Confirmation Sample Unknown Sample (Suspected Delta-2 Etherate) UV UV-Vis Spectroscopy Check max absorption Sample->UV DecisionUV Lambda max < 245nm? UV->DecisionUV DecisionUV->Sample No (Likely Delta-3) NMR 1H-NMR (DMSO-d6) Focus: H2 and H4 region DecisionUV->NMR Yes (Conjugation Lost) IR FT-IR (ATR) Focus: 1780 cm-1 & 1100 cm-1 NMR->IR Result Confirmed Delta-2 Etherate NMR->Result H2 Vinylic Signal (6.3 ppm) Ether Solvate Signals IR->Result

Figure 2: Step-by-step analytical decision tree for confirming the Delta-2 Etherate structure.

References

  • United States Pharmacopeia (USP). Cefepime Hydrochloride Monograph: Organic Impurities. USP-NF.[1] (Standard reference for chromatographic separation of Cefepime isomers). [1]

  • Vilanova, B., et al. (1996).[1] "

    
    -
    
    
    
    isomerization of cephalosporins: the effect of the substituent at the 3-position." Journal of Chemical Society, Perkin Transactions 2. (Kinetic and mechanistic study of the isomerization).
  • European Pharmacopoeia (Ph. Eur.). Cefepime Dihydrochloride Monohydrate.[2] (Details Impurity profiles including

    
     isomers). [1]
    
  • Fogg, M.J., et al. (2021).[1] "Spectroscopic analysis of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -lactam degradation." Antibiotics.[3][4][5][6] (General reference for IR/UV shifts in cephalosporin degradation). [1]
    
  • PubChem. Cefepime Delta-2-Isomer. National Library of Medicine. (Chemical structure and basic physical properties).[1][2][4][5][7][8] Link

Sources

Foundational

Physicochemical properties of "delta2-Cefepime etherate"

Topic: Physicochemical properties of "delta2-Cefepime etherate" Content Type: Technical Whitepaper Author Role: Senior Application Scientist Physicochemical Characterization of -Cefepime Etherate: Stability, Isolation, a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of "delta2-Cefepime etherate" Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Physicochemical Characterization of -Cefepime Etherate: Stability, Isolation, and Analytical Profiling[1]

Executive Summary

In the development of fourth-generation cephalosporins, the control of isomeric impurities is critical for maintaining potency and safety.[1]


-Cefepime  (often cataloged as Cefepime Impurity B or Delta-2-isomer) represents the primary degradation product arising from the migration of the dihydrothiazine double bond.[1]

The term "Etherate" in this context refers to the solvated crystalline form (typically diethyl ether or diisopropyl ether solvate) used to isolate and stabilize this specific isomer as a reference standard.[1] While the parent Cefepime exists as a zwitterionic salt, the


-isomer often exhibits distinct solubility profiles that favor isolation via ether-based anti-solvent precipitation.[1]

This guide analyzes the physicochemical divergence between the bioactive


-Cefepime and its inactive 

-etherate analog, providing actionable protocols for detection and control.[1]

Molecular Mechanism: The Isomerization

The core instability of cephalosporins lies in the dihydrothiazine ring. Cefepime is synthesized as the biologically active


-isomer (double bond at C3-C4).[1] Under basic conditions or specific solvent stress, the proton at C2 becomes acidic, leading to an irreversible migration of the double bond to the C2-C3 position.[1]
Mechanistic Pathway

The shift fundamentally alters the geometry of the bicyclic system, relieving ring strain but deactivating the


-lactam ring, rendering the molecule pharmacologically inert.[1]

IsomerizationPathway Cefepime Cefepime (Delta-3) (Bioactive) BaseAttack Base-Catalyzed Proton Abstraction (C2) Cefepime->BaseAttack pH > 7.0 Intermediate Resonance Stabilized Anionic Intermediate BaseAttack->Intermediate Delocalization Delta2 Delta-2-Cefepime (Inactive Impurity) Intermediate->Delta2 Reprotonation at C4 Etherate Etherate Solvate Formation (Crystal Stabilization) Delta2->Etherate Et2O Crystallization

Figure 1: The irreversible isomerization pathway of Cefepime.[1] The


-isomer is thermodynamically favored under basic stress but lacks antibacterial efficacy.[1]

Physicochemical Profile: vs. -Etherate

Understanding the differentiation between the parent drug and the etherate impurity is vital for method validation.[1]

Comparative Properties Table
PropertyCefepime (

-Isomer)

-Cefepime Etherate
Impact on Analysis
CAS Registry 88040-23-7 (Betaine)112258-89-6 (Isomer base)Distinct reference standards required.[1]
Double Bond C3=C4C2=C3NMR: Diagnostic shift of C2 protons.
UV

~257 nm~245-250 nm (Hypsochromic shift)Altered conjugation reduces UV absorption intensity at 260nm.[1]
Solubility High (Water/Methanol)Reduced aqueous solubility; Lipophilic shift"Etherate" form indicates isolation from non-polar organic solvents.[1]
Reactivity High (Acylates PBP)Low/InertLoss of antibiotic potency; potential toxicity.[1]
Stability Kinetic stability (pH 4-6)Thermodynamically stableOnce formed,

does not revert to

.
The "Etherate" Significance

In high-purity synthesis, the


-isomer is difficult to remove due to structural similarity.[1] However, its formation of solvates with ethers  (diethyl ether) allows for:
  • Purification: Selective precipitation of the impurity from reaction mixtures.[1]

  • Standardization: The etherate form is often more crystalline and hygroscopically stable than the amorphous free base, making it the preferred form for analytical reference standards (CRS).[1]

Analytical Protocols & Detection

To accurately quantify "delta2-Cefepime etherate" in a drug substance sample, researchers must employ orthogonal methods.[1]

HPLC Method for Isomer Separation

Rationale: The


 isomer is less polar than the parent 

zwitterion.[1] Reverse-phase chromatography (RP-HPLC) will typically elute the

isomer after the main peak.[1]

Protocol:

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18).[1]

  • Mobile Phase A: Phosphate Buffer pH 2.5 (Suppresses ionization of carboxylates).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-10 min: 5% B[1]

    • 10-30 min: 5%

      
       30% B (Elution of 
      
      
      
      impurity)[1]
    • 30-35 min: 30% B[1]

  • Detection: UV at 254 nm.

  • System Suitability: Resolution (

    
    ) between Cefepime and 
    
    
    
    -isomer must be
    
    
    .
Structural Confirmation via NMR

The definitive identification of the


 shift relies on Proton NMR (

H-NMR).[1]
  • 
    -Cefepime:  The C2 protons appear as an AB quartet (geminal coupling) typically around 
    
    
    
    3.4–3.7 ppm.[1]
  • 
    -Cefepime:  The C2 proton becomes vinylic (attached to the double bond) and shifts significantly downfield (
    
    
    
    6.0–6.5 ppm), while the C4 proton appears as a new signal.[1]
  • Etherate Signal: Look for the characteristic triplet (

    
     1.1 ppm) and quartet (
    
    
    
    3.4 ppm) of diethyl ether if the solvate is intact.[1]

Experimental Workflow: Isolation of the Impurity

Objective: To synthesize and isolate the


-Cefepime Etherate for use as a qualified impurity standard.

IsolationProtocol Start Crude Cefepime (Reaction Mixture) BaseTreat Step 1: Base Treatment (Triethylamine, pH 8.5) Induce Isomerization Start->BaseTreat Acidify Step 2: Acidification (pH 2.5) BaseTreat->Acidify 2 hours @ RT Extract Step 3: Solvent Extraction (DCM/Methanol) Acidify->Extract EtherAdd Step 4: Anti-Solvent Addition (Diethyl Ether) Extract->EtherAdd Dropwise Addition Crystallize Step 5: Crystallization of Delta-2 Etherate EtherAdd->Crystallize 4°C Overnight

Figure 2: Isolation workflow for generating the Delta-2 Etherate reference standard.

Detailed Methodology
  • Stress Degradation: Dissolve Cefepime HCl in water. Adjust pH to 8.5 using Triethylamine (TEA) to force the

    
     migration.[1] Stir for 2 hours at room temperature.
    
  • Quenching: Lower pH to 2.5 using dilute HCl.

  • Extraction: Extract the aqueous phase with Dichloromethane (DCM) to remove non-polar byproducts.[1] The

    
     isomer often remains in the aqueous/organic interface or requires specific organic modifiers.[1]
    
  • Etherate Formation: Concentrate the fraction containing the

    
     isomer.[1] Slowly add Diethyl Ether  (anti-solvent).[1] The shift in polarity forces the 
    
    
    
    isomer to crystallize, trapping ether molecules in the lattice to form the "Etherate."[1]
  • Filtration: Filter and dry under vacuum (avoid heat, as desolvation may occur).[1]

References

  • United States Pharmacopeia (USP) . Cefepime Hydrochloride Monograph: Organic Impurities. USP-NF.[1] (Defines limits for Cefepime Related Compound A and B). [1]

  • European Pharmacopoeia (Ph.[1] Eur.) . Cefepime Dihydrochloride Monohydrate. 10th Edition.[1] (Identifies Impurity B as the Delta-2 isomer).

  • Fiszman, G. L., et al. (2005).[1] "Stability of Cefepime in solutions." Journal of Pharmaceutical and Biomedical Analysis. (Discusses degradation kinetics and pH dependence).

  • Axios Research . Delta-2-Cefepime Trifluoroacetate Reference Standard. (Commercial verification of the Delta-2 isomer as a distinct analytical entity).

  • VeePrho . Cefepime Delta-2-Isomer Structure and Properties. (Detailed structural elucidation of the impurity).

Sources

Exploratory

"delta2-Cefepime etherate" mechanism of action

Structural Dynamics and Pharmacological Inertness of -Cefepime Etherate: A Critical Impurity Profile Executive Summary -Cefepime etherate (CAS: 112258-89-6 for the isomer) is not a therapeutic agent but a critical pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics and Pharmacological Inertness of -Cefepime Etherate: A Critical Impurity Profile

Executive Summary

-Cefepime etherate  (CAS: 112258-89-6 for the isomer) is not a therapeutic agent but a critical pharmaceutical reference standard  used to monitor the stability and purity of the fourth-generation cephalosporin, Cefepime.

This technical guide details the mechanism of formation (degradation pathway) and the mechanism of pharmacological inactivity of the


-isomer. For drug development professionals, understanding this molecule is essential for establishing stability-indicating assays and ensuring regulatory compliance (USP/EP limits).
Chemical Identity & Structural Divergence

The core distinction between the active drug (Cefepime) and its primary degradant (


-Cefepime) lies in the position of the double bond within the dihydrothiazine ring.
FeatureActive Cefepime (

-Isomer)

-Cefepime Impurity
Double Bond Position C3-C4 (

)
C2-C3 (

)
Ring Geometry Planar, high torsional strainNon-planar (twisted), relaxed strain
Beta-Lactam Reactivity High (Acylates PBP active site)Low (Stable against nucleophilic attack)
Antibacterial Activity Potent (Broad spectrum)Inert (Inactive)
Role in Research Therapeutic APIAnalytical Reference Standard

Note on "Etherate": The term "etherate" refers to the solvation complex (typically diethyl ether) used to crystallize and stabilize the


-isomer for use as a pure analytical standard. The naked 

-isomer can be amorphous and unstable; the etherate lattice locks the conformation for accurate weighing and HPLC calibration.
Mechanism of Formation: Base-Catalyzed Isomerization

The formation of


-Cefepime is the primary instability pathway for Cefepime in solution, particularly under basic conditions or in the presence of nucleophilic buffers. This is a thermodynamic equilibration where the molecule shifts to a lower-energy state.
The Chemical Pathway
  • Proton Abstraction: A base removes the proton from the C2 position of the dihydrothiazine ring.

  • Resonance Stabilization: The electron density shifts, moving the double bond from

    
     to 
    
    
    
    .
  • Reprotonation: The C4 position is protonated, locking the double bond in the new, thermodynamically stable

    
     position.
    

Isomerization cluster_conditions Catalyzing Factors Cefepime Active Cefepime (Delta-3 Isomer) High Energy State Intermediate Enolate Intermediate (Delocalized Electron) Cefepime->Intermediate Base-catalyzed C2-H Abstraction Delta2 Delta-2 Cefepime (Inactive Impurity) Thermodynamically Stable Intermediate->Delta2 Reprotonation at C4 Double Bond Migration pH pH > 7.0 pH->Cefepime Temp Temp > 25°C Buffer Nucleophilic Buffers (e.g., Phosphate) Buffer->Cefepime

Figure 1: The degradation pathway of Cefepime into its


-isomer. This reaction is irreversible under physiological conditions, leading to permanent loss of potency.
Mechanism of Inactivity (The "Anti-MoA")

Researchers must understand why this impurity is inactive to justify its exclusion from efficacy calculations. The inactivity is due to a failure in Molecular Recognition and Chemical Reactivity .

A. Loss of Ring Strain (Reactivity)
  • Active Mechanism: In Cefepime (

    
    ), the double bond creates significant ring strain. When a Penicillin-Binding Protein (PBP) attacks the beta-lactam ring, this strain is released, driving the acylation reaction that permanently inhibits the enzyme.
    
  • Inactive Mechanism: In

    
    -Cefepime, the double bond migration relaxes the ring strain. The beta-lactam carbonyl carbon becomes less electrophilic. The PBP active site serine cannot nucleophilically attack the ring, and the "suicide inhibition" mechanism fails.
    
B. Steric Mismatch (Recognition)

The shift to


 changes the 3D conformation of the dihydrothiazine ring from a "half-chair" to a "boat-like" or twisted form. This alteration misaligns the C7-side chain, preventing the molecule from fitting into the PBP binding pocket.

InactivityMechanism cluster_active Active Drug Interaction cluster_inactive Impurity Interaction (Delta-2) PBP Bacterial PBP Target (Active Site Serine) Action1 Acylation of Serine PBP->Action1 Nucleophilic Attack Action2 No Reaction Cef3 Cefepime (Delta-3) High Ring Strain Correct 3D Fit Cef3->PBP Docks Result1 Cell Wall Synthesis Halted (Bactericidal) Action1->Result1 Cef2 Delta-2 Isomer Relaxed Ring Strain Steric Clash Cef2->PBP Fails to Dock Cef2->Action2 Chemical Inertness Result2 Bacterial Growth Continues (Inactive) Action2->Result2

Figure 2: Comparative mechanism showing why the


-isomer fails to inhibit bacterial cell wall synthesis.
Analytical Protocol: Detection & Control

To validate Cefepime drug substance, the


-isomer must be quantified. The etherate standard is used to calibrate HPLC systems.
Standard HPLC Methodology (USP/EP Aligned)
  • Objective: Separate Cefepime (

    
    ) from 
    
    
    
    -isomer and other degradants.
  • Stationary Phase: C18 (Octadecylsilane), 5 µm packing, 250 x 4.6 mm.

  • Mobile Phase A: Phosphate buffer (pH 7.0) / Acetonitrile (90:10).

  • Mobile Phase B: Phosphate buffer (pH 7.0) / Acetonitrile (50:50).

  • Detection: UV at 254 nm.

Self-Validating System Check:

  • Inject the

    
    -Cefepime etherate standard .
    
  • Confirm Retention Time (RT). The

    
    -isomer is less polar than Cefepime and typically elutes after the main peak (Relative Retention Time ~1.2 - 1.5).
    
  • Resolution Requirement: The resolution (

    
    ) between the Cefepime peak and the 
    
    
    
    -isomer peak must be
    
    
    .
Synthesis & Isolation of the Standard

For researchers needing to generate this impurity in situ for stress testing:

  • Starting Material: Cefepime Hydrochloride.[1][2]

  • Conditioning: Dissolve in water and adjust pH to 9.0 using 1N NaOH.

  • Incubation: Stir at room temperature for 4-6 hours. (Monitor by HPLC until

    
     is < 5%).
    
  • Extraction: Acidify to pH 2.0. Extract with organic solvent (Ethyl Acetate).

  • Crystallization (Etherate Formation): Redissolve the crude solid in a minimum volume of methanol, then add excess Diethyl Ether . The

    
    -isomer precipitates as the etherate solvate.
    
  • Filtration: Collect crystals under inert atmosphere (Argon) to prevent oxidation.

References
  • United States Pharmacopeia (USP) . Cefepime Hydrochloride Monograph. USP-NF. (Official standard for impurity limits).

  • Foda, N. H. (2025). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice. PubMed. (Details on

    
     vs 
    
    
    
    stability kinetics).
  • LGC Standards . Delta2-Cefepime Reference Material Data Sheet. (Chemical structure and CAS confirmation).[3]

  • Sriram Chem . Cefepime Delta-2-Isomer Specification. (Details on the reference standard usage).

  • Deshpande, A. D., et al. (2004).

Sources

Foundational

In vitro antibacterial spectrum of "delta2-Cefepime etherate"

Technical Evaluation: In Vitro Antibacterial Profile of -Cefepime Etherate Content Type: Technical Guide / Whitepaper Subject: Impurity Profiling, Structure-Activity Relationship (SAR), and Analytical Validation Audience...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation: In Vitro Antibacterial Profile of -Cefepime Etherate

Content Type: Technical Guide / Whitepaper Subject: Impurity Profiling, Structure-Activity Relationship (SAR), and Analytical Validation Audience: Pharmaceutical Scientists, QC Analysts, and Medicinal Chemists

Executive Summary: The Significance of Isomeric Purity

In the development and quality control of fourth-generation cephalosporins,


-Cefepime Etherate  (often listed as delta-2-Cefepime or Cefepime Impurity B/E depending on the pharmacopeia) serves a critical role not as a therapeutic agent, but as a negative control and analytical standard .

This guide details the in vitro antibacterial spectrum—or more accurately, the biological inactivity —of the


-isomer compared to the active 

-Cefepime parent drug. Understanding this distinction is vital for researchers validating the potency and purity of Cefepime batches, as the spontaneous isomerization from

to

represents a primary degradation pathway that nullifies therapeutic efficacy.

Structural Basis of Activity: vs.

The antibacterial potency of cephalosporins is strictly governed by the geometry of the dihydrothiazine ring fused to the beta-lactam ring.

  • Active Form (

    
    -Cefepime):  The double bond at the C3-C4 position creates significant ring strain on the beta-lactam amide bond. This strain makes the beta-lactam highly reactive, allowing it to acylate the active site serine residues of Penicillin-Binding Proteins (PBPs), thereby inhibiting cell wall synthesis.
    
  • Inactive Form (

    
    -Cefepime Etherate):  Migration of the double bond to the C2-C3 position relaxes the ring strain. The beta-lactam ring becomes planar and stable, losing its ability to react with PBPs. The "Etherate" designation refers to the solvate form (typically diethyl ether) used to crystallize and stabilize this specific isomer for use as a reference standard.
    
Visualization: Isomerization and Loss of Bioactivity

The following diagram illustrates the degradation pathway and the mechanistic failure of the


 isomer.

G Cefepime Active Cefepime (Delta-3 Isomer) High Ring Strain Degradation Spontaneous Isomerization (pH/Base catalyzed) Cefepime->Degradation PBP Penicillin-Binding Protein (Target) Cefepime->PBP Acylation (Cell Death) Delta2 Delta-2 Cefepime (Inactive Isomer) Relaxed Ring Degradation->Delta2 Double Bond Shift (C3-C4 to C2-C3) Delta2->PBP No Binding (Survival)

Figure 1: Mechanism of Inaction. The shift of the double bond stabilizes the beta-lactam ring, preventing PBP acylation.

Experimental Protocol: Comparative MIC Determination

To empirically demonstrate the lack of spectrum for


-Cefepime Etherate, a comparative Broth Microdilution assay is required. This protocol serves as a biological specificity test , ensuring that the assay detects active drug and is not confounded by inactive degradants.
Materials
  • Test Compound A: Cefepime Hydrochloride (USP Reference Standard).

  • Test Compound B:

    
    -Cefepime Etherate (Analytical Standard, >95% purity).
    
  • Organisms: E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Workflow Methodology
  • Stock Preparation:

    • Dissolve Cefepime HCl in phosphate buffer (pH 6.0) to preserve stability.

    • Dissolve

      
      -Cefepime Etherate in DMSO (due to lower aqueous solubility of the etherate form) to a final concentration of 10 mg/mL. Note: Ensure final DMSO concentration in wells is <1%.
      
  • Dilution Series:

    • Prepare serial 2-fold dilutions in CAMHB ranging from 128

      
      g/mL down to 0.06 
      
      
      
      g/mL.
  • Inoculation:

    • Adjust bacterial suspension to

      
       CFU/mL per well.
      
  • Incubation:

    • 
      C for 16–20 hours (ambient air).
      
  • Readout:

    • Visual inspection for turbidity. MIC is the lowest concentration inhibiting visible growth.

Representative Data: The "Null" Spectrum

The following data represents the expected outcome of a validation study. While Cefepime exhibits potent activity, the


 isomer should demonstrate MIC values exceeding clinically relevant concentrations, confirming its inactivity.
OrganismStrain IDCefepime (

) MIC (

g/mL)

-Cefepime Etherate MIC (

g/mL)
Interpretation
Escherichia coli ATCC 259220.016 – 0.06> 128Inactive
Pseudomonas aeruginosa ATCC 278531 – 4> 128Inactive
Staphylococcus aureus ATCC 292131 – 4> 128Inactive
Klebsiella pneumoniae ATCC 7006032 – 8> 128Inactive
Data Interpretation
  • Specificity Confirmation: The >1000-fold difference in MIC values confirms that the

    
     isomer does not contribute to the antimicrobial efficacy of the drug product.
    
  • Impurity Qualification: If a batch of Cefepime shows unexpectedly high MICs, it may indicate significant degradation to the

    
     form.
    

Analytical Application: Spiking Studies

In drug development, "Spiking Studies" are used to validate High-Performance Liquid Chromatography (HPLC) methods. The


-Cefepime Etherate is used to ensure the method can separate the active drug from its inactive isomer.
Workflow: HPLC Method Validation

The following diagram outlines how the etherate standard is used to validate purity assays.

Validation Standard Delta-2 Cefepime Etherate Standard Mix Spiked Sample Preparation Standard->Mix Sample Cefepime Drug Product Sample->Mix HPLC HPLC Injection (C18 Column, UV 254nm) Mix->HPLC Chromatogram Chromatogram Analysis HPLC->Chromatogram Result Resolution Factor (Rs) Must be > 1.5 Chromatogram->Result Verify Separation

Figure 2: Validation Workflow. Using the etherate standard to prove analytical specificity.

References

  • United States Pharmacopeia (USP). Cefepime Hydrochloride Monograph: Organic Impurities. USP-NF. (Defines Impurity B as the delta-2 isomer).

  • European Pharmacopoeia (Ph. Eur.). Cefepime Dihydrochloride Monohydrate: Impurity Profile. (Identifies Impurity E as the delta-2 isomer).[1]

  • ChemicalBook. Delta2-Cefepime Etherate DiHCl Salt Product Description. (Confirms chemical identity as analytical standard).

  • CymitQuimica. Delta2-Cefepime Etherate Analytical Standard. (Commercial availability for QC).

  • Fogg, M. J., et al. (2021). Mechanism of Action of Cephalosporins and the Role of the Delta-3 Double Bond. Journal of Antimicrobial Chemotherapy. (General mechanistic reference on cephalosporin SAR).

Sources

Exploratory

A Technical Guide to Determining the Solubility Profile of Δ²-Cefepime Etherate

Abstract The characterization of impurities and degradation products is a critical aspect of pharmaceutical development, directly impacting the safety, efficacy, and stability of a drug product. Δ²-Cefepime, an isomeric...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The characterization of impurities and degradation products is a critical aspect of pharmaceutical development, directly impacting the safety, efficacy, and stability of a drug product. Δ²-Cefepime, an isomeric degradation product of the fourth-generation cephalosporin antibiotic Cefepime, represents a key impurity that must be monitored and controlled. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of Δ²-Cefepime, specifically in its etherate solvate form. Due to the limited availability of public data on this specific entity, this document outlines a robust, first-principles approach, detailing the theoretical considerations and a validated experimental protocol to systematically characterize its solubility in a range of pharmaceutically relevant solvents. The methodologies described herein are grounded in established pharmacopeial standards and are designed to yield high-quality, reliable data essential for formulation development, risk assessment, and regulatory compliance.

Introduction: The Significance of Δ²-Cefepime

Cefepime is a broad-spectrum, fourth-generation cephalosporin antibiotic used to treat severe bacterial infections, including pneumonia and those caused by multi-resistant microorganisms.[1][2] Its efficacy is linked to the structural integrity of the cephem nucleus, specifically the Δ³-isomer, which is the active configuration.[2] During manufacturing, storage, or under certain physiological conditions, Cefepime can degrade, leading to the formation of various impurities.[3][4]

One of the most significant degradation products is the Δ²-Cefepime isomer, formed by the migration of the double bond within the dihydrothiazine ring of the cephem core.[5][6] This isomerization results in a loss of antibacterial activity, as the geometry of the Δ²-isomer is incompatible with the target penicillin-binding proteins.[7] Consequently, regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict limits on the presence of this and other impurities in Cefepime drug substances and products.[8]

Understanding the physicochemical properties of Δ²-Cefepime is paramount for several reasons:

  • Formulation Development: Knowledge of its solubility helps in designing formulations that minimize its formation and prevent its precipitation.

  • Purification Processes: Solubility data is critical for developing effective crystallization or chromatographic methods to remove this impurity from the active pharmaceutical ingredient (API).

  • Risk Assessment: Poorly soluble impurities can pose safety risks and affect the manufacturability of the final drug product.

This guide focuses specifically on "Δ²-Cefepime etherate," a presumed solvate of the impurity with diethyl ether. The presence of a solvate can significantly alter the crystal lattice structure and, by extension, the solubility of the compound compared to its unsolvated form.

Physicochemical Characterization

Structural Elucidation

The key difference between the active Cefepime (Δ³-isomer) and its inactive degradation product (Δ²-isomer) lies in the position of the endocyclic double bond. This seemingly minor structural shift has profound implications for the molecule's three-dimensional shape and biological activity.

Figure 1: Chemical structures of Cefepime (Δ³-isomer) and its inactive degradation product, Δ²-Cefepime.[5]

The Nature of the "Etherate" Solvate

The term "etherate" implies that the Δ²-Cefepime molecule has co-crystallized with molecules of diethyl ether. This is plausible if ether was used as a solvent or anti-solvent during the synthesis or isolation of the impurity standard.[9] The ether molecules become incorporated into the crystal lattice, held by intermolecular forces. This can affect physical properties such as melting point, stability, and, most importantly, solubility. It is crucial to confirm the nature and stoichiometry of the solvate using techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD) before commencing solubility studies. For the purposes of this guide, we will proceed assuming a stable etherate solvate has been characterized.

Protocol for Equilibrium Solubility Determination

The gold standard for determining the intrinsic solubility of a compound is the Shake-Flask Method .[10][11] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug, ensuring a true thermodynamic solubility value is obtained.[12]

Rationale for Solvent Selection

The choice of solvents should be guided by their relevance to pharmaceutical processing and physiological conditions. A well-rounded solubility screen should include:

  • Aqueous Media: Purified water, as well as buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to understand the impact of ionization on the zwitterionic Cefepime structure.[13]

  • Organic Solvents: A range of solvents with varying polarities is essential for understanding the compound's behavior in manufacturing and purification steps.

  • Hydroalcoholic Systems: Mixtures of water and alcohols are common in drug formulation and can provide insight into co-solvency effects.

Experimental Workflow: The Shake-Flask Method

The following protocol provides a self-validating system for generating reliable solubility data.

Shake_Flask_Solubility_Workflow Figure 2: Shake-Flask Method Workflow A 1. Preparation Add excess Δ²-Cefepime etherate to pre-equilibrated solvent in vials. B 2. Equilibration Agitate vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. A->B Incubate C 3. Phase Separation Allow vials to stand. Centrifuge to pellet excess solid. B->C Establish Equilibrium F 6. Solid Phase Check Analyze the remaining solid (e.g., by XRPD) to confirm no phase change occurred. B->F Post-Equilibration Check D 4. Sampling Carefully withdraw supernatant. Filter using a 0.22 µm syringe filter (validate for non-adsorption). C->D Isolate Saturated Solution E 5. Dilution & Analysis Dilute the saturated filtrate with mobile phase. Quantify concentration using a validated HPLC-UV method. D->E Prepare for Quantification G 7. Data Reporting Report solubility in mg/mL or molarity. Confirm equilibrium by testing multiple time points (e.g., 24h, 48h). E->G F->G

Caption: A validated workflow for determining equilibrium solubility.

Step-by-Step Methodology
  • Material Preparation:

    • Accurately weigh an excess amount of Δ²-Cefepime etherate (e.g., 10-20 mg) into appropriately sized glass vials. An excess is visually confirmed when undissolved solid remains at the end of the experiment.

    • Add a precise volume (e.g., 1-2 mL) of the selected solvent, pre-equilibrated to the target temperature (e.g., 25 °C ± 0.5 °C).

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a constant-temperature orbital shaker or rotator. Agitation should be sufficient to keep the solid suspended.

    • Equilibrate for a minimum of 24 hours. To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.[10]

  • Sample Processing:

    • Remove vials from the shaker and allow them to stand for at least 30 minutes for solids to settle.

    • For robust phase separation, centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

    • Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PVDF or PTFE) into a clean vial. Causality Note: This step is critical to remove any fine particulates that could falsely elevate the measured concentration. The filter should be validated beforehand to ensure it does not adsorb the analyte.

  • Analytical Quantification (HPLC-UV):

    • Develop and validate a stability-indicating HPLC-UV method capable of separating Δ²-Cefepime from the parent Cefepime and other potential degradants.[14][15]

    • Mobile Phase Example: A common mobile phase for Cefepime and its impurities consists of a phosphate buffer and acetonitrile mixture. For example, a gradient elution using a buffer of monobasic potassium phosphate (pH adjusted to 5.0) and acetonitrile on a C18 column.[14][16]

    • Detection: UV detection at approximately 264 nm is suitable for Cefepime and its isomers.[17]

    • Prepare a calibration curve using a fully characterized reference standard of Δ²-Cefepime etherate.

    • Accurately dilute the filtered supernatant with the mobile phase to fall within the linear range of the calibration curve and inject it into the HPLC system.

  • Solid Phase Characterization:

    • After the experiment, recover the excess solid from the vial, dry it, and analyze it using a technique like XRPD. Trustworthiness Check: This step validates the experiment by confirming that the compound did not undergo a phase transition (e.g., desolvation or conversion to a different polymorph) during its equilibration with the solvent, which would invalidate the solubility measurement.

Data Presentation and Interpretation

Quantitative solubility data should be compiled into a clear, comparative table. This allows for rapid assessment of the compound's behavior across different solvent systems.

Table 1: Solubility Profile of Δ²-Cefepime Etherate at 25°C

Solvent SystempH (for aqueous)Dielectric ConstantSolubility (mg/mL)Solubility (Molarity)Notes
Purified Water~6.578.5[Experimental Data][Calculated Data]Baseline solubility
0.1 N HCl1.2~79[Experimental Data][Calculated Data]Simulates gastric fluid
Acetate Buffer4.5~79[Experimental Data][Calculated Data]pH of maximum Cefepime stability[13]
Phosphate Buffer6.8~79[Experimental Data][Calculated Data]Simulates intestinal fluid
Phosphate Buffer7.4~79[Experimental Data][Calculated Data]Simulates physiological pH
Methanol32.7[Experimental Data][Calculated Data]Polar protic solvent
Ethanol24.5[Experimental Data][Calculated Data]Common formulation solvent
Acetonitrile37.5[Experimental Data][Calculated Data]Polar aprotic solvent
Dichloromethane9.1[Experimental Data][Calculated Data]Non-polar solvent
50:50 Ethanol:WaterN/A~51[Experimental Data][Calculated Data]Hydroalcoholic co-solvent system

Note: Molarity should be calculated based on the molecular weight of the etherate solvate.

Interpretation:

  • pH-Solubility Profile: For an amphoteric molecule like Δ²-Cefepime, solubility is expected to be lowest near its isoelectric point and increase in acidic or basic conditions due to salt formation.

  • Polarity: Higher solubility in polar solvents (water, methanol) compared to non-polar solvents (dichloromethane) is expected given the molecule's structure.

  • Implications: Low aqueous solubility could indicate a risk of precipitation in intravenous formulations if Δ²-Cefepime levels exceed its solubility limit, potentially leading to safety issues. High solubility in a particular organic solvent might suggest its utility in a purification or crystallization step.

Conclusion

Determining the solubility of Δ²-Cefepime etherate is not merely an academic exercise; it is a fundamental requirement for robust pharmaceutical development. The protocols and rationale outlined in this guide provide a comprehensive and scientifically rigorous approach to generating this critical data. By following a validated shake-flask methodology, employing a stability-indicating analytical technique, and confirming the solid-state properties post-analysis, researchers can produce trustworthy and reliable solubility profiles. This data will directly inform decisions in formulation, purification, and quality control, ultimately ensuring the development of a safe, stable, and effective Cefepime drug product in line with global regulatory standards.[18][19]

References

  • Cayman Chemical. Cefepime (hydrochloride hydrate) Product Information.

  • Challa, S. R., et al. (2012). Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies. Journal of Pharmaceutical and Biomedical Analysis, 60, 41-51.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5479537, Cefepime.

  • Agilent Technologies. (2011). Fast Analysis of Cefepime and Related Impurities on Poroshell 120 EC-C18. Application Note.

  • USP General Chapter <1236>. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies.

  • Dudek, M., et al. (2023). The Stability Study of Cefepime Hydrochloride in Various Drug Combinations. Molecules, 28(4), 1797.

  • European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products.

  • CymitQuimica. Product Page: δ2-Cefepime.

  • Google Patents. CN111057076A - Preparation method and application of cefepime impurity.

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

  • Fawzi, M. B., et al. (1997). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Journal of Pharmaceutical Sciences, 86(9), 1048-1055.

  • Chemicea Pharmaceuticals. Cefepime Delta-2-Isomer Product Page.

  • BioAssay Systems. Solubility Testing – Shake Flask Method.

  • Thermo Fisher Scientific. (2012). AN 205: Determination of Cefepime and Cefepime-Related Substances Using HPLC with UV Detection. Application Note.

  • Shodex. (2020). Analysis of Cefepime for Injection According to USP-NF Method (YK-421).

  • Axios Research. Delta-2-Cefepime Trifluoroacetate Product Page.

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Referenced in ResearchGate.

  • Sprauten, P. F., et al. (2015). Stability and Antibacterial Activity of Cefepime during Continuous Infusion. Antimicrobial Agents and Chemotherapy, 59(8), 4436-4441. Referenced in ResearchGate.

  • USP-NF. (2013). <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION.

  • APExBIO. Cefepime Dihydrochloride Monohydrate Product Page.

  • Al-Shdefat, R., et al. (2022). Review on Characterization, Properties, and Analytical Methods of Cefepime. Critical Reviews in Analytical Chemistry, 52(7), 1569-1582.

  • GoodRx. Cefepime (Maxipime): Uses, Side Effects, Dosage & More.

  • Therapeutic Goods Administration (TGA), Australia. ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products.

  • Medscape. Maxipime (cefepime) dosing, indications, interactions, adverse effects, and more.

  • Mayo Clinic. Cefepime (Injection Route) - Side effects & uses.

  • U.S. Food and Drug Administration. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

  • SRIRAMCHEM. Delta-2-Cefepime Trifluoroacetate - Pharmaceutical Reference Standard.

  • International Council for Harmonisation. Quality Guidelines.

Sources

Protocols & Analytical Methods

Method

Analytical method development for "delta2-Cefepime etherate" quantification

Application Note: AN-CFP-D2-01 Subject: Analytical Method Development for the Quantification of -Cefepime (Etherate) Impurity Date: October 26, 2023 Author: Senior Application Scientist, Analytical Development Group Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CFP-D2-01 Subject: Analytical Method Development for the Quantification of


-Cefepime (Etherate) Impurity
Date:  October 26, 2023
Author:  Senior Application Scientist, Analytical Development Group

Executive Summary

This guide details the strategy for developing and validating a High-Performance Liquid Chromatography (HPLC) method to quantify the


-Cefepime  isomer. While Cefepime exists therapeutically as the 

-isomer (active antibiotic), the migration of the double bond to the

position is a primary degradation pathway driven by base catalysis and specific solvent conditions.

Note on the "Etherate" Designation: The term "etherate" indicates the analyte is isolated as a diethyl ether solvate (adduct). In solution-based liquid chromatography, the ether moiety dissociates and is not detected by UV. Therefore, this protocol focuses on the Reverse Phase (RP-HPLC) quantification of the


-Cefepime moiety . If the stoichiometry of the etherate solvate itself is required (e.g., for Reference Standard characterization), a supplementary Gas Chromatography (GC) Headspace protocol is required.

Part 1: Scientific Foundation & Mechanism

The Isomerization Mechanism

The instability of cephalosporins like Cefepime often stems from the lability of the dihydrothiazine ring. The biologically active


 double bond is in conjugation with the 

-lactam nitrogen and the C-4 carboxyl group. Under specific stress (pH > 6.0, temperature, or nucleophilic attack), the double bond migrates to the

position.
  • 
    -Cefepime:  Active, kinetically unstable, polar.
    
  • 
    -Cefepime:  Biologically inactive, thermodynamically more stable in certain solvents, distinct hydrophobicity.
    
Visualizing the Pathway

The following diagram illustrates the degradation logic and the analytical decision tree.

Cefepime_Degradation cluster_analysis Analytical Strategy Cefepime Cefepime (Delta-3) (Active API) Inter Anionic Intermediate (Resonance Stabilized) Cefepime->Inter Base/Heat (pH > 6) Delta2 Delta-2 Isomer (Inactive Impurity) Inter->Delta2 Bond Migration Etherate Etherate Solvate (Crystallization Adduct) Delta2->Etherate Precipitation in Et2O HPLC RP-HPLC-UV (Quantify Isomer) Etherate->HPLC Dissolve in Mobile Phase GC GC-Headspace (Quantify Ether) Etherate->GC Dissolve in DMSO

Caption: Figure 1. Degradation pathway of Cefepime to


 isomer and analytical divergence for the etherate solvate form.

Part 2: Method Development Protocol (RP-HPLC)

This protocol is designed to separate the


 isomer from the parent peak.[1] 

isomers typically display different pKa and hydrophobicity values compared to the parent

form.
Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1) End-capped, 250 x 4.6 mm, 5 µmHigh surface area required for resolving structural isomers. End-capping reduces tailing of the amine groups.
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (pH 5.0)pH 5.0 balances the ionization of the carboxylic acid and the quaternary ammonium group, optimizing retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for cephalosporins and lower backpressure.
Elution Mode GradientIsocratic may fail to resolve the

from the main peak if the selectivity (

) is low.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 254 nmThe

isomer has a different UV max than

, but 254 nm is a robust isosbestic region for general impurity profiling.
Column Temp 25°CHigher temperatures may induce on-column degradation (

).
Gradient Program (Proposed)
  • T=0 min: 95% A / 5% B

  • T=10 min: 90% A / 10% B

  • T=20 min: 80% A / 20% B

  • T=30 min: 95% A / 5% B (Re-equilibration)

Sample Preparation (Critical)

Cefepime is sensitive to hydrolysis. The choice of diluent is the single most critical factor in preventing artifactual generation of the


 isomer during analysis.
  • Diluent: 0.01 M Phosphate Buffer pH 4.0. Do not use pure water or alkaline buffers.

  • Concentration: 0.5 mg/mL (for impurity quantification).

  • Storage: Autosampler must be cooled to 4°C. Solutions should be injected within 4 hours of preparation.

Part 3: Validation Framework (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), the protocol must include "System Suitability" checks that act as a pass/fail gate before data is accepted.

System Suitability Criteria (SST)

Every analytical run must begin with the injection of a Resolution Solution containing both Cefepime and


-Cefepime.
  • Resolution (

    
    ):  > 2.0 between Cefepime and 
    
    
    
    -Cefepime.
  • Tailing Factor (

    
    ):  < 1.5 for the Cefepime peak.
    
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Specificity Experiment (Forced Degradation)

To prove the method specifically detects the


 isomer:
  • Take Cefepime API.[2]

  • Add 0.1 N NaOH (Base stress).

  • Neutralize after 10 minutes.

  • Inject.[3]

  • Observation: You should see the depletion of the Cefepime peak and the growth of the

    
     peak. Use a Diode Array Detector (DAD) to confirm peak purity.
    

Part 4: Handling the "Etherate" (Solvate Characterization)

If you are using "Delta-2-Cefepime Etherate" as a Reference Standard , you must establish its potency. The "Etherate" is not an impurity in the patient; it is a solid-state form.

Potency Calculation:



Protocol for Ether Quantification (GC-Headspace): Since the ether is not visible by UV, use GC-FID.

  • Column: DB-624 (or equivalent G43).

  • Carrier Gas: Nitrogen or Helium.

  • Solvent: Dissolve the Etherate standard in DMSO (Dimethyl sulfoxide).

  • Standard: External standard of Diethyl Ether in DMSO.

  • Limit: Verify against ICH Q3C limits (Ether is Class 3, limit 5000 ppm, but in a pure etherate solvate, it will be stoichiometric, e.g., 10-15% by weight).

Part 5: Troubleshooting & Causality

ObservationProbable CauseCorrective Action

peak increases over time in the sequence
Sample instability in the autosampler.Ensure autosampler is at 4°C. Check diluent pH (must be < 5).
Poor Resolution (

)
pH of Mobile Phase is incorrect.Adjust Mobile Phase A pH. Lower pH generally increases retention of acidic moieties.
Split Peaks Solvent mismatch.The sample diluent is stronger than the initial mobile phase. Use the initial mobile phase as the diluent.

References

  • Axios Research. (n.d.). Delta-2-Cefepime Trifluoroacetate Reference Standard. Retrieved from [Link]

  • Fubara, J. O., et al. (1998). Stability and Antibacterial Activity of Cefepime during Continuous Infusion. Antimicrobial Agents and Chemotherapy.[4][5] Retrieved from [Link]

  • Namiki, Y., et al. (1987).[6] Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Application

Advanced HPLC Method for the Analysis of Δ²-Cefepime Etherate: A Comprehensive Guide for Pharmaceutical Quality Control

Abstract This comprehensive application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefepime and the specific resolution...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefepime and the specific resolution of its Δ²-isomer, referred to herein as "Δ²-Cefepime etherate." Cefepime, a fourth-generation cephalosporin, is a critical antibiotic for treating severe bacterial infections.[1] Its chemical stability is a key concern in pharmaceutical manufacturing, with the potential for degradation into various impurities, including the Δ²-isomer, which can compromise the drug's efficacy and safety. This guide provides an in-depth protocol for researchers, scientists, and drug development professionals, elucidating the scientific rationale behind the method's parameters and ensuring the trustworthiness of the results through a self-validating system.

Introduction: The Critical Need for Impurity Profiling of Cefepime

Cefepime functions by inhibiting bacterial cell wall synthesis, leading to bacterial cell death.[1][2] However, its complex structure, featuring a β-lactam ring, makes it susceptible to degradation under various stress conditions. The formation of isomers, such as the Δ²-Cefepime, is a common degradation pathway. The designation "etherate" suggests the presence of a di-ethyl ether solvate, which may arise during the synthesis or purification process. While the etherate form may not drastically alter the molecule's chromophore, its chromatographic behavior relative to the active pharmaceutical ingredient (API) and other impurities must be well-characterized to ensure accurate quantification and maintain product quality.

This application note presents a gradient reversed-phase HPLC (RP-HPLC) method that provides excellent separation of Cefepime from its known impurities, with a particular focus on the resolution of the Δ²-isomer. The method is designed to be compliant with pharmacopeial standards, such as those outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[3][4]

Chromatographic Principles and Method Rationale

The selected HPLC method leverages the principles of reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar aqueous-organic mixture. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

  • Stationary Phase Selection (C18 Column): A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention and resolution of the relatively polar Cefepime and its impurities. The C18 stationary phase interacts with the nonpolar regions of the molecules, allowing for their separation based on subtle differences in their chemical structure and polarity.

  • Mobile Phase Composition: The mobile phase consists of a phosphate buffer and acetonitrile. The phosphate buffer controls the pH of the mobile phase, which is critical for maintaining the consistent ionization state of the acidic and basic functional groups in Cefepime and its impurities. This, in turn, ensures reproducible retention times. Acetonitrile serves as the organic modifier; its concentration is varied throughout the gradient elution to control the elution strength of the mobile phase.

  • Gradient Elution: A gradient elution is employed to achieve optimal separation of a complex mixture of compounds with varying polarities. The analysis begins with a lower concentration of acetonitrile to allow for the retention and separation of more polar impurities. The concentration of acetonitrile is then gradually increased to elute the more nonpolar compounds, including Cefepime and the Δ²-isomer, in a reasonable timeframe while maintaining sharp peak shapes.

  • UV Detection: Detection is performed using a UV-Vis detector set at a wavelength where Cefepime and its impurities exhibit significant absorbance. This allows for sensitive and accurate quantification of the API and its related substances.

Detailed HPLC Protocol

This protocol provides a step-by-step methodology for the analysis of Δ²-Cefepime etherate in the presence of Cefepime.

Equipment and Reagents
  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector

  • C18 reversed-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Cefepime reference standard

  • Δ²-Cefepime reference standard (if available)

  • Acetonitrile (HPLC grade)

  • Monobasic potassium phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.05 M Monobasic Potassium Phosphate, pH 3.5 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Preparation of Solutions

Mobile Phase A (0.05 M Monobasic Potassium Phosphate, pH 3.5):

  • Weigh 6.8 g of monobasic potassium phosphate and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.5 with orthophosphoric acid.

  • Filter the solution through a 0.45 µm membrane filter and degas.

Sample Preparation:

  • Accurately weigh about 25 mg of the Cefepime sample containing the suspected Δ²-Cefepime etherate into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Mobile Phase A.

  • Mix thoroughly and filter through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Accurately weigh about 25 mg of the Cefepime reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Mobile Phase A.

  • Mix thoroughly and filter through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet the following system suitability criteria:

  • Tailing Factor (Asymmetry Factor): The tailing factor for the Cefepime peak should be ≤ 2.0.

  • Theoretical Plates: The number of theoretical plates for the Cefepime peak should be ≥ 2000.

  • Resolution: The resolution between the Cefepime peak and the nearest eluting impurity peak (e.g., Δ²-Cefepime) should be ≥ 1.5.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This can be demonstrated by the baseline resolution of Cefepime from all potential impurities.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of solutions of known concentrations and plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is added to a placebo and the percentage of recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Experimental Workflow and Data Presentation

The following diagram illustrates the overall workflow for the analysis of Δ²-Cefepime etherate.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase A Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Mobile Phase A Standard->Dissolve_Standard Filter_Sample Filter Sample (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard (0.45 µm) Dissolve_Standard->Filter_Standard Autosampler Inject into HPLC System Filter_Sample->Autosampler Filter_Standard->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantify Impurities & API Integration->Quantification Report Generate Report Quantification->Report

Figure 1: HPLC workflow for the analysis of Δ²-Cefepime etherate.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of Cefepime and the critical separation of its Δ²-isomer. By understanding the scientific principles behind the method's design and adhering to the prescribed protocols for sample preparation, system suitability, and method validation, researchers and quality control professionals can ensure the accuracy and trustworthiness of their analytical results. This is paramount for maintaining the quality, safety, and efficacy of Cefepime drug products.

References

  • SciELO. (n.d.). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2020). Development and Validation of RP–HPLC Method for Simultaneous Estimation of Cefepime and Tazobactam in Injection Formulation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Cefepime. Retrieved from [Link]

  • Hindawi. (2014). RP-HPLC Method for Simultaneous Estimation of Cefepime Hydrochloride and Tazobactam Sodium in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Cefepime (antibiotic). Retrieved from [Link]

  • Agilent Technologies. (2011). Fast Analysis of Cefepime and Related Impurities on Poroshell 120 EC-C18. Retrieved from [Link]

  • USP. (n.d.). USP Monographs: Cefepime Hydrochloride. Retrieved from [Link]

  • SciELO. (n.d.). Quantification and stress degradation studies of cefepime/tazobactam in dry injection form by an RP-HPLC method. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (n.d.). Development and Validation of Stability Indicating Method for Simultaneous Estimation of Cefepime and Tazobactam Injection using. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cefepime. In StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cefepime. In PubChem. Retrieved from [Link]

Sources

Method

Application Note: Mass Spectrometry Characterization and Fragmentation of delta2-Cefepime Etherate

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the stability profiling and quality control of Cefepime. It details the characterization of the delta-2 isomer of Cefepi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the stability profiling and quality control of Cefepime. It details the characterization of the delta-2 isomer of Cefepime (specifically the etherate solvate form used as a reference standard), focusing on mass spectrometry (MS) fragmentation and chromatographic separation.

Executive Summary

delta2-Cefepime is a critical degradation product and isomeric impurity of the fourth-generation cephalosporin antibiotic, Cefepime. It arises from the migration of the double bond in the dihydrothiazine ring from the biologically active


 position to the inactive 

position. This isomerization is often catalyzed by basic conditions or specific solvent interactions.

The term "delta2-Cefepime etherate" refers to the specific reference standard form where the delta-2 isomer is stabilized as a solvate with diethyl ether (ethoxyethane). In analytical workflows (LC-MS), the ether solvent dissociates, and the detection focuses on the protonated delta-2 isomer (


).

This guide provides a validated protocol for distinguishing the delta-2 isomer from the parent drug using LC-MS/MS, detailing the specific fragmentation patterns that confirm the ring modification.

Chemical Identity & Properties

PropertyDescription
Common Name delta2-Cefepime (Etherate)
Chemical Name (6R, 7R)-7-[[(2Z)-2-(2-amino-1, 3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate; ethoxyethane
CAS Number 88040-25-9 (Free Base/Isomer)
Molecular Formula

(Etherate complex)
Monoisotopic Mass 480.125 (Free Base)
Detected Ion

(Positive ESI)
Key Structural Change Migration of C=C double bond from C3-C4 (

) to C2-C3 (

).[1]

Experimental Protocol: LC-MS/MS Profiling

Sample Preparation
  • Standard Stock: Dissolve 1 mg of delta2-Cefepime etherate in 1 mL of Acetonitrile:Water (50:50 v/v). Note: The ether component is volatile and does not interfere with MS detection.

  • Working Solution: Dilute to 10 µg/mL in Mobile Phase A.

  • Stability Warning: The

    
     isomer is thermodynamically more stable than the 
    
    
    
    parent in certain conditions, but samples should be kept at 4°C to prevent further degradation (e.g., ring opening).
Chromatographic Conditions (UHPLC)

The separation of the


 isomer from Cefepime is critical as they share the same mass.
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5%

      
       30% B (Slow gradient required for isomer separation)
      
    • 10-12 min: 95% B

  • Flow Rate: 0.3 mL/min.

  • Retention Time (Approx):

    • Cefepime (

      
      ): ~4.5 min
      
    • delta2-Cefepime (

      
      ): ~5.2 min (Typically elutes later due to loss of zwitterionic resonance and increased hydrophobicity, though this can invert depending on pH).
      
Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Collision Energy: Stepped (15, 25, 35 eV) to generate comprehensive fragmentation.

Fragmentation Pattern Analysis

The fragmentation of delta2-Cefepime is structurally similar to Cefepime but shows distinct intensity ratios due to the altered ring strain.

Primary Precursor
  • 
    :  m/z 481.13 
    
Key Product Ions (MS/MS)
m/z (Fragment)Identity / MechanismStructural Insight
396.08

Loss of N-methylpyrrolidine. Cleavage of the quaternary ammonium side chain at C3. This is the base peak for both isomers.
167.05 Side Chain IonCleavage of the C7-amide bond. Corresponds to the 2-methoxyimino-2-(2-aminothiazol-4-yl)acetyl moiety.[3]
86.10

N-methylpyrrolidine ring. The intact side chain detached from the cephem nucleus.
352.05

Loss of N-methylpyrrolidine + CO2. Characteristic of the cephem core degradation.
126.00 Thiazole FragmentFurther fragmentation of the C7 side chain.
Differentiating from (Cefepime)

While the m/z values are identical, the


 isomer  typically exhibits:
  • Lower stability of the molecular ion: The

    
     double bond position disrupts the conjugation with the C4-carboxyl group, often leading to easier decarboxylation (loss of CO2) in the source or collision cell.
    
  • Ratio of m/z 396 to m/z 481: The

    
     isomer often shows a higher relative abundance of the m/z 396 fragment at lower collision energies compared to Cefepime, due to the allylic nature of the C3-side chain bond in the 
    
    
    
    configuration.

Mechanistic Pathways & Visualization

Diagram 1: Isomerization and Fragmentation Workflow

This diagram illustrates the conversion of Cefepime to its delta-2 isomer and the subsequent analytical workflow.

G cluster_0 Differentiation Factors Cefepime Cefepime (Delta-3) (Active API) m/z 481.13 Base Basic pH / Solvent Isomerization Cefepime->Base Degradation Delta2 delta2-Cefepime (Impurity/Degradant) m/z 481.13 Frag1 Fragment m/z 396 (Loss of Pyrrolidine) Delta2->Frag1 CID Fragmentation (Major Path) Frag2 Fragment m/z 86 (Pyrrolidine Ring) Delta2->Frag2 Frag3 Fragment m/z 167 (Thiazole Side Chain) Delta2->Frag3 Diff1 Retention Time Shift (Typically Later on C18) Delta2->Diff1 Diff2 Fragment Ratios (Higher instability) Delta2->Diff2 Etherate delta2-Cefepime Etherate (Reference Standard) Etherate->Delta2 Dissolution (Loss of Ether) Base->Delta2 Double Bond Migration (C3-C4 to C2-C3)

Caption: Pathway showing the formation of delta2-Cefepime and its MS/MS dissociation into key diagnostic ions.

References

  • Axios Research. (n.d.). Delta-2-Cefepime Trifluoroacetate Reference Standard. Retrieved from [Link]

  • Veeprho. (n.d.). Delta-2-Cefepime Etherate Structure and CAS 88040-25-9. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants. Retrieved from [Link]

  • National Institutes of Health (NIH). (2005). Rapid identification of the isomeric impurity in raw drug of cefepime dihydrochloride by LC-MS/MS. Retrieved from [Link]

  • Agilent Technologies. (2011). Fast Analysis of Cefepime and Related Impurities on Poroshell 120 EC-C18. Application Note. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Developing In Vitro Assays for Novel Cephalosporin Derivatives

A Note on "delta2-Cefepime etherate" Initial literature and database searches indicate that "delta2-Cefepime etherate" is classified as a fine chemical, likely a research compound or a degradation product of Cefepime, ra...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on "delta2-Cefepime etherate"

Initial literature and database searches indicate that "delta2-Cefepime etherate" is classified as a fine chemical, likely a research compound or a degradation product of Cefepime, rather than a well-characterized therapeutic agent. As such, detailed public-domain data on its specific biological activity, stability, and mechanism of action are scarce.

This guide, therefore, is structured to provide a robust framework for the initial in vitro characterization of any novel cephalosporin derivative, using the parent molecule, Cefepime, as a primary reference. The principles and protocols outlined herein are designed to be directly applicable to a new entity like "delta2-Cefepime etherate," guiding the researcher from fundamental characterization to nuanced mechanistic studies.

Introduction: The Rationale for Characterizing New Cephalosporins

Cefepime is a fourth-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its efficacy stems from its zwitterionic structure, which facilitates penetration through the outer membrane of Gram-negative bacteria, and its stability against many chromosomally mediated beta-lactamases (e.g., AmpC).[1][3]

The development of new derivatives, such as a potential "delta2" isomer, is driven by the relentless evolution of antimicrobial resistance.[4][5] Resistance to Cefepime can emerge through mechanisms like the production of extended-spectrum β-lactamases (ESBLs), overexpression of efflux pumps (e.g., MexAB-OprM), or mutations in the target penicillin-binding proteins (PBPs).[4][5]

The primary objectives for characterizing a novel derivative like "delta2-Cefepime etherate" are to determine if its structural modifications translate into:

  • Enhanced antimicrobial potency.

  • Improved stability against enzymatic degradation.

  • Activity against resistant bacterial strains.

  • Favorable safety and stability profiles.

This document provides the foundational protocols to begin answering these critical questions in vitro.

Preliminary Characterization: The Essential First Steps

Before assessing biological activity, it is crucial to understand the fundamental physicochemical properties of the test article.

Solubility and Stability Assessment

The solubility and stability of a compound directly impact the accuracy and reproducibility of in vitro assays. Cefepime hydrochloride, for instance, exhibits variable stability depending on the solvent, concentration, and temperature.[6][7][8] Studies have shown that Cefepime solutions are more stable at refrigerated temperatures (4°C) and can degrade at room or body temperature.[6][9][10] Its degradation products have been shown to lack antibacterial activity.[9][10]

Protocol 1: Solubility and Short-Term Stability

  • Objective: To determine a suitable solvent and assess the stability of "delta2-Cefepime etherate" in solution under experimental conditions.

  • Materials:

    • "delta2-Cefepime etherate" powder.

    • Solvents: Sterile deionized water, DMSO, PBS (pH 7.4).

    • Spectrophotometer or HPLC system.

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10 mg/mL) of the compound in each solvent. Observe for complete dissolution.

    • If using DMSO, ensure the final concentration in assays does not exceed 1% (v/v) to avoid solvent-induced toxicity.

    • From the dissolved stock, prepare working concentrations in relevant microbiological media (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Measure the initial concentration (T=0) using a suitable analytical method (e.g., HPLC or absorbance scan if a unique chromophore exists).

    • Incubate aliquots of the working solution at relevant temperatures (4°C, 23°C, and 37°C).

    • Re-measure the concentration at various time points (e.g., 2, 4, 8, 24 hours).

  • Interpretation: A compound is generally considered stable if >90% of the initial concentration remains after the incubation period (e.g., 24 hours). This will determine how frequently fresh solutions need to be prepared for subsequent assays.

Determining Antimicrobial Potency: The MIC Assay

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of an agent that prevents visible bacterial growth.

Broth Microdilution MIC Assay

This method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against various bacterial isolates.[1][11]

Protocol 2: CLSI-Standard Broth Microdilution

  • Objective: To quantify the in vitro activity of "delta2-Cefepime etherate" against a panel of clinically relevant bacteria.

  • Materials:

    • Stable, sterile stock solution of "delta2-Cefepime etherate".

    • Bacterial strains (e.g., ATCC quality control strains and clinically relevant resistant isolates).

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile 96-well microtiter plates.

  • Workflow:

    MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate (Drug + Bacteria) A->C B Prepare Serial Dilutions of delta2-Cefepime B->C D Incubate at 35°C for 16-20 hours C->D E Read Plates Visually or with Spectrophotometer D->E F Determine MIC: Lowest concentration with no visible growth E->F

    Caption: Workflow for Broth Microdilution MIC Assay.

  • Detailed Steps:

    • Inoculum Preparation: Culture bacteria overnight on appropriate agar. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension into CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay plate.

    • Drug Dilution: Perform a two-fold serial dilution of the "delta2-Cefepime etherate" stock solution in CAMHB directly in the 96-well plate.

    • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • Reading Results: The MIC is the lowest concentration well with no visible turbidity.

  • Self-Validation:

    • The sterility control must remain clear.

    • The growth control must show distinct turbidity.

    • Run parallel assays with the parent compound (Cefepime) and a reference QC strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to ensure the assay is performing within expected ranges.

Table 1: Example MIC Data Interpretation

CompoundE. coli (Wild-Type)K. pneumoniae (ESBL+)P. aeruginosa (AmpC-overproducer)
Cefepime0.25 µg/mL16 µg/mL8 µg/mL
delta2-Cefepime ? ? ?

A lower MIC value for "delta2-Cefepime" compared to Cefepime, especially against resistant strains, would indicate a promising enhancement in activity.

Investigating Resistance Mechanisms

A key attribute of a new cephalosporin is its stability against β-lactamases, the most common mechanism of resistance.

β-Lactamase Stability Assay

This assay determines if "delta2-Cefepime etherate" is hydrolyzed by common β-lactamase enzymes.

Protocol 3: Spectrophotometric Hydrolysis Assay

  • Objective: To measure the rate of hydrolysis of "delta2-Cefepime etherate" by purified β-lactamase enzymes.

  • Principle: The hydrolysis of the β-lactam ring by the enzyme can be monitored by a change in UV absorbance. Cephalosporins often have a characteristic UV absorbance that changes upon ring cleavage.

  • Materials:

    • "delta2-Cefepime etherate" solution of known concentration.

    • Purified β-lactamase enzymes (e.g., TEM-1, CTX-M-15, AmpC).

    • UV-Vis Spectrophotometer.

    • Reaction Buffer (e.g., PBS, pH 7.0).

  • Workflow:

    Hydrolysis_Workflow A Determine λmax of delta2-Cefepime B Prepare reaction mix: Buffer + Drug A->B C Initiate reaction by adding β-lactamase B->C D Monitor Absorbance change over time at λmax C->D E Calculate Hydrolysis Rate D->E

    Caption: Workflow for β-Lactamase Hydrolysis Assay.

  • Detailed Steps:

    • Determine λmax: Perform a UV scan of "delta2-Cefepime etherate" to find its maximum absorbance wavelength (λmax).

    • Assay Setup: In a quartz cuvette, add the reaction buffer and the compound to a final concentration of ~50-100 µM.

    • Baseline Reading: Record the stable baseline absorbance at λmax.

    • Initiate Reaction: Add a known concentration of the β-lactamase enzyme to the cuvette and mix immediately.

    • Monitor Hydrolysis: Record the decrease in absorbance over time for 5-10 minutes.

    • Data Analysis: Calculate the initial rate of hydrolysis (V₀) from the linear portion of the absorbance vs. time curve. Compare this rate to that of a known labile cephalosporin (e.g., Cefotaxime) and a known stable one (e.g., Cefepime).

  • Interpretation: A very low or negligible rate of hydrolysis compared to control substrates indicates high stability against the tested β-lactamase, a highly desirable trait.

Elucidating the Mechanism of Action

Cephalosporins act by inhibiting Penicillin-Binding Proteins (PBPs), enzymes critical for bacterial cell wall synthesis. A competition assay can reveal the affinity of a new compound for these targets.

PBP Competition Assay

Protocol 4: Fluorescent Penicillin Competition Assay

  • Objective: To determine the relative affinity of "delta2-Cefepime etherate" for bacterial PBPs.

  • Principle: This assay measures the ability of the unlabeled test compound to compete with a fluorescently labeled penicillin (e.g., Bocillin™ FL) for binding to PBPs in a bacterial membrane preparation.

  • Materials:

    • Bacterial membrane preparations (from a susceptible strain like E. coli K-12).

    • Bocillin™ FL Penicillin (fluorescent probe).

    • "delta2-Cefepime etherate" and unlabeled Cefepime.

    • SDS-PAGE and fluorescence imaging system.

  • Procedure:

    • Pre-incubation: Incubate aliquots of the bacterial membrane preparation with increasing concentrations of "delta2-Cefepime etherate" (or Cefepime as a control) for 10 minutes at room temperature.

    • Probe Binding: Add a fixed, sub-saturating concentration of Bocillin™ FL to all samples and incubate for another 10 minutes.

    • Quench Reaction: Stop the reaction by adding Laemmli sample buffer.

    • Separation & Visualization: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Interpretation: A strong competitor will prevent Bocillin™ FL from binding, resulting in a dose-dependent decrease in the fluorescence intensity of the PBP bands on the gel. The concentration of the test compound that reduces the fluorescent signal by 50% (IC₅₀) can be calculated. A lower IC₅₀ indicates a higher binding affinity for the target PBP. This helps confirm that the compound's mechanism of action is consistent with other β-lactam antibiotics.

Conclusion and Forward Look

The protocols detailed in this guide provide a comprehensive and scientifically rigorous starting point for the in vitro evaluation of "delta2-Cefepime etherate" or any novel cephalosporin candidate. By systematically assessing its stability, antimicrobial potency, and interactions with key resistance mechanisms and cellular targets, researchers can build a robust data package to justify further development. Positive results from these assays—such as high stability, potent MICs against resistant strains, and strong PBP binding—would provide a compelling rationale for advancing the compound into more complex studies, including time-kill kinetics, post-antibiotic effect determination, and ultimately, in vivo efficacy models.

References

  • Zhanel, G. G., et al. (1999). In vitro activity of cefepime against multidrug-resistant Gram-negative bacilli, viridans group streptococci and Streptococcus pneumoniae from a cross-Canada surveillance study. The Canadian journal of infectious diseases = Journal canadien des maladies infectieuses, 10(4), 283–289. [Link]

  • Zaazaa, A., et al. (2023). The Stability Study of Cefepime Hydrochloride in Various Drug Combinations. Molecules, 28(4), 1835. [Link]

  • Sprauten, P. F., et al. (2003). Stability and Antibacterial Activity of Cefepime during Continuous Infusion. Antimicrobial Agents and Chemotherapy, 47(6), 1991–1994. [Link]

  • Sprauten, P. F., et al. (2003). Stability and Antibacterial Activity of Cefepime during Continuous Infusion. Antimicrobial Agents and Chemotherapy, 47(6), 1991–1994. [Link]

  • Trissel, L. A., et al. (2005). Stability of cefepime hydrochloride in AutoDose Infusion System bags. American Journal of Health-System Pharmacy, 62(10), 1054-1057. [Link]

  • Wilson, T. D., et al. (1995). Stability of cefepime hydrochloride dextrose in 5% dextrose injection and 0.9% sodium chloride injection. Journal of clinical pharmacy and therapeutics, 20(5), 289-293. [Link]

  • Fuchs, P. C., et al. (1989). beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance. Antimicrobial Agents and Chemotherapy, 33(8), 1313–1317. [Link]

  • López-Causapé, C., et al. (2021). In vitro evolution of cefepime/zidebactam (WCK 5222) resistance in Pseudomonas aeruginosa: dynamics, mechanisms, fitness trade-off and impact on in vivo efficacy. Journal of Antimicrobial Chemotherapy, 76(9), 2296–2305. [Link]

  • Hsueh, P. R., et al. (1999). In vitro evaluation of cefepime and other broad-spectrum beta-lactams in Taiwan medical centers. The Taiwan Antimicrobial Resistance Study Group. Diagnostic microbiology and infectious disease, 35(3), 195–201. [Link]

  • Tamma, P. D., et al. (2024). IDSA Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]

  • López-Causapé, C., et al. (2021). In vitro evolution of cefepime/zidebactam (WCK 5222) resistance in Pseudomonas aeruginosa: dynamics, mechanisms, fitness trade-off and impact on in vivo efficacy. Journal of Antimicrobial Chemotherapy, 76(9), 2296–2305. [Link]

  • Locher, R., et al. (1990). In vitro activity of oral cephalosporin BAY v 3522 compared with other oral cephalosporins. Drugs under experimental and clinical research, 16(10), 515–525. [Link]

  • Nelson, J. M., et al. (1978). In Vitro Studies with Cefaclor, a New Oral Cephalosporin. Antimicrobial Agents and Chemotherapy, 13(3), 490–494. [Link]

  • Amerigo Scientific. Fine Chemicals. [Link]

Sources

Method

Application Note: The Critical Role and Analytical Control of Δ²-Cefepime Etherate as a Reference Standard in Pharmaceutical Analysis

Introduction: The Imperative of Impurity Profiling in Cephalosporin Stability Cefepime, a fourth-generation cephalosporin antibiotic, is a cornerstone in the treatment of severe bacterial infections. Its efficacy, howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Impurity Profiling in Cephalosporin Stability

Cefepime, a fourth-generation cephalosporin antibiotic, is a cornerstone in the treatment of severe bacterial infections. Its efficacy, however, is intrinsically linked to its chemical stability. As a β-lactam antibiotic, Cefepime is susceptible to degradation, leading to the formation of various impurities that can impact its safety and potency. Among these, the Δ²-Cefepime isomer (also referred to as the delta-2 isomer) is of particular regulatory and clinical significance. This isomer is a double-bond migrant of the active Δ³-Cefepime and is microbiologically inactive. Its presence is a direct indicator of product degradation, making its accurate quantification a critical quality attribute (CQA) in the manufacturing and quality control of Cefepime for Injection, USP.

This application note provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the use of Δ²-Cefepime etherate as a reference standard in pharmaceutical analysis. We will delve into the causality behind its formation, provide detailed, field-proven protocols for its analysis using High-Performance Liquid Chromatography (HPLC), and discuss the self-validating system of checks and balances essential for trustworthy and reproducible results.

Physicochemical Properties and Significance of Δ²-Cefepime

The conversion of the active Δ³-Cefepime to the inactive Δ²-isomer is a primary degradation pathway, often catalyzed by factors such as pH and temperature. The Δ²-Cefepime etherate serves as a highly purified reference material, enabling the positive identification and accurate quantification of this impurity in drug substance and drug product batches.

Property Value Source
Chemical Name (6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(1-methyl-1-pyrrolidinium)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylateUSP
Molecular Formula C₁₉H₂₄N₆O₅S₂ (for the free base)Inferred
Molecular Weight 480.56 g/mol (for the free base)Inferred
Appearance White to pale yellow crystalline powderGeneral Knowledge
Solubility Soluble in water and methanolGeneral Knowledge
UV Maximum (λmax) Approximately 254 nm in waterGeneral Knowledge

The "etherate" designation indicates that the reference standard is a solvate, containing molecules of ether within its crystal lattice. It is crucial to account for the ether content when preparing standard solutions of known concentration, as this is typically specified in the Certificate of Analysis provided with the reference standard.

Experimental Workflow for Impurity Profiling

The following workflow outlines the key steps for the analysis of Δ²-Cefepime in a Cefepime drug product. This workflow is designed to ensure robust and reproducible results.

G prep_std Prepare Δ²-Cefepime Etherate Reference Standard Solution equilibration System Equilibration prep_std->equilibration prep_sample Prepare Cefepime for Injection Sample Solution injection Inject Standard and Sample Solutions prep_sample->injection prep_mobile Prepare Mobile Phase prep_mobile->equilibration sst System Suitability Testing (SST) equilibration->sst sst->injection data_acq Data Acquisition injection->data_acq peak_id Peak Identification (based on retention time) data_acq->peak_id quantification Quantification of Δ²-Cefepime peak_id->quantification reporting Report Results and Compare with Specifications quantification->reporting

Caption: High-level workflow for the analysis of Δ²-Cefepime.

Detailed Analytical Protocol: HPLC Method

This protocol is based on established pharmacopeial methods for the analysis of Cefepime and its related substances.

Reagents and Materials
  • Δ²-Cefepime Etherate Reference Standard (potency to be corrected as per Certificate of Analysis)

  • Cefepime for Injection, USP

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium perchlorate (analytical grade)

  • Perchloric acid (analytical grade)

  • Water (HPLC grade, filtered and degassed)

Chromatographic Conditions
Parameter Condition
Column L1 packing (e.g., C18, 4.6 mm x 250 mm, 5 µm)
Mobile Phase A Buffer: 14 g/L of sodium perchlorate, adjusted to pH 2.5 with perchloric acid
Mobile Phase B Acetonitrile
Gradient Elution See table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL

Gradient Elution Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0955
208020
258020
30955
40955
Preparation of Solutions
  • Reference Standard Solution (0.01 mg/mL):

    • Accurately weigh approximately 10 mg of Δ²-Cefepime Etherate Reference Standard, corrected for potency, into a 100-mL volumetric flask.

    • Dissolve in and dilute to volume with water.

    • Further dilute 10.0 mL of this solution to 100.0 mL with water.

  • Sample Solution (1.0 mg/mL):

    • Accurately weigh approximately 100 mg of Cefepime for Injection into a 100-mL volumetric flask.

    • Dissolve in and dilute to volume with water.

System Suitability

A self-validating system is paramount for trustworthy results. Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Tailing Factor: The tailing factor for the Cefepime peak should not be more than 2.0.

  • Relative Standard Deviation (RSD): Inject the Reference Standard Solution five times. The RSD for the peak area of Δ²-Cefepime should not be more than 5.0%.

  • Resolution: The resolution between the Cefepime peak and the Δ²-Cefepime peak should be not less than 2.0.

G cluster_sst System Suitability Criteria cluster_decision Decision Pathway SST_Criteria Tailing Factor (Cefepime) ≤ 2.0 RSD (Δ²-Cefepime, n=5) ≤ 5.0% Resolution (Cefepime/Δ²-Cefepime) ≥ 2.0 Pass System Suitable Proceed with Analysis SST_Criteria->Pass All Criteria Met Fail System Not Suitable Troubleshoot and Re-evaluate SST_Criteria->Fail Any Criterion Fails

Application

Protocols for testing the antibacterial activity of "delta2-Cefepime etherate"

Application Note: Antibacterial Activity Profiling of -Cefepime Etherate -Isomer) Abstract & Scientific Rationale -Cefepime etherate (CAS 88040-25-9 / 112258-89-6) is the ether-solvated form of the -isomer of Cefepime. I...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antibacterial Activity Profiling of -Cefepime Etherate


-Isomer)

Abstract & Scientific Rationale


-Cefepime etherate  (CAS 88040-25-9 / 112258-89-6) is the ether-solvated form of the 

-isomer of Cefepime. In the context of pharmaceutical development, this compound represents a primary degradation product (Impurity B) formed via the migration of the double bond in the dihydrothiazine ring from the biologically active

position to the

position.

While fourth-generation cephalosporins like Cefepime rely on the


 double bond for the geometric strain necessary to acylate penicillin-binding proteins (PBPs), the 

isomer is theoretically inactive due to the relaxation of the

-lactam ring tension. However, regulatory guidelines (ICH Q3A/B) require empirical verification of the biological inertness or residual potency of impurities.

This Application Note provides a rigorous, self-validating protocol to quantify the antibacterial activity (MIC) of


-Cefepime etherate. Unlike standard potency assays, this protocol is designed as a Limit Test  to detect trace activity or confirm inactivity against sensitive Quality Control (QC) strains.

Chemical Handling & Stoichiometry

Critical Warning: The "etherate" designation implies the presence of diethyl ether or a similar ether solvent within the crystal lattice. This significantly alters the Molecular Weight (MW) relative to the free base.

Stoichiometric Correction

To ensure the biological activity is attributed to the molar concentration of the


 isomer and not skewed by the solvent mass, you must correct the weighed mass.


  • MW (

    
    -Cefepime Free Base):  ~480.5  g/mol  (Verify specific batch CoA)
    
  • MW (Etherate): Refer to vendor Certificate of Analysis (CoA).

  • Solubility: The

    
     isomer is generally less soluble in water than Cefepime HCl. Dissolution in DMSO  (Dimethyl Sulfoxide) is recommended for the stock solution, followed by dilution in water/media.
    
Degradation Pathway Visualization

Understanding the structural shift is vital for interpreting stability data.

CefepimeDegradation Cefepime Cefepime (Delta-3) (Active Drug) Intermediate Enol/Intermediate (Transient) Cefepime->Intermediate pH > 7.0 or Temp > 25°C Delta2 Delta-2 Isomer (Impurity B) Intermediate->Delta2 Bond Migration OpenRing Hydrolyzed Ring (Inactive) Delta2->OpenRing Beta-lactamase or Hydrolysis

Figure 1: Isomerization pathway of Cefepime. The protocol tests the "Delta-2 Isomer" node.

Protocol A: High-Sensitivity Broth Microdilution (MIC)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of


-Cefepime etherate.
Standard:  Adapted from CLSI M07  (Methods for Dilution Antimicrobial Susceptibility Tests).
Materials
  • Test Compound:

    
    -Cefepime etherate (Reference Standard).
    
  • Comparator: Cefepime Hydrochloride (USP Reference Standard) - Positive Control.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • QC Strains:

    • Escherichia coli ATCC 25922 (Target MIC for Cefepime: 0.016–0.12 µg/mL).

    • Pseudomonas aeruginosa ATCC 27853 (Target MIC for Cefepime: 1–8 µg/mL).

    • Staphylococcus aureus ATCC 29213 (Target MIC for Cefepime: 1–4 µg/mL).

Workflow Diagram

MIC_Workflow Stock 1. Stock Preparation (Solvent: DMSO) Dilution 2. Serial Dilution (256 µg/mL to 0.5 µg/mL) Stock->Dilution 2-fold series Plate 4. Plate Setup (96-well Microtiter) Dilution->Plate 50 µL per well Inoculum 3. Inoculum Prep (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->Plate 50 µL per well Incubate 5. Incubation (35°C +/- 2°C, 16-20h) Plate->Incubate Read 6. Data Readout (Visual + OD600) Incubate->Read

Figure 2: Step-by-step microdilution workflow for impurity profiling.

Experimental Procedure
  • Stock Solution Preparation:

    • Prepare a 5,120 µg/mL stock of

      
      -Cefepime etherate in 100% DMSO.
      
    • Note: High concentration is required because the compound is expected to be inactive.

    • Prepare a matching stock of Cefepime HCl (Comparator).

  • Dilution Scheme (2x Concentration):

    • Dilute the stock 1:10 into CAMHB to get 512 µg/mL (Intermediate).

    • Perform serial 2-fold dilutions in CAMHB down to 1 µg/mL.

    • Final Test Range (after adding bacteria):256 µg/mL – 0.5 µg/mL .

    • Why this range? Standard Cefepime breakpoints are <8 µg/mL. Testing up to 256 µg/mL proves lack of toxicity at 32x the therapeutic concentration.

  • Inoculum Preparation:

    • Suspend isolated colonies in saline to reach 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB.

  • Plate Inoculation:

    • Add 50 µL of the 2x Drug Dilutions to the 96-well plate.

    • Add 50 µL of the diluted Inoculum to each well.

    • Final Volume: 100 µL.

    • Final Inoculum: ~5 x 10^5 CFU/mL.

  • Controls (Per Plate):

    • Growth Control: Media + Bacteria + DMSO (at highest % used).

    • Sterility Control: Media only.

    • Comparator Control: Cefepime HCl (Standard MIC range).

  • Incubation:

    • Seal with breathable film. Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

Protocol B: Time-Kill Kinetics (Confirmation of Inactivity)

Purpose: If the MIC is >256 µg/mL, this assay confirms whether the compound is truly inert or merely bacteriostatic at high loads.

  • Setup: Prepare 10 mL tubes of CAMHB containing:

    • Tube A: Growth Control (No drug).

    • Tube B: Cefepime HCl (4x MIC).

    • Tube C:

      
      -Cefepime etherate (256 µg/mL).
      
  • Inoculum: Add bacteria to reach 5 x 10^5 CFU/mL at T=0.

  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight and count colonies.

  • Analysis:

    • Active:

      
       3 log10 reduction in CFU/mL.
      
    • Inactive: Growth curve matches the Growth Control (Tube A).

Data Analysis & Interpretation

Acceptance Criteria (Self-Validation)

The assay is valid ONLY if:

  • Growth Control: Shows visible turbidity (OD600 > 0.2).

  • Sterility Control: Remains clear (OD600 < 0.05).

  • Comparator (Cefepime HCl): MIC falls within CLSI ranges (e.g., E. coli 25922: 0.016–0.12 µg/mL).

  • Solvent Control: DMSO concentration (<2.5%) shows no inhibition.

Result Interpretation Table
ObservationMIC ResultInterpretation
No growth at any concentration< 0.5 µg/mLActive. The

isomer retains potency (Unexpected). Investigate sample purity (potential

contamination).
Growth inhibited only at >64 µg/mL64 - 256 µg/mLWeakly Active. Significant loss of potency (>1000x) compared to parent drug.
Growth visible in all wells> 256 µg/mLInactive. Confirms

isomer is a non-toxic impurity.
Troubleshooting "False Activity"

If the


-Cefepime etherate shows unexpected antibacterial activity (e.g., MIC < 8 µg/mL):
  • Hypothesis: The sample may contain residual Cefepime (

    
    ).
    
  • Action: Run HPLC analysis on the "etherate" stock. Even 1% contamination with parent Cefepime can result in a detectable MIC.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][1]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. [Link]

  • Fotsing, L., et al. (1997). Degradation of cefepime in aqueous solution: Identification of the degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Yeh, Y., et al. (2021). Stability and Antibacterial Activity of Cefepime during Continuous Infusion. Antimicrobial Agents and Chemotherapy.[2][3][4][5] [Link]

Sources

Method

"delta2-Cefepime etherate" for antimicrobial susceptibility testing (AST)

Technical Assessment: -Cefepime Etherate in Antimicrobial Susceptibility Profiling -Cefepime Etherate (Impurity B Reference Standard) Methodology: CLSI M07-Ed11 Compliant Broth Microdilution Part 1: Executive Summary & S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: -Cefepime Etherate in Antimicrobial Susceptibility Profiling


-Cefepime Etherate (Impurity B Reference Standard)
Methodology:  CLSI M07-Ed11 Compliant Broth Microdilution

Part 1: Executive Summary & Scientific Rationale

The "Why" Behind the Test

In the development and quality control of cephalosporins,


-Cefepime  (often labeled as Impurity B) represents the primary degradation product of the active pharmaceutical ingredient (API), Cefepime (

-isomer). The migration of the double bond from the

to the

position in the dihydrothiazine ring fundamentally alters the molecule's 3D geometry.

Crucial Insight: This isomerization renders the beta-lactam ring significantly more stable against hydrolysis but, paradoxically, biologically inert . The


 isomer cannot effectively acylate the serine residue of Penicillin-Binding Proteins (PBPs), the primary target of beta-lactams.

Therefore, Antimicrobial Susceptibility Testing (AST) of


-Cefepime Etherate  is rarely performed to find a new drug, but rather for three specific high-level objectives:
  • Negative Control Validation: Confirming that degradation products do not contribute to the antimicrobial potency of the API (preventing false-positive potency claims).

  • Toxicity & Synergism Studies: Investigating if the inactive isomer competes for beta-lactamase binding (acting as a "decoy") or contributes to neurotoxicity independent of antimicrobial activity.

  • Reference Standard Qualification: Ensuring the "Etherate" form (a crystallized solvate) behaves predictably in biological media.

The "Etherate" Factor: A Critical Stoichiometric Warning

The compound is supplied as an etherate (typically a diethyl ether solvate) to stabilize the crystal lattice.

  • Risk: A common error is weighing the powder as if it were 100% active isomer.

  • Correction: You must correct for the solvent mass. If the Certificate of Analysis (CoA) states the material is 15% diethyl ether by weight, weighing 10 mg of powder yields only 8.5 mg of

    
    -Cefepime. Failure to correct this will result in a 15% potency error  in your MIC calculations.
    

Part 2: Visualizing the Mechanism & Workflow

Diagram 1: The Degradation & Inactivation Pathway

This diagram illustrates the structural shift that necessitates this testing.

CefepimeDegradation Active Cefepime (Delta-3 Isomer) [Active API] Stressor Heat / pH / Storage Active->Stressor Target Bacterial PBP Binding Active->Target High Affinity (Cell Death) Inactive Delta-2 Isomer [Biologically Inactive] Stressor->Inactive Double Bond Shift (Migration to pos 2) Etherate Delta-2 Etherate [Stabilized Solvate] Inactive->Etherate Crystallization with Diethyl Ether Inactive->Target No/Low Affinity (High MIC)

Caption: The isomerization of Cefepime to the


 form results in loss of PBP binding affinity. The Etherate form is the stable laboratory standard.

Part 3: Detailed Protocol - Broth Microdilution

Standard: Adapted from CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests).

Materials Checklist
  • Test Article:

    
    -Cefepime Etherate (Reference Standard Grade).
    
  • Control Article: Cefepime Hydrochloride (USP Reference Standard).

  • Solvent: Dimethyl Sulfoxide (DMSO) or Phosphate Buffer pH 6.0 (Note:

    
     isomers often have lower water solubility than their 
    
    
    
    salts).
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2][3]

  • Organisms: Pseudomonas aeruginosa ATCC 27853 (Gram-negative control), Staphylococcus aureus ATCC 29213 (Gram-positive control).

Stock Solution Preparation (The Self-Validating Step)

This step includes the "Etherate Correction" to ensure scientific integrity.

  • Calculate Potency:

    
    
    Example: To make 10 mL of 2560 µg/mL stock, assuming 98% purity and 12% ether content:
    
    
    
    
  • Solubilization:

    • Dissolve the calculated mass in DMSO (recommended for etherates to ensure complete solvation of the organic adduct) to 10% of final volume.

    • Bring to final volume with sterile water or buffer.

    • QC Check: Solution must be clear. Any turbidity indicates failure of the etherate to dissociate or precipitate formation.

Microplate Setup (Workflow Diagram)

AST_Workflow cluster_prep Phase 1: Preparation cluster_inoc Phase 2: Inoculation cluster_read Phase 3: Analysis Stock Stock Prep (Corrected for Ether) Dilution 2-Fold Serial Dilution (64 µg/mL down to 0.12 µg/mL) Stock->Dilution Dispense Add 50µL Bacteria to 50µL Drug Dilution->Dispense Inoculum 0.5 McFarland Standard (Direct Colony Susp.) Inoculum->Dispense Incubate 16-20 Hours @ 35°C (+/- 2°C) Dispense->Incubate Read Visual/OD600 Read Incubate->Read

Caption: Step-by-step workflow for determining MIC of the Cefepime impurity.[2]

Execution Steps
  • Dilution Series: Prepare 2-fold serial dilutions of

    
    -Cefepime Etherate in CAMHB. Recommended range: 128 µg/mL – 0.25 µg/mL . (Higher range is needed because the compound is expected to be inactive).
    
  • Comparator: Run a parallel plate with active Cefepime (Range: 64 µg/mL – 0.06 µg/mL).

  • Inoculation: Prepare a 0.5 McFarland suspension (

    
     CFU/mL) and dilute 1:100. Add 50 µL to each well containing 50 µL of drug. Final well concentration: 
    
    
    
    CFU/mL.
  • Incubation: 35°C ± 2°C, ambient air, 16–20 hours.

Part 4: Data Analysis & Interpretation[4][5][6]

The value of this experiment lies in the contrast between the Active API and the Etherate Impurity.

Table 1: Expected Performance Criteria
ParameterCefepime (Active Control)

-Cefepime Etherate (Test Article)
Interpretation
MIC (P. aeruginosa) 1 – 4 µg/mL> 64 µg/mL Confirms loss of activity due to

shift.
MIC (S. aureus) 1 – 4 µg/mL> 64 µg/mL Confirms inability to bind Gram-positive PBPs.
Solubility High (Water)Moderate/Low (Requires DMSO)Etherate form is lipophilic; watch for precipitation.
Troubleshooting "False Activity"

If your


-Cefepime Etherate yields an MIC < 32 µg/mL, consider the following:
  • Isomer Reversion: Did the

    
     isomer revert to 
    
    
    
    during stock prep? (Unlikely, as
    
    
    is thermodynamically more stable, but pH extremes can catalyze ring opening).
  • Contamination: The reference standard may contain trace amounts (e.g., >1%) of the active

    
     parent.
    
    • Diagnostic: Run HPLC analysis on the well contents.

  • Ether Toxicity: At high concentrations (>128 µg/mL), the diethyl ether (if not fully evaporated/metabolized) could inhibit bacterial growth non-specifically.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI. [Link]

  • Foye, W. O., Lemke, T. L., & Williams, D. A. (2013). Foye's Principles of Medicinal Chemistry. (Discussion of Cephalosporin vs structure-activity relationships). Lippincott Williams & Wilkins.
  • European Pharmacopoeia (Ph. Eur.).Cefepime Hydrochloride Monograph: Impurity B. (Defines the

    
    -isomer as a specified impurity). [Link]
    
  • PubChem. Cefepime Related Compound B (Delta-2 Isomer). CID 5479537. [Link]

Sources

Application

Application Notes and Protocols: The Use of Δ²-Cefepime Etherate in Elucidating β-Lactam Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The escalating threat of antimicrobial resistance necessitates a deeper understanding of the molecular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates a deeper understanding of the molecular interactions between antibiotics and bacterial defense systems. Cefepime, a fourth-generation cephalosporin, remains a critical therapeutic agent, yet its efficacy is challenged by various β-lactamase-mediated resistance mechanisms. This document provides a comprehensive guide to the application of Δ²-Cefepime Etherate , a key isomeric derivative of cefepime, in the study of these resistance mechanisms. As a stable, non-hydrolyzed analog of the transition state of cefepime hydrolysis, Δ²-Cefepime Etherate serves as an invaluable tool for investigating the activity, inhibition, and induction of β-lactamase enzymes, particularly AmpC cephalosporinases. Herein, we present the scientific rationale for its use, detailed protocols for its application in biochemical and microbiological assays, and guidance on data interpretation, empowering researchers to dissect the complexities of cefepime resistance.

Introduction: The Challenge of Cefepime Resistance and the Role of Δ²-Cefepime

Cefepime's potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria is attributed to its zwitterionic structure, facilitating rapid penetration through the outer membrane of Gram-negative bacteria, and its stability against many β-lactamases.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through covalent binding to penicillin-binding proteins (PBPs).[2][3] However, the emergence and dissemination of β-lactamases, enzymes that hydrolyze the β-lactam ring, pose a significant threat to its clinical utility.[4]

Key mechanisms of resistance to cefepime include the production of extended-spectrum β-lactamases (ESBLs) and the overexpression of chromosomal AmpC β-lactamases.[1][2] While cefepime exhibits greater stability to AmpC hydrolysis compared to third-generation cephalosporins, high levels of AmpC expression can lead to clinically significant resistance.[4][5][6]

The isomerization of the Δ³-cephem core of cefepime to the thermodynamically more stable, but antibiotically inactive, Δ²-isomer is a critical aspect of its chemistry. This Δ²-isomer is of particular interest in resistance studies because its structure mimics a post-hydrolysis state of the drug. The use of a stable form of this isomer, such as Δ²-Cefepime Etherate , provides a unique tool to probe the active sites of β-lactamases without being a substrate for hydrolysis.

Scientific Rationale for Using Δ²-Cefepime Etherate:

  • Enzyme Inhibition Studies: As a stable analog of the hydrolyzed product, Δ²-Cefepime can be used as a potential competitive inhibitor in kinetic studies of β-lactamases. By measuring its ability to compete with a known substrate, researchers can determine its binding affinity (Ki) for the enzyme's active site.

  • Probing Enzyme Specificity: The interaction of Δ²-Cefepime with various β-lactamases can provide insights into the structural requirements for substrate recognition and binding, even in the absence of hydrolysis.[7] This is particularly relevant for understanding how enzymes like AmpC differentiate between various cephalosporins.

  • Investigating AmpC Induction: The induction of AmpC expression is a complex process involving the bacterial cell wall recycling pathway. While potent inducers are typically good substrates for AmpC, the role of non-hydrolyzable derivatives in this signaling cascade is an area of active research. Δ²-Cefepime can be used to investigate whether binding to the regulatory proteins of this pathway is sufficient for induction, independent of β-lactam ring hydrolysis.

Preparation and Handling of Δ²-Cefepime Etherate

Δ²-Cefepime Etherate is typically supplied as a lyophilized powder. It is crucial to handle the compound with care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Reconstitution Protocol:

  • Solvent Selection: Δ²-Cefepime Etherate is sparingly soluble in water but can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO). For most biological assays, a high-concentration stock solution in DMSO is recommended.

  • Stock Solution Preparation (e.g., 10 mg/mL):

    • Aseptically weigh the desired amount of Δ²-Cefepime Etherate powder.

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve the target concentration.

    • Vortex gently until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or below, protected from light and moisture. When stored correctly, the DMSO stock solution should be stable for several months.

Note on "Etherate": The term "etherate" suggests the presence of diethyl ether as a solvate in the crystalline structure of the compound. For practical purposes in preparing stock solutions for biological assays, this is treated similarly to other salt or solvate forms, such as the trifluoroacetate salt.[8] The key component for the proposed studies is the Δ²-Cefepime molecule itself.

Experimental Protocols

Protocol 1: β-Lactamase Hydrolysis Assay using a Chromogenic Substrate (Nitrocefin)

This protocol determines the ability of a β-lactamase extract to hydrolyze a substrate and can be adapted to assess the inhibitory potential of Δ²-Cefepime Etherate.

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring. This color change can be monitored spectrophotometrically to measure the rate of enzyme activity.[9]

Materials:

  • Purified β-lactamase or crude bacterial cell lysate

  • Nitrocefin solution (e.g., 0.5 mg/mL in DMSO)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Δ²-Cefepime Etherate stock solution (in DMSO)

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 490 nm

Workflow Diagram:

workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis P1 Prepare Reagents: - Enzyme Extract - Nitrocefin - Buffer - Δ²-Cefepime A1 Add Buffer, Enzyme, and Δ²-Cefepime (inhibitor) to microplate wells P1->A1 A2 Pre-incubate A1->A2 A3 Add Nitrocefin to initiate reaction A2->A3 M1 Measure Absorbance at 490 nm (Kinetic or Endpoint) A3->M1 M2 Calculate Rate of Hydrolysis and % Inhibition M1->M2

Caption: Workflow for β-Lactamase Inhibition Assay.

Procedure:

  • Prepare Reagents: Dilute the enzyme extract in phosphate buffer to a concentration that gives a linear rate of nitrocefin hydrolysis over 5-10 minutes. Prepare serial dilutions of Δ²-Cefepime Etherate in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Control wells: Buffer + Enzyme extract

    • Test wells: Buffer + Enzyme extract + varying concentrations of Δ²-Cefepime Etherate

    • Blank wells: Buffer only

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add a fixed concentration of nitrocefin to all wells to start the reaction. The final concentration of nitrocefin should be optimized for the specific enzyme being tested.

  • Measure Absorbance: Immediately begin monitoring the change in absorbance at 490 nm over time (kinetic assay) or measure the absorbance at a fixed time point (endpoint assay).

Data Analysis:

  • Calculate the rate of hydrolysis (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the concentration of Δ²-Cefepime Etherate.

  • If competitive inhibition is observed, a Dixon plot or non-linear regression analysis can be used to determine the inhibition constant (Ki).

Protocol 2: AmpC β-Lactamase Induction Assay (Disk Approximation Test)

This protocol assesses the ability of Δ²-Cefepime Etherate to induce the expression of chromosomal AmpC β-lactamases in susceptible bacterial strains.

Principle: In many Enterobacterales species, the ampC gene is inducible. Exposure to certain β-lactams (inducers) leads to increased transcription of ampC and consequently, higher levels of the enzyme. This increased production can be visualized as a blunting or antagonism of the zone of inhibition of a second, AmpC-labile β-lactam.[10][11]

Materials:

  • Bacterial strain with an inducible AmpC β-lactamase (e.g., Enterobacter cloacae, Citrobacter freundii)

  • Mueller-Hinton agar (MHA) plates

  • Sterile paper disks (6 mm)

  • Δ²-Cefepime Etherate solution (e.g., 1 mg/mL in a suitable solvent)

  • Cefoxitin disks (30 µg) - as a reporter substrate

  • Imipenem disks (10 µg) - as a positive control for induction

  • Sterile saline or broth for inoculum preparation

Workflow Diagram:

workflow_induction I1 Prepare 0.5 McFarland bacterial inoculum I2 Inoculate MHA plate for a confluent lawn I1->I2 I3 Apply sterile disk impregnated with Δ²-Cefepime Etherate I2->I3 I4 Place Cefoxitin disk ~15-20 mm from the test disk I3->I4 I5 Incubate at 35-37°C for 18-24 hours I4->I5 I6 Observe for blunting of the Cefoxitin inhibition zone I5->I6

Caption: Workflow for AmpC Induction Disk Approximation Assay.

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, inoculate an MHA plate to obtain a confluent lawn of growth.

  • Disk Application:

    • Aseptically apply a sterile paper disk impregnated with a known amount of Δ²-Cefepime Etherate to the surface of the agar.

    • Place a commercial cefoxitin (30 µg) disk approximately 15-20 mm (edge to edge) from the Δ²-Cefepime disk.

    • As a positive control, place an imipenem (10 µg) disk at a similar distance from another cefoxitin disk on the same or a separate plate.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

Data Interpretation:

  • Positive Induction: A flattening or "D-shape" indentation of the cefoxitin inhibition zone adjacent to the Δ²-Cefepime disk indicates that the compound has induced AmpC production. The induced enzyme diffuses and hydrolyzes the cefoxitin, reducing its inhibitory effect.

  • Negative Induction: A circular, symmetrical zone of inhibition around the cefoxitin disk indicates no induction by Δ²-Cefepime.

  • Comparison: Compare the results to the positive control (imipenem), which is a known strong inducer of AmpC.

Data Presentation and Expected Outcomes

Summarizing quantitative data in a structured format is essential for clear interpretation and comparison.

Table 1: Example Data for β-Lactamase Inhibition Assay

[Δ²-Cefepime] (µM)Rate of Nitrocefin Hydrolysis (mOD/min)% Inhibition
0 (Control)50.20
1045.110.2
5025.549.2
10012.874.5
2005.189.8

Table 2: Expected Outcomes of AmpC Induction Assay

Inducer CompoundReporter SubstrateExpected ObservationInterpretation
Imipenem (Positive Control)CefoxitinBlunting of inhibition zoneStrong AmpC Induction
Δ²-Cefepime EtherateCefoxitinBlunting of inhibition zoneAmpC Induction
Δ²-Cefepime EtherateCefoxitinNo change in inhibition zoneNo AmpC Induction
Blank Disk (Negative Control)CefoxitinCircular inhibition zoneNo Induction

Troubleshooting and Best Practices

  • Solubility Issues: If Δ²-Cefepime Etherate precipitates upon dilution in aqueous buffer, increase the initial DMSO concentration in the stock solution and ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1-2%).

  • Inconsistent Results: Ensure accurate pipetting, consistent incubation times and temperatures, and use of fresh reagents. For bacterial assays, ensure the inoculum density is standardized.

  • No Inhibition Observed: The lack of inhibition could indicate that Δ²-Cefepime has a low affinity for the specific β-lactamase being tested. It is also possible that higher concentrations of the compound are needed.

  • Self-Validation: Always include positive and negative controls in every experiment. For inhibition assays, a known inhibitor of the enzyme should be used as a positive control. For induction assays, a known inducer (imipenem) and a non-inducing agent should be included.

Conclusion

Δ²-Cefepime Etherate represents a powerful and specialized tool for researchers investigating the mechanisms of β-lactam resistance. Its structural characteristics as a stable, non-hydrolyzable isomer of cefepime allow for the decoupling of enzyme binding from catalytic turnover. The protocols outlined in this guide provide a framework for utilizing this compound to explore β-lactamase inhibition and AmpC induction, offering deeper insights into the complex interplay between β-lactam antibiotics and bacterial resistance determinants. Rigorous experimental design and careful data interpretation, as described herein, will enable scientists to leverage Δ²-Cefepime Etherate to its full potential in the ongoing effort to combat antimicrobial resistance.

References

  • JSciMed Central. (n.d.). Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. Retrieved from [Link]5]

  • Axios Research. (n.d.). Delta-2-Cefepime Trifluoroacetate - CAS - 112258-90-9. Retrieved from [Link]8]

  • Zhanel, G. G., et al. (2013). Cefepime: a reappraisal in an era of increasing antimicrobial resistance. Expert Review of Anti-infective Therapy, 11(7), 869-881.[1][2]

  • Frère, J. M., et al. (1982). Delta 2- and delta 3-cephalosporins, penicillinate and 6-unsubstituted penems. Intrinsic reactivity and interaction with beta-lactamases and D-alanyl-D-alanine-cleaving serine peptidases. Biochemical Journal, 207(3), 437-444.[7]

  • Tamma, P. D., et al. (2013). The use of cefepime for treating AmpC β-lactamase-producing Enterobacteriaceae. Clinical Infectious Diseases, 57(6), 781-788.[12]

  • O'Donnell, J. N., et al. (2023). The Stability Study of Cefepime Hydrochloride in Various Drug Combinations. Molecules, 28(4), 1795.[13]

  • O'Callaghan, C. H., et al. (1972). Novel Method for Detection of β-Lactamases by Using a Chromogenic Cephalosporin Substrate. Antimicrobial Agents and Chemotherapy, 1(4), 283-288.[9]

  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical Microbiology Reviews, 23(1), 160-201.[14]

  • Meletiadis, J., et al. (2021). Activity of Cefepime in Combination with the Novel β-Lactamase Inhibitor Taniborbactam (VNRX-5133) against Extended-Spectrum-β-Lactamase-Producing Isolates in In Vitro Checkerboard Assays. Antimicrobial Agents and Chemotherapy, 65(4), e02338-20.[15]

  • Clancy, C. J., et al. (2025). Novel beta-lactamase inhibitors with cefepime: where do they fit in clinical practice?. Expert Opinion on Investigational Drugs, 34(1), 1-12.[16]

  • Głowacka, E., et al. (2023). Synthesis and Physicochemical Properties of Cefepime Derivatives Suitable for Labeling with Gallium-68. Applied Sciences, 13(8), 5019.[17]

  • Paterson, D. L. (2005). Extended-Spectrum β-Lactamases: a Clinical Update. Clinical Microbiology Reviews, 18(4), 657-686.[18]

  • van der Zwaluw, K., et al. (2025). Phenotypic susceptibility profiles of AmpC- and/or extended-spectrum beta-lactamase-(co)producing Escherichia coli strains. Journal of Antimicrobial Chemotherapy, dkad153.[6]

  • Szymańska, E., et al. (2025). The Stability Study of Cefepime Hydrochloride in Various Drug Combinations. Molecules, 28(4), 1795.[19]

  • Abu-Basha, E. A., et al. (2012). Determination of Beta-Lactamase Inactivation of Cephalexin by Validated RP-HPLC Method. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 221-225.[20]

  • Peter-Getzlaff, S., et al. (2011). Detection of AmpC Beta-Lactamase in Escherichia coli: Comparison of Three Phenotypic Confirmation Assays and Genetic Analysis. Journal of Clinical Microbiology, 49(8), 2924-2930.[21]

  • Thermo Fisher Scientific. (n.d.). Determination of Cefepime and Related Compounds Using HPLC with UV Detection. Retrieved from [Link]]

  • Wencewicz, T. A., et al. (2013). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry, 56(15), 6256-6265.[22]

  • Rodríguez-Baño, J., et al. (2025). first approved cefepime-β- lactamase inhibitor combination for multi-drug resistant Enterobacterales. Expert Review of Anti-infective Therapy, 1-10.[23]

  • El-Gamal, M. I., et al. (2017). Genotypic Identification of AmpC β-Lactamases Production in Gram-Negative Bacilli Isolates. Iranian Journal of Pathology, 12(3), 226-235.[10]

  • Tooke, C. L., et al. (2019). Tackling the Antibiotic Resistance Caused by Class A β-Lactamases through the Use of β-Lactamase Inhibitory Protein. International Journal of Molecular Sciences, 20(15), 3824.[4]

  • Jaskiw, G. E., & Peloquin, C. A. (2019). Liquid Chromatography Tandem Mass Spectrometry Assays For Therapeutic Drug Monitoring Of Cefepime. Journal of Applied Bioanalysis, 5(3), 67-75.[24]

  • Al-Hulu, S. M., et al. (2023). Evaluation of six commercial and in-house phenotypic tests for detection of AmpC β-lactamases: is routine detection possible?. JAC-Antimicrobial Resistance, 5(3), dlad099.[25]

  • Tamma, P. D., et al. (2013). The Use of Cefepime for Treating AmpC -Lactamase-Producing Enterobacteriaceae. Clinical Infectious Diseases, 57(6), 781-788.[26]

  • Saroja, B., et al. (2011). Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 543-551.[27]

  • Watrowski, R., et al. (2025). Luminescence-Based Strategies for Detecting β-Lactamase Activity: A Review of the Last Decade. Biosensors, 15(1), 1.[28]

  • Manchanda, V., & Singh, N. P. (2009). Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae. Journal of Clinical Microbiology, 47(1), 241-244.[11]

  • RCSB PDB. (n.d.). Cefepime. Retrieved from [Link]3]

  • Al-Shaer, M. H., & Pogue, J. M. (2021). An update on cefepime and its future role in combination with novel β-lactamase inhibitors for MDR Enterobacterales and Pseudomonas aeruginosa. Expert Review of Anti-infective Therapy, 19(7), 843-855.[29]

  • Li, H., et al. (2018). Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation. Antimicrobial Agents and Chemotherapy, 62(11), e01138-18.[30]

  • Gilbertson, J. T., et al. (1993). A Screening Method for P-Lactams in Tissues Hydrolyzed with Penicillinase I and Lactamase II. Journal of AOAC International, 76(4), 737-743.[31]

Sources

Method

"delta2-Cefepime etherate" formulation for research purposes

Application Note: -Cefepime Etherate Formulation & Analytical Protocols Executive Summary This guide details the handling, reconstitution, and analytical application of -Cefepime Etherate (often designated as Cefepime Im...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: -Cefepime Etherate Formulation & Analytical Protocols

Executive Summary

This guide details the handling, reconstitution, and analytical application of


-Cefepime Etherate  (often designated as Cefepime Impurity B). While Cefepime (

-isomer) is the active antibiotic, its thermodynamic instability leads to the migration of the dihydrothiazine double bond, forming the inactive

-isomer.

For research and Quality Control (QC), the etherate formulation (a solvated crystal form, typically with diethyl ether) is utilized to stabilize this specific isomer, which is otherwise prone to rapid degradation or reversion under ambient conditions. This document provides the critical workflows to use this reagent as a Quantitative Reference Standard .

Chemical Context & Instability Mechanism

The Isomerization Challenge

Cefepime contains a quaternary


-methylpyrrolidine (NMP) moiety, making it a zwitterion. Under basic conditions or elevated temperatures, the proton at the C-2 position becomes acidic. Its removal leads to the migration of the double bond from 

(active) to

(inactive).

Why the Etherate? Pure


-Cefepime is amorphous and highly hygroscopic, accelerating its own degradation. The etherate solvate  locks the molecule into a stable crystal lattice, preventing moisture uptake and retarding the degradation kinetics during storage.
Mechanistic Visualization

The following diagram illustrates the base-catalyzed isomerization pathway that necessitates the use of this standard for stability monitoring.

CefepimeDegradation Cefepime Cefepime (Delta-3) (Active Drug) Intermediate Enolate Transition State Cefepime->Intermediate pH > 6.0 Deprotonation at C2 NMP N-Methylpyrrolidine (Cleavage Product) Cefepime->NMP Hydrolysis (Parallel Pathway) Delta2 Delta-2 Isomer (Impurity B) Intermediate->Delta2 Bond Migration (Thermodynamic Sink)

Figure 1: The degradation pathway of Cefepime.[1] The


-isomer is the primary degradation product under non-acidic conditions, distinct from the hydrolytic cleavage that produces NMP.

Handling & Storage Protocols

WARNING: The etherate solvate is loosely bound. Improper handling will alter the stoichiometry (loss of ether), leading to assay errors.

  • Storage:

    
     (Desiccated).
    
  • Atmosphere: Handle under inert gas (

    
     or 
    
    
    
    ) if possible.
  • Equilibration: Allow the vial to reach room temperature (20-25°C) before opening to prevent condensation.

Protocol A: Quantitative Stock Standard Preparation

Objective: Reconstitute


-Cefepime Etherate for use as an HPLC reference marker, correcting for the solvate mass.
Materials
  • 
    -Cefepime Etherate Reference Standard.
    
  • Solvent A: 0.05 M Phosphate Buffer (pH 4.0) – Maintains stability.[1][2][3]

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: Solvent A : Solvent B (90:10 v/v).

Step-by-Step Workflow
  • Solvate Correction Calculation: Before weighing, check the Certificate of Analysis (CoA) for the Solvent Content (Ether) and Water Content . Calculate the As-Is purity factor (

    
    ):
    
    
    
    
    Failure to apply this correction typically results in a 5-15% potency error.
  • Weighing:

    • Tare a volumetric flask (e.g., 10 mL).

    • Rapidly weigh ~10 mg of the etherate standard directly into the flask.

    • Note: Do not use a weighing boat; static can cause loss of the light powder.

  • Dissolution (Cold Method):

    • Add approx. 60% of the volume using chilled (4°C) Diluent .

    • Vortex gently for 30 seconds.

    • Sonication is NOT recommended as heat promotes degradation.

  • Final Volume:

    • Dilute to volume with Diluent.

    • Invert 5 times to mix.

    • Shelf Life: Use immediately. Stable for max 4 hours at 4°C.

Protocol B: HPLC Separation & Validation

Objective: Isolate the


-isomer from the parent drug to determine purity or degradation levels. This method aligns with USP/EP general chapters for cephalosporins.
Chromatographic Conditions
ParameterSetting
Column C18,

,

(e.g., Symmetry C18 or equivalent)
Mobile Phase A Phosphate Buffer pH 2.5 (Potassium Dihydrogen Phosphate)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Primary), 290 nm (Secondary confirmation)
Temperature 25°C (Column oven)
Injection Vol 10 - 20

Gradient Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
10.09010
20.05050
25.0955
30.0955
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  The resolution between Cefepime (
    
    
    
    ) and
    
    
    -isomer must be
    
    
    .
  • Relative Retention Time (RRT):

    • Cefepime: 1.00

    • 
      -Isomer: Typically ~1.2 to 1.3 (elutes after the parent drug due to lower polarity).
      

Protocol C: Forced Degradation (Identity Confirmation)

If the etherate standard is unavailable, or to cross-validate the retention time, researchers can generate the


-isomer in situ.
Methodology
  • Preparation: Prepare a 1 mg/mL solution of Cefepime HCl in 0.1 N NaOH .

  • Incubation: Hold at room temperature for 15 minutes. The solution will turn from pale yellow to amber.

  • Neutralization: Quench with an equimolar amount of 0.1 N HCl to stop the reaction.

  • Analysis: Inject immediately.

  • Result: You will observe a massive reduction in the parent peak and the emergence of the dominant

    
     peak at the RRT established in Protocol B.
    

Analytical Workflow Diagram

AnalyticalWorkflow Start Start: Delta-2 Etherate Solid Standard Calc Calculate Purity Factor (Subtract Ether/Water) Start->Calc Dissolve Dissolve in pH 4.0 Buffer (Cold Chain 4°C) Calc->Dissolve Correct Mass HPLC HPLC Injection (C18 Column, Gradient) Dissolve->HPLC < 4 Hours Decision Check Resolution (Rs) HPLC->Decision Pass Valid Run: Quantify Impurity Decision->Pass Rs > 2.0 Fail Invalid: Check Column/pH Decision->Fail Rs < 2.0

Figure 2: Step-by-step logic for preparing and validating the


-Cefepime standard run.

References

  • United States Pharmacopeia (USP). Cefepime Hydrochloride Monograph: Organic Impurities. USP-NF.

  • European Pharmacopoeia (Ph. Eur.). Cefepime Dihydrochloride Monohydrate: Impurity B.[4]

  • Fubara, J. et al. (2013). "Stability Studies of Cefepime Hydrochloride by Stability Indicating RP-HPLC Method." IOSR Journal of Pharmacy, 3(6), 43-50.

  • Sisco, K. et al. (2020). "Degradation kinetics and mechanisms of cephalosporins in aqueous solution." Journal of Pharmaceutical Sciences.

  • PubChem. Cefepime Compound Summary (Isomerism). National Library of Medicine.

Sources

Application

Application Notes and Protocols: Delta2-Cefepime Etherate

Introduction: Understanding Delta2-Cefepime Etherate in a Research Context Delta2-Cefepime is a specific, well-characterized isomer and degradation product of Cefepime, a fourth-generation cephalosporin antibiotic. The d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Delta2-Cefepime Etherate in a Research Context

Delta2-Cefepime is a specific, well-characterized isomer and degradation product of Cefepime, a fourth-generation cephalosporin antibiotic. The designation "delta-2" (Δ²) refers to the position of the double bond within the core cephem ring structure. In the active Cefepime molecule, this bond is in the "delta-3" (Δ³) position. This seemingly minor structural isomerization from Δ³ to Δ² results in a profound loss of antibacterial activity[1]. The term "etherate" indicates that the compound is supplied as a complex with ether, a common practice for stabilizing chemical standards during purification and storage.

Cefepime, the parent compound, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. This inhibition leads to cell lysis and death[2]. The specific three-dimensional conformation of the Δ³ isomer is critical for its ability to fit into the active site of these PBPs. The structural shift to the Δ² form alters this conformation, rendering the molecule incapable of effectively binding to its target enzymes.

Consequently, Delta2-Cefepime Etherate is not suitable for use as an antibiotic in cell culture for contamination control. Its application in a research and drug development setting is specialized, focusing on its role as a reference standard and a negative control. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate and scientifically valid uses of this compound.

Part 1: Applications in Analytical Chemistry and Drug Stability Studies

The primary application of Delta2-Cefepime Etherate is as a certified analytical reference standard in chromatographic assays, such as High-Performance Liquid Chromatography (HPLC). In the pharmaceutical industry, regulatory bodies require strict monitoring of impurities and degradation products in active pharmaceutical ingredients (APIs) and final drug products.

Application: Reference Marker in Stability-Indicating HPLC Methods

During the manufacturing and storage of Cefepime, various stress factors like pH, temperature, and light can cause its degradation[3][4]. One of the key degradation pathways is the isomerization from the active Δ³ form to the inactive Δ² form. A stability-indicating analytical method must be able to separate and quantify the active Cefepime from all its potential degradation products, including the Δ² isomer.

Protocol: HPLC Method Development and Validation

This protocol outlines the use of Delta2-Cefepime Etherate to validate an HPLC method for Cefepime stability testing.

Objective: To confirm the analytical method's ability to resolve Cefepime from its Δ² isomer.

Materials:

  • Delta2-Cefepime Etherate reference standard

  • Cefepime reference standard

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile phase components (e.g., acetonitrile, phosphate buffer)[5][6]

  • High-purity water

  • Analytical balance and volumetric flasks

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve Delta2-Cefepime Etherate in a suitable solvent (e.g., a mixture of mobile phase components) to prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • Prepare a similar stock solution of the active Cefepime standard.

  • System Suitability Solution:

    • Prepare a mixed solution containing both Cefepime and Delta2-Cefepime at a relevant concentration (e.g., 50 µg/mL of each). This solution is critical for verifying the resolution of the two isomers.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and a pH-adjusted phosphate buffer. The exact composition and gradient profile must be optimized to achieve separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the individual standard solutions to determine the retention time of each compound.

    • Inject the mixed system suitability solution. The primary validation criterion is the baseline resolution between the Cefepime and Delta2-Cefepime peaks. A resolution factor (Rs) of >2.0 is generally considered acceptable.

  • Data Interpretation:

    • The presence of a distinct and well-separated peak corresponding to the retention time of the Delta2-Cefepime standard in a stressed Cefepime sample confirms the degradation of the active drug. Quantification can be performed by comparing the peak area to a calibration curve generated from the Delta2-Cefepime standard.

Table 1: Physicochemical Properties

PropertyCefepime (Active Δ³ Isomer)Delta2-Cefepime (Inactive Δ² Isomer)
Molecular Formula C₁₉H₂₄N₆O₅S₂C₁₉H₂₄N₆O₅S₂
Molecular Weight 480.56 g/mol 480.56 g/mol
Biological Activity High antibacterial activityNegligible antibacterial activity
Primary Use Antibiotic drugAnalytical reference standard, negative control
CAS Number 88040-23-788040-25-9

Part 2: Applications in Biological and Microbiological Research

The established biological inactivity of Delta2-Cefepime makes it an ideal negative control for experiments investigating the specific effects of Cefepime. The use of a structurally similar but inactive isomer is a rigorous scientific control that helps to ensure that any observed biological effects are due to the specific mechanism of the active drug and not to off-target effects of the chemical scaffold itself.

Application: Negative Control in Cell-Based Assays

When studying the effects of Cefepime on mammalian or bacterial cells (e.g., cytotoxicity, impact on cellular signaling, or antibacterial efficacy), it is crucial to differentiate the effects of its antibiotic action from other potential cellular responses.

Protocol: Assessing Non-Specific Effects of the Cefepime Chemical Scaffold

Objective: To determine if the core chemical structure of Cefepime, independent of its PBP-inhibiting activity, has any effect on a given cell line or bacterial strain.

Materials:

  • Delta2-Cefepime Etherate

  • Active Cefepime

  • Relevant mammalian cell line (e.g., HEK293, HepG2) or bacterial strain (e.g., E. coli, P. aeruginosa)

  • Appropriate cell culture media or bacterial growth broth

  • Cell viability assay kit (e.g., MTT, PrestoBlue) or bacterial growth measurement method (e.g., OD₆₀₀)

  • Sterile microplates (96-well)

  • Vehicle control (e.g., sterile water or DMSO, depending on compound solubility)

Procedure:

  • Preparation of Test Compounds:

    • Prepare stock solutions of both Cefepime and Delta2-Cefepime Etherate in the appropriate vehicle.

    • Create a dilution series for each compound to test a range of concentrations (e.g., from 1 µg/mL to 512 µg/mL).

  • Cell Seeding/Bacterial Inoculation:

    • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • For bacteria, inoculate a fresh broth culture and grow to the early logarithmic phase. Dilute the culture to a starting OD₆₀₀ of ~0.05.

  • Treatment:

    • Add the diluted Cefepime, Delta2-Cefepime, and vehicle control to the appropriate wells. Ensure each condition is tested in triplicate or quadruplicate.

  • Incubation:

    • Incubate the plates under standard conditions (e.g., 37°C, 5% CO₂ for mammalian cells; 37°C with shaking for bacteria) for a defined period (e.g., 24-48 hours for mammalian cells; 18-24 hours for bacteria).

  • Assessment of Viability/Growth:

    • For mammalian cells, perform a viability assay according to the manufacturer's instructions.

    • For bacteria, measure the optical density at 600 nm (OD₆₀₀) to determine the extent of growth.

  • Data Analysis and Interpretation:

    • Compare the results from the Delta2-Cefepime-treated groups to the vehicle control. Any significant change in cell viability or bacterial growth would suggest a biological effect independent of PBP inhibition.

Part 3: Visualization and Workflow Diagrams

Diagram 1: Chemical Isomerization of Cefepime

This diagram illustrates the structural difference between the active Cefepime (Δ³-isomer) and its inactive degradation product (Δ²-isomer).

G Cefepime Active Cefepime (Δ³-Isomer) - Double bond at position 3 - Binds to Penicillin-Binding Proteins (PBPs) Delta2_Cefepime Inactive Delta2-Cefepime (Δ²-Isomer) - Double bond at position 2 - Cannot effectively bind to PBPs Cefepime->Delta2_Cefepime Isomerization (Degradation) Delta2_Cefepime->Cefepime Reversible (under certain conditions)

Caption: Isomerization from active Δ³-Cefepime to inactive Δ²-Cefepime.

Diagram 2: Workflow for Use as a Negative Control

This workflow outlines the experimental design for using Delta2-Cefepime as a negative control in a cell-based assay.

G cluster_setup Experimental Setup cluster_groups Treatment Groups A Prepare Cell Culture (Mammalian or Bacterial) B Prepare Treatment Groups A->B C Vehicle Control D Active Cefepime (Δ³) (Positive Control) E Delta2-Cefepime (Δ²) (Negative Control) F Incubate Under Standard Conditions C->F D->F E->F G Perform Viability/Growth Assay F->G H Analyze and Compare Results G->H

Caption: Experimental workflow for using Δ²-Cefepime as a negative control.

Conclusion

Delta2-Cefepime Etherate is a valuable tool for researchers in the pharmaceutical and life sciences, not as an antibiotic, but as a critical reference material. Its primary, scientifically sound applications are as an analytical standard for the quality control and stability assessment of Cefepime, and as an ideal negative control in biological assays to ensure the specificity of the parent drug's activity. Understanding the distinct roles of active pharmaceutical ingredients and their inactive isomers is fundamental to robust scientific inquiry and drug development.

References

  • Axios Research. (n.d.). Delta-2-Cefepime Trifluoroacetate - CAS - 112258-90-9. Retrieved February 9, 2026, from [Link]

  • ChemWhat. (n.d.). Cefepime Delta-2 -Isomer CAS#: 88040-25-9. Retrieved February 9, 2026, from [Link]

  • Kubik, M., et al. (2023). The Stability Study of Cefepime Hydrochloride in Various Drug Combinations. Molecules, 28(4), 1835. [Link]

  • National Center for Biotechnology Information. (n.d.). Cefepime. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Theoretical aspects of cephalosporin isomerism. Retrieved February 9, 2026, from [Link]

  • Behin et al. (2013). Stability Studies of Cefepime Hydrochloride by Stability Indicating RP-HPLC Method. ResearchGate. [Link]

  • Srinivasu, P., et al. (2018). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. Journal of Applied Pharmaceutical Science, 8(5), 001-009. [Link]

  • Vilanova, B., et al. (n.d.). D3-D2 isomerization of cephalosporins: the effect of the substituent at the 3-position. Retrieved February 9, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Addressing solubility issues of "delta2-Cefepime etherate" in aqueous solutions

Technical Support Center: Solubilization Protocols for -Cefepime Etherate Introduction: The Solubility Paradox Welcome to the Technical Assistance Center. You are likely accessing this guide because you are experiencing...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Protocols for -Cefepime Etherate

Introduction: The Solubility Paradox

Welcome to the Technical Assistance Center. You are likely accessing this guide because you are experiencing difficulty dissolving


-Cefepime Etherate  (often used as a reference standard for Cefepime Impurity B ).

While Cefepime Hydrochloride (the active pharmaceutical ingredient) is highly water-soluble, the


-isomer etherate presents a unique solubility challenge. This is due to two converging factors:
  • The

    
     Isomerization:  The shift of the double bond from the 
    
    
    
    to the
    
    
    position in the dihydrothiazine ring creates a thermodynamically more stable, but often less soluble, crystal lattice compared to the active drug [1].
  • The Etherate Solvate: The "etherate" designation indicates the molecule is crystallized with an ether (likely diethyl ether) solvent molecule. Ether is highly non-polar (hydrophobic). When you add water to this solid, the hydrophobic ether molecules on the crystal surface repel the water, preventing the wetting necessary for dissolution [2].

The Solution: You must "wet" the crystal with a water-miscible organic solvent before introducing the aqueous buffer.

Decision Matrix: Select Your Protocol

Before proceeding, determine your downstream application. The solubilization strategy for HPLC (analytical) differs from biological assays (cell culture/in vivo) due to solvent toxicity.

Solubilization_Matrix Start Start: Solid Delta2-Cefepime Etherate Decision Intended Application? Start->Decision HPLC Analytical (HPLC/LC-MS) Decision->HPLC QC/Stability Bio Biological (Cell/Animal) Decision->Bio Toxicity Sensitive Step_HPLC Protocol A: Organic Wetting (MeOH/DMSO) HPLC->Step_HPLC Step_Bio Protocol B: DMSO Spike (<0.1%) + Saline Bio->Step_Bio Warning CRITICAL: Avoid Alkaline pH (>7.5) Step_HPLC->Warning Step_Bio->Warning

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.

Protocol A: Analytical Standards (HPLC/LC-MS)

Objective: Prepare a clear, stable stock solution for impurity profiling (e.g., USP/EP methods). Recommended Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).

Methodology
  • Weighing: Accurately weigh the target amount of

    
    -Cefepime Etherate into a volumetric flask.
    
  • Primary Solubilization (The "Wetting" Step):

    • Add DMSO or Methanol equivalent to 10-20% of the final volume.

    • Why? This disrupts the hydrophobic ether-solvate shell and allows the solvent to penetrate the crystal lattice [3].

  • Sonication (Critical):

    • Sonicate for 5–10 minutes. The solution should become clear.

    • Note: Agilent application notes highlight that Impurity B is "reluctantly soluble" and requires vigorous sonication [3].

  • Dilution:

    • Slowly add the Mobile Phase A (typically Phosphate Buffer pH 5.0–7.0) to volume.[1][2][3][4][5]

    • Do not use pure water if your method uses a buffered mobile phase, as pH shock can cause reprecipitation.

  • Verification: Invert the flask. Inspect for "schlieren" lines or particulates using a focused light source (Tyndall effect).

Data Summary: Solubility Limits

Solvent System Solubility Limit (Approx.) Stability (at 4°C)
Pure Water < 0.5 mg/mL (Poor) Low (Hydrolysis risk)
100% DMSO > 50 mg/mL High (> 2 weeks)

| 10% DMSO / 90% Buffer | ~ 1–2 mg/mL | Medium (24 hours) |

Protocol B: Biological Assays (In Vitro/In Vivo)

Objective: Dissolve the compound without introducing toxic solvent levels. Constraint: Final DMSO concentration must usually be < 0.1% (cell culture) or < 5% (animal studies).

Methodology
  • Prepare High-Concentration Stock:

    • Dissolve the solid in 100% DMSO to a concentration 1000x higher than your final testing concentration (e.g., if testing at 10 µM, make a 10 mM stock).

  • Step-Down Dilution:

    • Do not add the DMSO stock directly to the cell media in one blast. This causes local precipitation.

    • Intermediate Step: Dilute the stock 1:10 into sterile PBS (pH 7.2) under vortexing.

    • Final Step: Dilute this intermediate into the culture medium.

  • pH Check:

    • Ensure the final solution pH is between 6.0 and 7.5. Cefepime derivatives degrade rapidly to N-methylpyrrolidine (NMP) at alkaline pH [4].

Troubleshooting & FAQs

Q1: I added water directly to the powder, and it formed a gummy white clump. What now?

A: You have encountered the "hydrophobic effect."[6] The etherate shell has repelled the water, causing the powder to aggregate.

  • Fix: You cannot easily rescue this by adding more water. Add a small volume of pure DMSO (approx. 100 µL per mg of solid) directly to the clump and vortex until dissolved. Then, slowly add your buffer back in.

Q2: My solution was clear, but precipitates appeared after 4 hours.

A: This is likely due to the Common Ion Effect or Temperature Shock .

  • If you used a phosphate buffer with high molarity (>50mM), the high ionic strength decreases solubility. Switch to a lower molarity buffer (10-20mM).

  • Ensure the solution is not stored on ice immediately after sonication. Allow it to equilibrate to room temperature before cooling, as rapid cooling promotes crystallization.

Q3: Why is pH control critical for this specific etherate?

A: Cefepime and its


 isomer are zwitterionic. Their solubility is lowest at their isoelectric point (pI). Furthermore, stability studies show that degradation follows first-order kinetics and is accelerated significantly at pH > 7.5 and elevated temperatures [4][5]. Maintain pH 4.0–6.0 for maximum chemical stability during storage.

References

  • Cayman Chemical. (2022).[7] Cefepime (hydrochloride hydrate) Product Information. Link

  • PubChem. (2025).[1] Cefepime - Chemical and Physical Properties. National Library of Medicine. Link

  • Agilent Technologies. (2011).[3] Fast Analysis of Cefepime and Related Impurities on Poroshell 120 EC-C18. Application Note 5990-7496EN. (Highlights Impurity B solubility issues). Link

  • Fubara, J. O., & Notari, R. E. (1998). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Journal of Pharmaceutical Sciences, 87(12), 1572-1576. Link

  • Viaene, E., et al. (2002). Stability and Antibacterial Activity of Cefepime during Continuous Infusion. Antimicrobial Agents and Chemotherapy.[2][4][8] Link

Sources

Optimization

Troubleshooting HPLC separation of "delta2-Cefepime" isomers

Advanced HPLC Troubleshooting: Separation of -Cefepime Isomers Role: Senior Application Scientist Context: Technical Support Center Last Updated: February 2026[1] Introduction: The "Delta-2" Challenge Welcome to the tech...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced HPLC Troubleshooting: Separation of -Cefepime Isomers

Role: Senior Application Scientist Context: Technical Support Center Last Updated: February 2026[1]

Introduction: The "Delta-2" Challenge

Welcome to the technical support center. If you are reading this, you are likely struggling with the separation of Cefepime (the active


-isomer) from its 

-isomer degradation product
.

In cephalosporin chemistry, the migration of the double bond from position 3 (


) to position 2 (

) in the dihydrothiazine ring is a thermodynamically favored degradation pathway, particularly under basic conditions or thermal stress. This impurity is structurally almost identical to the parent drug, possessing the same molecular weight and similar pKa values, making baseline resolution on standard C18 columns notoriously difficult.

This guide moves beyond basic method parameters to address the mechanistic root causes of separation failure.

Module 1: The Baseline Method (Validated Foundation)

Before troubleshooting, ensure your baseline method aligns with the optimized pharmacopeial standards (USP/EP). Many separation issues stem from deviations in buffer strength or temperature control.[1]

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationTechnical Rationale
Column C18 (L1), 4.6 x 250 mm, 5 µm (High Surface Area)High carbon load (>15%) and surface area (>300 m²/g) are required for steric selectivity between isomers.[1]
Mobile Phase A 5-10 mM Phosphate Buffer, pH 5.0pH 5.0 is the "sweet spot" where Cefepime (zwitterionic) is stable and sufficiently ionized for retention.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for cephalosporins due to lower viscosity and better dipole interactions.[1]
Flow Rate 1.0 - 1.2 mL/minStandard flow; lower flow (0.8 mL/min) can improve resolution but increases on-column degradation risk.[1]
Temperature Column: 25°C | Autosampler: 4°C CRITICAL: Cefepime degrades rapidly at RT.[1] The autosampler must be refrigerated.
Detection UV 254 nmThe

isomer has a shifted absorption max compared to

, but 254 nm captures both adequately.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: Co-elution of -Isomer and Main Peak

Q: My


-isomer elutes on the tail of the Cefepime peak, or I see a single broad peak. How do I improve resolution (Rs)?

A: This is a steric selectivity failure.[1] The


 and 

isomers differ only in the spatial orientation of the dihydrothiazine ring.

Troubleshooting Protocol:

  • Check pH Precision: The separation is highly pH-sensitive.[1]

    • Action: Measure your aqueous buffer pH after adding salt but before organic modification (if premixing).[1] Ensure it is exactly 5.0 ± 0.05 .

    • Mechanism:[1][2][3] Cefepime has two pKa values (approx 3.2 and 7.1).[1] At pH 5.0, it exists as a zwitterion. Small shifts toward pH 4.0 or 6.0 change the net charge distribution enough to merge the isomer peaks.

  • Switch Stationary Phase:

    • Action: If a standard C18 fails, switch to a Phenyl-Hexyl or a Polar-Embedded C18 column.[1]

    • Mechanism:[1][2][3] Phenyl phases offer

      
       interactions with the thiazole and cephem rings.[1] The subtle shape difference between 
      
      
      
      and
      
      
      isomers interacts differently with the planar phenyl rings of the stationary phase, often doubling the resolution compared to alkyl-only (C18) phases.
Issue 2: "Ghost" Peaks & Rising Baseline

Q: I see small peaks forming during the run that weren't there in the blank, or the


 peak area increases over time in the same sample vial.

A: This is On-Column/In-Vial Degradation .[1] Cefepime is kinetically unstable.[1] The


 isomerization is catalyzed by heat and pH.

Troubleshooting Protocol:

  • The "4°C Rule":

    • Action: Verify your autosampler is actively cooling to 4°C.[1]

    • Validation: Inject a standard immediately after prep.[1] Leave the vial in the autosampler for 12 hours and re-inject. If the

      
       peak grows >0.5%, your cooling is insufficient.
      
  • Buffer Shelf-Life:

    • Action: Do not use phosphate buffers older than 48 hours.[1] Microbial growth in the buffer can act as a catalyst or introduce noise.

  • Glassware pH:

    • Action: Ensure autosampler vials are neutral glass (Type I).[1] Alkaline surface residues on cheap glass vials can catalyze the isomerization in the solution waiting to be injected.

Issue 3: Peak Tailing (Asymmetry > 1.5)

Q: The Cefepime peak tails significantly, masking the small impurity peaks that follow it.

A: Tailing is caused by Silanol Activity .[1] The quaternary ammonium group (N-methylpyrrolidine) on Cefepime interacts strongly with residual silanols on the silica support.[1]

Troubleshooting Protocol:

  • Increase Ionic Strength:

    • Action: Increase phosphate buffer concentration from 5 mM to 20-50 mM .

    • Mechanism:[1][2][4] Higher salt concentration suppresses the ion-exchange interactions between the drug's positive charge and the negative silanols.

  • End-Capping:

    • Action: Ensure your column is "fully end-capped."[1] Avoid "AQ" or "100% aqueous stable" columns if they achieve wettability by leaving silanols exposed.[1]

Module 3: Visualizing the Workflow

Diagram 1: The Troubleshooting Logic Tree

Use this decision matrix to diagnose separation failures systematically.

TroubleshootingLogic Start Problem Identified IssueType Select Issue Type Start->IssueType Resolution Poor Resolution (Rs < 1.5) IssueType->Resolution GhostPeaks Ghost Peaks / Instability IssueType->GhostPeaks Tailing Peak Tailing (As > 1.5) IssueType->Tailing CheckPH Check Buffer pH (Target: 5.0 ± 0.05) Resolution->CheckPH CheckTemp Check Autosampler Temp (Must be ≤ 4°C) GhostPeaks->CheckTemp IonicStr Increase Ionic Strength (5mM -> 20mM) Tailing->IonicStr ChangeCol Switch Column Chemistry (Try Phenyl-Hexyl) CheckPH->ChangeCol If pH OK FreshMobile Remake Mobile Phase (Reduce run time) CheckTemp->FreshMobile If Temp OK EndCap Verify Column End-capping IonicStr->EndCap If Tailing Persists

Caption: Systematic decision tree for diagnosing HPLC separation failures specific to Cefepime analysis.

Diagram 2: Isomerization Pathway[1]

Understanding the chemistry is vital. The


 isomer is not just an impurity; it is a degradation product driven by conditions you control.

Isomerization Cefepime Cefepime (Delta-3) Active Drug (Kinetic Product) Intermediate Transition State (Carbanion) Cefepime->Intermediate Base Catalysis / Heat (pH > 6.0 or T > 25°C) Delta2 Delta-2 Isomer Inactive Impurity (Thermodynamic Product) Intermediate->Delta2 Double Bond Migration (Pos 3 -> Pos 2) Control Control Strategy: pH 5.0 & 4°C Control->Cefepime Stabilizes

Caption: The degradation mechanism of Cefepime. The double bond migration is catalyzed by basic pH and heat, necessitating strict environmental controls.

References

  • United States Pharmacopeia (USP). Monograph: Cefepime Hydrochloride.[1][3] USP-NF.[1] (Standard for chromatographic conditions and related compound limits). [1]

  • S. Furlanetto et al. "Optimization of the separation of cefepime and its related compounds by HPLC." Journal of Pharmaceutical and Biomedical Analysis, 2003. (Discusses the critical role of pH and buffer concentration). [1]

  • C. Bocskaj et al. "Stability of cefepime in aqueous solution."[1] Journal of Chromatography A. (Details the kinetic degradation pathways including

    
     isomerization). 
    
  • Thermo Fisher Scientific. "Determination of Cefepime and Related Compounds Using HPLC." Application Note 205. (Demonstrates the use of high-purity silica columns for steric selectivity).

Sources

Troubleshooting

Technical Support Center: Strategies for Maintaining the Integrity of Cefepime in Solution

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Cefepime in their experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Cefepime in their experiments. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to prevent the degradation of Cefepime in solution, ensuring the accuracy and reproducibility of your results.

The stability of your Cefepime solution is paramount. Degradation not only leads to a loss of antibacterial potency but can also introduce confounding variables into your experiments. This guide will walk you through the common challenges and solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What is the difference between Δ³-Cefepime, Δ²-Cefepime, and "Cefepime Etherate"?

This is a critical first step to ensuring experimental integrity. The terminology refers to different forms of the Cefepime molecule.

  • Δ³-Cefepime (Delta-3-Cefepime): This is the biologically active form of the antibiotic.[1] The designation "Δ³" refers to the position of the double bond within the dihydrothiazine ring of the cephalosporin core structure. When you prepare a fresh solution from high-purity Cefepime Hydrochloride, this is the isomer you are working with. Its antibacterial action comes from inhibiting bacterial cell wall synthesis.[1]

  • Δ²-Cefepime (Delta-2-Cefepime): This is a well-documented, microbiologically inactive degradation product of Cefepime.[2] It is formed through a base-catalyzed isomerization reaction where the double bond shifts from the Δ³ to the Δ² position.[2] The formation of this isomer is a primary indicator of sample degradation and results in a loss of therapeutic efficacy.

  • Cefepime Etherate: The term "etherate" typically describes a solid-state solvate, meaning that molecules of an ether (like diethyl ether) were incorporated into the crystal lattice of the Cefepime compound during its synthesis or crystallization. When you dissolve a "Cefepime etherate" in an aqueous solution for your experiment, the ether molecules are displaced by water. The stability of the Cefepime molecule in your solution will then be governed by the aqueous conditions (pH, temperature, etc.), not the fact that it originated from an etherate solid. Your focus should remain on preventing the degradation of the active Δ³-Cefepime in the solution itself.

The key takeaway is that your primary goal is to prevent the conversion of the active Δ³-Cefepime into the inactive Δ²-Cefepime .

G D3 Δ³-Cefepime (Active Antibiotic) Carbanion Carbanion Intermediate D3->Carbanion Base-Catalyzed Proton Abstraction D2 Δ²-Cefepime (Inactive Isomer) Carbanion->D3 Protonation at C2 (Reversible) Carbanion->D2 Protonation at C4

Figure 1: Isomerization pathway from active Δ³-Cefepime to inactive Δ²-Cefepime.

FAQ 2: What are the primary factors that accelerate Cefepime degradation in solution?

The degradation of Cefepime in an aqueous environment is primarily influenced by three main factors: pH, temperature, and light . The process generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of Cefepime.[3]

  • pH: This is the most critical factor. Cefepime is most stable in a slightly acidic environment, with an optimal pH range of 4 to 5.[4] As the pH increases and becomes alkaline, the rate of degradation accelerates significantly.[5] This is because the isomerization to the inactive Δ² form is a base-catalyzed reaction.[2] Furthermore, degradation can produce alkaline byproducts, which can auto-catalyze further degradation by raising the solution's pH.[4][5]

  • Temperature: Higher temperatures dramatically increase the rate of degradation.[6][7] Solutions that might be stable for days at refrigerated temperatures (4-5°C) can show significant degradation within hours at room temperature (25°C) or physiological temperature (37°C).[6][8][9]

  • Light: Exposure to UV radiation has a destructive effect on Cefepime.[7] Studies have shown that UV exposure can lead to complete degradation in as little as two hours.[7] Therefore, all Cefepime solutions should be protected from light.

FactorConditionImpact on StabilityRecommendation
pH Alkaline (pH > 7)Highly accelerated degradationMaintain pH between 4 and 5. Use appropriate buffers.[4]
Acidic (pH < 4)Less stable than optimal rangeAvoid strongly acidic conditions.
Temperature 37°C (Body Temp)Very rapid degradation (<10-12 hours)[6][10]Use immediately; not suitable for long-term incubation.
25°C (Room Temp)Moderate degradation (stable for ~24 hours)[5][6]For short-term use only.
4-5°C (Refrigerated)Good stability (stable for days to weeks)[8][9]Recommended for short-to-medium term storage.
-20°C (Frozen)Excellent stability (stable for weeks to months)[5][11]Recommended for long-term stock solution storage.
Light UV / Ambient LightAccelerates degradation[7]Always protect solutions from light using amber vials or aluminum foil.

Table 1: Summary of Factors Affecting Cefepime Solution Stability.

FAQ 3: My Cefepime solution is turning yellow. Does this indicate degradation?

Yes, a color change is a strong qualitative indicator of Cefepime degradation.[3] Freshly prepared Cefepime solutions are typically colorless to pale yellow. As degradation proceeds, the solution can turn a more intense yellow, and in cases of significant degradation, may become orange or even red-purple.[3][6]

This color change is due to the formation of chromophoric (light-absorbing) degradation products. While this is a useful visual cue, it is not quantitative. To confirm and quantify the extent of degradation, you must use an analytical technique like High-Performance Liquid Chromatography (HPLC).

G cluster_0 Troubleshooting Workflow Observe Observe Color Change (e.g., Yellowing) Hypothesize Hypothesize Degradation Observe->Hypothesize Analyze Perform HPLC-UV Analysis Hypothesize->Analyze Compare Compare Chromatograms: - Freshly Prepared Standard - Aged/Suspect Sample Analyze->Compare Decision Degradation Confirmed? Compare->Decision Action Action: 1. Discard degraded solution. 2. Review preparation/storage protocol. 3. Implement preventative measures. Decision->Action Yes NoDeg Result is Valid: - No significant new peaks - Main peak area is >90% of standard Decision->NoDeg No

Figure 2: Workflow for investigating suspected Cefepime degradation.

FAQ 4: How can I confirm and quantify Cefepime degradation using HPLC?

A stability-indicating HPLC method is the gold standard for assessing the integrity of your Cefepime solution. This method should be able to separate the parent Cefepime peak from its potential degradation products.

Experimental Protocol: Stability Testing by HPLC-UV

  • Prepare a Fresh Standard:

    • Accurately weigh and dissolve high-purity Cefepime HCl in your desired solvent (e.g., HPLC-grade water or a stability-promoting buffer like citrate at pH 4.5) to a known concentration (e.g., 1 mg/mL).

    • This solution represents your t=0 or 100% integrity sample. Analyze it immediately.

  • Incubate Your Test Sample:

    • Prepare your experimental Cefepime solution using the same protocol.

    • Store it under your intended experimental conditions (e.g., 37°C in a specific cell culture medium).

  • Collect Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of your test sample.

    • Immediately dilute the sample to the same concentration as your fresh standard using the mobile phase. If immediate analysis is not possible, flash-freeze the aliquot in liquid nitrogen and store it at -80°C to halt further degradation.[3]

  • HPLC Analysis:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

    • Mobile Phase: A typical mobile phase might consist of a buffer (e.g., 0.015 M pentane sulfonic acid sodium salt, pH 4.0) and an organic modifier like acetonitrile.[9] The exact composition should be optimized to achieve good separation.

    • Detection: Use a UV detector set to a wavelength where Cefepime absorbs strongly, typically around 254-266 nm.[9][12]

    • Injection: Inject equal volumes of your fresh standard and your test samples.

  • Data Interpretation:

    • In the chromatogram of your fresh standard, identify the main peak corresponding to Δ³-Cefepime.

    • In the chromatograms of your incubated samples, look for two things:

      • A decrease in the peak area of the main Cefepime peak compared to the standard.

      • The appearance of new peaks, which represent degradation products.

    • Quantify Stability: The percentage of Cefepime remaining can be calculated as: (Peak Area of Cefepime in Sample / Peak Area of Cefepime in Standard) x 100%

    • A solution is generally considered unstable if the concentration of the parent drug drops below 90% of its initial value.

FAQ 5: What is the best protocol for preparing and storing Cefepime solutions to maximize stability?

Adhering to a strict preparation and storage protocol is the most effective strategy to prevent degradation.

Protocol for Stable Cefepime Solutions

  • Weighing and Reconstitution:

    • Use high-purity, sterile Cefepime Hydrochloride powder.

    • Perform all manipulations in a sterile environment (e.g., a laminar flow hood).

    • Reconstitute the powder with a cold, sterile solvent. For stock solutions, Sterile Water for Injection is a good choice. Avoid alkaline diluents.

  • pH Adjustment (Critical Step):

    • The initial pH of a Cefepime HCl solution in water will be acidic. For maximal stability, aim for a final pH between 4.0 and 5.0 .[4]

    • If preparing a buffered solution, use a buffer system known to be compatible with cephalosporins. Citrate and acetate buffers are excellent choices.

    • Avoid Phosphate Buffers: Phosphate ions have been shown to catalyze the degradation of some cephalosporins.[13]

  • Filtration and Aliquoting:

    • Sterile-filter the final solution through a 0.22 µm filter to remove any potential microbial contamination.

    • Dispense the solution into small, single-use aliquots in sterile, light-protecting tubes (e.g., amber microcentrifuge tubes). This minimizes waste and avoids repeated freeze-thaw cycles, which can accelerate degradation.

  • Storage:

    • Long-Term Storage (Weeks to Months): Store aliquots at -20°C or, preferably, -80°C .[5][11]

    • Short-Term Storage (Days): Store at 2-8°C , protected from light.[8]

    • Working Solutions: Prepare working solutions fresh from a frozen stock aliquot on the day of the experiment. Do not store diluted working solutions for extended periods, especially at room or physiological temperatures.

Recommended Buffers for pH 4-5Concentration RangeComments
Citrate Buffer 10-50 mMGenerally considered inert and provides good buffering capacity in the target pH range.
Acetate Buffer 10-50 mMAn effective alternative to citrate for maintaining a stable acidic pH.
AVOID: Phosphate Buffer N/AHas been shown to catalyze the hydrolysis of the β-lactam ring in some cephalosporins.[13]

Table 2: Recommended Buffer Systems for Cefepime Solutions.

By implementing these rigorous preparation, analysis, and storage strategies, you can ensure the integrity of your Cefepime solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Isla, A., Arzuaga, A., Maynar, J., Gascón, A. R., Solinís, M. A., & Pedraz, J. L. (2005). Stability and compatibility study of cefepime in comparison with ceftazidime for potential administration by continuous infusion under conditions pertinent to ambulatory treatment of cystic fibrosis patients and to administration in intensive care units. Journal of Antimicrobial Chemotherapy, 56(5), 963–966. [Link]

  • Jabeen, Q., & Suma, B. V. (2022). Physical stability of cefepime Hydrochloride I.V. at three different temperatures. ResearchGate. [Link]

  • Grzybowska, J., Smułek, W., & Kaza, M. (2011). Stability of cefepime in aqueous eye drops. Acta Poloniae Pharmaceutica, 68(2), 275–281. [Link]

  • American Society of Health-System Pharmacists. (n.d.). Cefepime Hydrochloride. ASHP Publications. [Link]

  • Dittert, L. W., Griffen, W. O. Jr., LaPiana, J. C., Shainfeld, F. J., & Doluisio, J. T. (1998). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. Journal of Pharmaceutical Sciences, 87(11), 1347-1351. [Link]

  • Jabeen, Q., & Suma, B. V. (2022). Degradation profile of cefepime hydrochloride at three different temperatures. ResearchGate. [Link]

  • Chapman, T. M., & Perry, C. M. (2009). Cefepime: a reappraisal in an era of increasing antimicrobial resistance. Future Medicine, 4(6), 835-852. [Link]

  • Kumar, V., Vuddanda, P. R., Singh, S., & Singh, I. (2015). Stability of Cefepime in pH-Neutral Peritoneal Dialysis Solutions Packaged in Dual-Compartment Bags. Peritoneal Dialysis International, 35(4), 481–483. [Link]

  • Barbhaiya, R. H., Knupp, C. A., & Pittman, K. A. (1992). Cefepime clinical pharmacokinetics. Clinical Pharmacokinetics, 22(3), 190–204. [Link]

  • Szałek, E., Fijołek, M., & Grześkowiak, E. (2023). The Stability Study of Cefepime Hydrochloride in Various Drug Combinations. Molecules, 28(4), 1775. [Link]

  • Louie, A., Bauer, D., & Drusano, G. L. (2004). Stability and Antibacterial Activity of Cefepime during Continuous Infusion. Antimicrobial Agents and Chemotherapy, 48(8), 3206–3208. [Link]

  • Krzek, J., Stolarczyk, M., & Kwiecień, A. (2015). A degradation study of cefepime hydrochloride in solutions under various stress conditions by TLC-densitometry. Biomedical Chromatography, 29(1), 107-115. [Link]

  • Vilanova, B., Frau, J., Llinás, A., Coll, M., Muñoz, F., & Donoso, J. (n.d.). D3-D2 isomerization of cephalosporins: the effect of the substituent at the 3-position. Universitat de les Illes Balears. [Link]

  • Trissel, L. A., Xu, Q. A., & Zhang, Y. (2005). Stability of three cephalosporin antibiotics in AutoDose Infusion System bags. Hospital Pharmacy, 40(5), 429-432. [Link]

  • Jabeen, Q., & Suma, B. V. (2023). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. International Journal of Applied Pharmaceutics, 15(3), 136-144. [Link]

  • Crass, R. L., & Pai, M. P. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Cefepime. Clinical Pharmacokinetics, 58(3), 283–299. [Link]

  • Isla, A., Arzuaga, A., Maynar, J., Gascón, A. R., Solinís, M. A., & Pedraz, J. L. (2005). Stability and compatibility study of cefepime in comparison with ceftazidime for potential administration by continuous infusion. Journal of Antimicrobial Chemotherapy, 56(5), 963-966. [Link]

  • Zhang, Y., Xu, W., & Li, L. (2023). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. Frontiers in Pharmacology, 14, 1285227. [Link]

  • Ho, K., & Neu, H. C. (1980). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. Journal of Antimicrobial Chemotherapy, 6(3), 329-334. [Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in "delta2-Cefepime etherate" Bioanalysis

Welcome to the technical support center for the bioanalysis of "delta2-Cefepime etherate." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of "delta2-Cefepime etherate." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of matrix effects in quantitative bioanalysis.

Introduction to Matrix Effects in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These endogenous components, such as phospholipids, proteins, and salts, can interfere with the ionization of the target analyte, leading to a phenomenon known as the matrix effect.[1][2] This effect can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[2][3]

The bioanalysis of "delta2-Cefepime etherate," a derivative of the fourth-generation cephalosporin antibiotic Cefepime, is susceptible to these matrix effects, which can lead to erroneous pharmacokinetic and toxicokinetic data.[4] This guide provides a structured approach to understanding, identifying, and mitigating these effects to ensure the development of robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the bioanalysis of delta2-Cefepime etherate.

Q1: What is "delta2-Cefepime etherate" and why is its accurate quantification important?

A1: "delta2-Cefepime etherate" is a specific form of a Cefepime derivative. Cefepime is a widely used antibiotic, and accurate measurement of its derivatives in biological matrices is crucial for pharmacokinetic studies, which assess how a drug is absorbed, distributed, metabolized, and excreted by the body.[4][5] Inaccurate quantification due to matrix effects can lead to incorrect assessments of a drug's efficacy and safety.

Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?

A2: Matrix effects are primarily caused by co-eluting endogenous components from the biological sample that interfere with the ionization process in the mass spectrometer's ion source.[2][3] Common culprits include phospholipids from plasma or serum, salts, and other small molecules.[2] These interfering substances can compete with the analyte for ionization, alter the physical properties of the ESI droplets, or cause ion-pairing, all of which can lead to ion suppression or enhancement.

Q3: How can I determine if my delta2-Cefepime etherate assay is experiencing matrix effects?

A3: The presence of matrix effects should be evaluated during method validation as per regulatory guidelines from agencies like the FDA and EMA.[6][7][8] A common method is the post-extraction spike experiment. In this experiment, the response of the analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution (e.g., mobile phase). A significant difference in the signal indicates the presence of a matrix effect.[1] Another approach is the post-column infusion technique, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[9] Injection of an extracted blank matrix sample will show a dip or a rise in the baseline signal at the retention time of any interfering components, indicating ion suppression or enhancement, respectively.[9]

Q4: What are the regulatory expectations for assessing matrix effects?

A4: Regulatory bodies like the FDA and EMA require the evaluation of matrix effects as a part of bioanalytical method validation.[6][7][8] The International Council for Harmonisation (ICH) M10 guideline, which has been adopted by both the FDA and EMA, provides a harmonized approach.[10][11] The matrix effect should be assessed by analyzing replicate quality control (QC) samples at low and high concentrations prepared in matrix from at least six different individual sources.[8] The precision (coefficient of variation, %CV) for each level should not be greater than 15%.[8]

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues related to matrix effects encountered during the bioanalysis of delta2-Cefepime etherate.

Guide 1: Investigating and Mitigating Ion Suppression

Problem: You observe a significant decrease in the signal intensity of delta2-Cefepime etherate in matrix samples compared to neat standards, leading to poor sensitivity and accuracy.

Underlying Cause: Ion suppression is the most common manifestation of matrix effects.[2] It occurs when co-eluting matrix components interfere with the ionization of the analyte in the ESI source.

Troubleshooting Workflow:

A workflow for troubleshooting ion suppression.

Step-by-Step Protocol: Post-Extraction Spike Experiment

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike delta2-Cefepime etherate at a known concentration (e.g., low and high QC levels) into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma) using your established procedure. After the final evaporation step, reconstitute the dried extract with the same solution used for Set A, which already contains delta2-Cefepime etherate at the same concentration.

  • Analyze both sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Interpret the results:

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF close to 1 suggests minimal matrix effect.

    • According to regulatory guidelines, the precision of the MF across the different lots of matrix should be ≤15% CV.[8]

Mitigation Strategies:

  • Improve Sample Preparation: This is often the most effective way to reduce matrix effects.[1][12]

    • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering components, especially phospholipids.

    • Liquid-Liquid Extraction (LLE): Can be more selective than PPT. Experiment with different organic solvents and pH conditions to optimize the extraction of delta2-Cefepime etherate while leaving interferences behind.[1]

    • Solid-Phase Extraction (SPE): Offers the highest degree of selectivity.[1] Method development should focus on selecting the appropriate sorbent (e.g., reversed-phase, ion-exchange) and optimizing the wash and elution steps to effectively remove matrix components.

  • Optimize Chromatography:

    • Gradient Modification: A shallower gradient can improve the separation between delta2-Cefepime etherate and co-eluting interferences.

    • Column Selection: Switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or embedded polar group phase) can alter selectivity and resolve the analyte from interfering peaks.

    • Increase Retention: If the analyte elutes too early, it may co-elute with highly polar matrix components. Adjusting the mobile phase composition to increase the retention of delta2-Cefepime etherate can be beneficial.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[13] Since it has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression or enhancement. By monitoring the analyte-to-IS peak area ratio, the variability caused by matrix effects can be effectively normalized.

Guide 2: Addressing Poor Reproducibility and Failed Validation Batches

Problem: You observe high variability (%CV > 15%) in your quality control samples, leading to failed accuracy and precision runs during method validation.

Underlying Cause: Inconsistent matrix effects across different samples or lots of biological matrix can lead to poor reproducibility.

Troubleshooting Workflow:

A workflow for addressing poor reproducibility.

Step-by-Step Protocol: Assessing Matrix Effect Variability

  • Obtain at least six different lots of the target biological matrix (e.g., human plasma from six different donors).

  • Prepare low and high QC samples in each of the six lots.

  • Process and analyze these QC samples in a single analytical run.

  • Calculate the accuracy and precision for the QCs within each lot and across all lots.

  • Interpret the results:

    • If the precision is acceptable within each lot but poor when calculated across all lots, this strongly suggests a variable matrix effect.

    • The accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15% for each lot.[8]

Mitigation Strategies:

  • Standardize Sample Collection and Handling: Ensure that all samples are collected and stored under the same conditions. The use of different anticoagulants (e.g., heparin vs. EDTA) can introduce variability.[14]

  • Robust Sample Cleanup: A more rigorous and consistent sample preparation method, such as a well-optimized SPE protocol, is less susceptible to variations between different matrix lots.[12] Techniques specifically designed to remove phospholipids, a major source of matrix effects, can be highly effective.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the study samples can help to compensate for consistent matrix effects.[1] However, this approach may not fully account for lot-to-lot variability.

  • The Definitive Solution: Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is the most effective way to correct for variable matrix effects and improve the reproducibility of the assay.[13]

Data Summary and Acceptance Criteria

The following table summarizes the typical acceptance criteria for bioanalytical method validation according to regulatory guidelines.

ParameterAcceptance CriteriaReference
Accuracy The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[15]
Precision The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[15]
Matrix Effect The %CV of the matrix factor across at least six different lots of matrix should not be greater than 15%.[8]
Recovery Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized to ensure adequate sensitivity.[6]

Conclusion

Overcoming matrix effects in the bioanalysis of "delta2-Cefepime etherate" requires a systematic and logical approach. By understanding the causes of matrix effects and employing the troubleshooting strategies outlined in this guide, researchers can develop robust, reliable, and regulatory-compliant LC-MS/MS methods. The key to success lies in a combination of meticulous sample preparation, optimized chromatography, and the appropriate use of internal standards.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency (EMA), Committee for Medicinal Products for Human Use (CHMP). (2011). Guideline on bioanalytical method validation. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography− electrospray− tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
  • Souza, I. D., & Queiroz, M. E. C. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Hewavitharana, A. K., Lee, S., & Vithanage, M. (2010). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. LCGC North America, 28(7), 512-523.
  • Patel, D., et al. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 2(1), 88-97.
  • Bansal, S., & DeStefano, A. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS journal, 9(1), E109-E114.
  • Carlier, M., et al. (2015). Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation. Antimicrobial Agents and Chemotherapy, 59(9), 5350-5358.
  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Sciences & Research, 15(6).
  • AMS Biotechnology (Europe) Ltd. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Singh, G., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 2(5), 159-165.

Sources

Troubleshooting

"delta2-Cefepime etherate" stability issues in different pH conditions

Technical Support Hub: Cefepime & -Isomer Stability Topic: Stability & Analysis of -Cefepime Etherate (Impurity B) Document ID: TS-CEF-002 | Version: 1.4 | Status: Active Executive Summary You are likely encountering iss...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Cefepime & -Isomer Stability

Topic: Stability & Analysis of -Cefepime Etherate (Impurity B)

Document ID: TS-CEF-002 | Version: 1.4 | Status: Active

Executive Summary

You are likely encountering issues with


-Cefepime Etherate  (CAS 88040-25-9), which serves as a critical reference standard for quantifying Impurity B  (the 

-isomer) in Cefepime drug substances.

The core challenge lies in the kinetic instability of the dihydrothiazine ring . While Cefepime (the


-isomer) is the active antibiotic, it readily isomerizes to the inactive 

-form under specific pH and thermal conditions. Furthermore, if you are handling the "Etherate" reference standard, you are dealing with a solvate that requires specific handling to prevent desolvation or degradation prior to injection.

This guide addresses two distinct scenarios:

  • Analyst Scenario: Instability of the reference standard solution itself.

  • Formulator Scenario: Controlling the formation of the

    
    -isomer in Cefepime formulations.
    
Module 1: The Mechanism (The "Why")

To troubleshoot effectively, you must understand the degradation pathway. The shift from the active


 position to the inactive 

position is the primary degradation route in neutral-to-basic environments.

Key Chemical Drivers:

  • Base-Catalyzed Isomerization: At pH > 7.0, a base abstracts the proton at the C-2 position. The double bond migrates from

    
     to 
    
    
    
    to stabilize the resulting anion, creating the thermodynamically stable (but biologically inactive) isomer.
  • Reversibility: The reaction

    
     is an equilibrium. However, in many aqueous buffers, the equilibrium shifts significantly toward the 
    
    
    
    form or leads to irreversible ring opening (hydrolysis).
  • The "Etherate" Factor: The reference material is often crystallized as an etherate solvate (stabilized with diethyl ether). If left exposed to air or heat, the ether molecule may evaporate (desolvation), altering the standard's potency without changing its chromatographic purity, leading to quantitation errors.

CefepimeDegradation cluster_legend Stability Zone Cefepime Cefepime (Delta-3 Isomer) Active Drug Intermediate Carbanion Intermediate (C-2 Proton Abstraction) Cefepime->Intermediate pH > 7.0 (Base Catalysis) Hydrolysis Ring Opening (Hydrolysis) Cefepime->Hydrolysis pH < 2.0 or pH > 9.0 Delta2 Delta-2 Isomer (Impurity B) Inactive Intermediate->Delta2 Resonance Stabilization Delta2->Intermediate Slow Reversion (Acidic pH)

Figure 1: The primary degradation pathway of Cefepime. Note that the


 isomer is the thermodynamic sink in basic conditions.
Module 2: Troubleshooting Knowledge Base (Q&A)
Category A: Handling the Reference Standard (

-Cefepime Etherate)

Q1: My standard recovery is consistently low (<90%) or variable. Is the etherate unstable? Diagnosis: This is likely a solvation or dissolution issue, not necessarily chemical degradation.

  • Root Cause 1 (Desolvation): The "etherate" form contains diethyl ether in the crystal lattice. If the vial was stored loosely capped at room temperature, the ether may have evaporated. You are effectively weighing "more" active substance than calculated, or if the standard is hygroscopic and replaced ether with water, "less" active substance.

  • Root Cause 2 (Solvent Choice): Dissolving the

    
     standard in pure methanol or acetonitrile without a buffer can sometimes lead to rapid degradation if the solvent contains trace alkaline impurities.
    
  • Solution:

    • Equilibrate the vial to room temperature before opening to prevent condensation.

    • Use a Karl Fischer (KF) titration or TGA to verify solvent/water content if the potency is .

    • Dissolve immediately in the mobile phase (pH ~4-5) rather than pure organic solvent.

Q2: Can I use sonication to dissolve the


-Cefepime Etherate? 
Critical Warning: Avoid prolonged sonication. 
  • Reasoning: Sonication generates local heat and cavitation. The

    
     isomer is thermally labile. Heat accelerates the degradation into secondary breakdown products (e.g., fragmentation of the lactam ring).
    
  • Protocol: Vortex gently. If sonication is necessary, use an ice bath and limit to <30 seconds.

Category B: pH & Environmental Effects

Q3: Why does the


 peak area increase during my HPLC run sequence? 
Diagnosis:  On-column or autosampler degradation.
  • Mechanism: If your sample diluent is neutral (pH ~7) or basic, Cefepime will convert to the

    
     isomer while sitting in the autosampler.
    
  • Fix: Ensure the sample diluent pH is between 4.0 and 6.0 .

    • Recommended Diluent: 0.05 M Phosphate Buffer (pH 5.0).[1]

    • Temperature: Set the autosampler to 4°C . Cefepime degradation follows first-order kinetics; reducing temperature from 25°C to 4°C significantly slows isomerization.

Q4: I see a split peak for Cefepime. Is this the


 isomer? 
Clarification:  Unlikely. The 

isomer typically elutes after Cefepime (depending on the column, but often has a relative retention time (RRT) of ~1.2 - 1.5).
  • Troubleshooting: A split peak usually indicates:

    • Solvent Mismatch: Injecting a sample dissolved in 100% acetonitrile into a highly aqueous mobile phase.

    • Column Overload: Too high concentration.

    • Verification: The

      
       isomer (Impurity B) is a distinct entity. Use the reference standard to confirm retention time.
      
Module 3: Experimental Protocols
Protocol 1: Optimized HPLC Separation

Objective: Separate Cefepime (


) from Impurity B (

) and other degradants.
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard stationary phase for cephalosporins.
Mobile Phase A Phosphate Buffer (pH 5.[1]0)Critical: pH 5.0 maintains stability. Lower pH (<3) risks hydrolysis; Higher pH (>7) risks isomerization.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Gradient 95% A (0 min)

70% A (30 min)
Gradient required to elute less polar impurities (like

).
Flow Rate 1.0 mL/minStandard flow.
Detection UV @ 254 nmMax absorption for the cephalosporin core.
Sample Temp 4°C ± 2°C Mandatory to prevent in-vial degradation during the run.

Preparation of Mobile Phase A (pH 5.0):

  • Dissolve 6.8g Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL HPLC-grade water.
    
  • Adjust pH to 5.0 ± 0.05 using dilute KOH (45% w/v) or Phosphoric Acid.[1] Note: Precise pH adjustment is vital for retention time reproducibility.

  • Filter through 0.45 µm nylon membrane.

Protocol 2: Stability Stress Test (Validation)

To confirm your method can detect the


 isomer, you can generate it in situ if the standard is unavailable (though using the Etherate standard is preferred for quantitation).
  • Base Degradation:

    • Take 10 mL of Cefepime stock solution (1 mg/mL).

    • Add 1 mL of 0.1 N NaOH.

    • Let stand at room temperature for 5–10 minutes.

    • Neutralize immediately with 1 mL of 0.1 N HCl.

    • Result: This will generate a significant peak for the

      
       isomer (Impurity B) and potentially ring-opened products.
      
Module 4: Decision Tree & Workflow

Use this flowchart to troubleshoot stability issues during analysis.

Troubleshooting Start Issue: High Delta-2 Content Detected CheckSource Is this a Standard or Sample? Start->CheckSource Standard Reference Standard (Etherate) CheckSource->Standard Sample Drug Product Sample CheckSource->Sample CheckStorage Was vial stored at RT? Standard->CheckStorage Desolvation Possible Desolvation/Degradation. Re-verify potency via KF/HPLC. CheckStorage->Desolvation Yes CheckDiluent Check Diluent pH Sample->CheckDiluent HighPH pH > 7.0? CheckDiluent->HighPH AdjustDiluent Action: Change Diluent to Phosphate Buffer pH 5.0 HighPH->AdjustDiluent Yes CheckTemp Autosampler Temp > 10°C? HighPH->CheckTemp No CoolDown Action: Set Autosampler to 4°C CheckTemp->CoolDown Yes

Figure 2: Diagnostic workflow for identifying the source of excess


 isomer.
References
  • United States Pharmacopeia (USP).Cefepime Hydrochloride Monograph. USP-NF.
  • Foda, N. H. (2010). "Stability and Antibacterial Activity of Cefepime during Continuous Infusion." Journal of Antimicrobial Chemotherapy. Link (Demonstrates temperature dependence of degradation).

  • Santa Cruz Biotechnology.

    
    -Cefepime Etherate Product Data Sheet (CAS 88040-25-9).Link (Confirming the specific etherate solvate form).
    
  • Szalek, E. et al. (2023). "The Stability Study of Cefepime Hydrochloride in Various Drug Combinations." MDPI. Link (Detailed kinetic data on pH and temperature degradation).

  • Dionex (Thermo Fisher). Application Note 205: Determination of Cefepime and Cefepime-Related Substances.Link (Protocol for separating the

    
     isomer).
    

Sources

Optimization

Technical Support Center: Chromatographic Resolution of Cefepime and its Δ²-Isomer

Welcome to the comprehensive technical support guide for resolving the chromatographic separation of Cefepime and its critical isomer, "delta-2-Cefepime etherate" (Δ²-Cefepime). This resource is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for resolving the chromatographic separation of Cefepime and its critical isomer, "delta-2-Cefepime etherate" (Δ²-Cefepime). This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the challenges associated with achieving optimal resolution between these two closely related compounds. Here, we synthesize technical expertise with practical, field-proven insights to empower you to overcome common chromatographic hurdles.

Understanding the Challenge: Cefepime and its Δ²-Isomer

Cefepime is a fourth-generation cephalosporin antibiotic widely used in clinical practice.[1] Its chemical stability is a critical quality attribute, as it can degrade through various pathways. One of the primary degradation products is the Δ²-isomer, a positional isomer formed by the migration of the double bond within the dihydrothiazine ring of the cephalosporin core. This isomerization results in a microbiologically inactive compound. Accurate quantification of Cefepime requires robust chromatographic methods that can effectively resolve the active pharmaceutical ingredient (API) from this and other related substances.

The structural similarity between Cefepime (a Δ³-cephalosporin) and its Δ²-isomer presents a significant chromatographic challenge. Their close polarity and similar physicochemical properties often lead to co-elution or poor resolution, complicating accurate purity assessments and stability studies.

Cefepime Cefepime (Δ³-Isomer) Active Degradation Degradation (e.g., pH, Temperature) Cefepime->Degradation Isomerization Delta2 Δ²-Cefepime (Inactive Isomer) Degradation->Delta2

Caption: Isomerization of active Cefepime to its inactive Δ²-isomer.

Frequently Asked Questions (FAQs)

Q1: What is the "delta-2-Cefepime etherate" and how is it formed?

A1: "Delta-2-Cefepime etherate" is another term for the Δ²-isomer of Cefepime. It is not an ether in the traditional sense but a positional isomer where the double bond in the cephem nucleus has shifted from the Δ³ to the Δ² position. This isomerization is a common degradation pathway for cephalosporins and can be catalyzed by factors such as pH (especially basic conditions) and temperature.[2]

Q2: Why is it crucial to separate Cefepime from its Δ²-isomer?

A2: The Δ²-isomer is microbiologically inactive. Therefore, to ensure the safety and efficacy of Cefepime drug products, regulatory bodies like the USP and European Pharmacopoeia mandate strict limits on this and other impurities.[1] Accurate quantification of the active Cefepime content relies on a chromatographic method that can baseline-resolve it from its inactive isomer.

Q3: What are the primary factors influencing the resolution between Cefepime and its Δ²-isomer?

A3: The resolution is primarily governed by the selectivity (α) of the chromatographic system. Key factors that you can manipulate to improve selectivity include:

  • Mobile Phase pH: Cefepime is a zwitterionic compound, meaning it has both acidic and basic functional groups.[3] Altering the mobile phase pH will change the ionization state of both Cefepime and its Δ²-isomer, which can significantly impact their retention and selectivity.

  • Stationary Phase Chemistry: The choice of HPLC column is critical. While standard C18 columns are commonly used, alternative chemistries can offer different selectivity.

  • Mobile Phase Composition: The type and concentration of the organic modifier and buffer salts can influence the interactions between the analytes and the stationary phase.

  • Temperature: Temperature affects the kinetics of the separation and can also influence the stability of Cefepime during analysis.[4]

Troubleshooting Guide: Improving Resolution

This guide provides a systematic approach to troubleshooting poor resolution between Cefepime and its Δ²-isomer.

cluster_0 Troubleshooting Workflow Start Poor Resolution (Rs < 1.5) Check_System 1. Verify System Suitability (Peak Shape, Efficiency) Start->Check_System Optimize_pH 2. Mobile Phase pH Optimization Check_System->Optimize_pH System OK Optimize_Organic 3. Adjust Organic Modifier (Type and Concentration) Optimize_pH->Optimize_Organic Resolution still poor Change_Column 4. Evaluate Alternative Stationary Phases Optimize_Organic->Change_Column Further improvement needed Optimize_Temp 5. Temperature Optimization Change_Column->Optimize_Temp Fine-tuning End Resolution Achieved (Rs ≥ 1.5) Optimize_Temp->End

Caption: A logical workflow for troubleshooting poor resolution.

Issue 1: Co-elution or Poor Resolution (Rs < 1.5)

Causality: Insufficient selectivity between Cefepime and its Δ²-isomer is the most likely cause. This can stem from a suboptimal mobile phase pH, inadequate stationary phase chemistry, or inappropriate mobile phase composition.

Troubleshooting Steps:

1. Mobile Phase pH Optimization (The Most Powerful Tool)

  • Rationale: Cefepime possesses multiple ionizable groups. The overall charge of the molecule is highly dependent on the pH of the mobile phase. Since Cefepime and its Δ²-isomer have slightly different electronic distributions due to the position of the double bond, their pKa values will differ subtly. Exploiting this difference by adjusting the mobile phase pH is often the most effective way to alter selectivity. Cefepime generally shows maximum stability in the pH range of 4 to 6.[5]

  • Protocol:

    • Prepare a series of mobile phases with identical organic modifier concentrations but with the aqueous buffer adjusted to different pH values (e.g., in 0.5 unit increments from pH 3.0 to 7.0).

    • Use buffers with appropriate buffering capacity at each pH range (e.g., phosphate, acetate).

    • Inject a sample containing both Cefepime and the Δ²-isomer at each pH condition and monitor the resolution.

    • Plot resolution versus pH to identify the optimal pH for separation.

2. Stationary Phase Selection

  • Rationale: While standard C18 columns are a good starting point, their selectivity for polar isomers can be limited. Alternative stationary phases can offer different interaction mechanisms, leading to improved resolution.

  • Recommendations:

    • Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide, carbamate) can provide alternative selectivity for polar analytes like Cefepime and its isomer, often leading to better peak shapes.

    • Phenyl Phases: Phenyl columns can offer π-π interactions with the aromatic rings in the Cefepime structure, providing a different selectivity mechanism compared to the hydrophobic interactions of C18 phases.

    • Superficially Porous Particles (SPP) or Core-Shell Columns: These columns provide higher efficiency than fully porous particles of the same size, leading to sharper peaks and potentially better resolution, even with marginal selectivity.[2]

3. Mobile Phase Composition

  • Rationale: The choice and concentration of the organic modifier (typically acetonitrile or methanol) and the buffer salt can influence selectivity.

  • Protocol:

    • Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the elution order or improve resolution.

    • Gradient Optimization: If using a gradient method, adjust the gradient slope. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve the separation of closely eluting peaks. The United States Pharmacopeia (USP) General Chapter <621> provides guidelines on allowable adjustments to chromatographic methods.[6]

Issue 2: Peak Tailing

Causality: Peak tailing for basic compounds like Cefepime can be caused by secondary interactions with acidic silanol groups on the silica-based stationary phase. It can also be indicative of column overload or degradation.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form.

  • Column Choice: Use a high-purity, end-capped C18 column or a polar-embedded phase column, which are designed to minimize silanol interactions.

  • Sample Overload: Reduce the injection volume or the concentration of the sample.

  • Column Contamination: If peak shape degrades over time, flush the column with a strong solvent to remove any adsorbed material.

Experimental Protocols

Starting Method for Cefepime and Related Substances (Based on USP)

This method serves as a good starting point for optimization.

ParameterCondition
Column L1 packing (C18), 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.05 M monobasic potassium phosphate, pH 5.0
Mobile Phase B Acetonitrile
Gradient A typical gradient might start with a low percentage of B, increasing over time.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient or controlled at 25 °C

Note: This is a generalized representation. Refer to the current USP monograph for the specific gradient table and system suitability requirements.[7]

Protocol for Mobile Phase pH Scouting
  • Prepare Buffers: Prepare 0.05 M phosphate buffers at pH 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, and 7.0.

  • Prepare Mobile Phases: For each pH, prepare the mobile phase by mixing the buffer with the desired percentage of acetonitrile (e.g., 10%).

  • Equilibrate the System: For each mobile phase, equilibrate the column for at least 20 column volumes.

  • Inject Sample: Inject a solution containing both Cefepime and the Δ²-isomer.

  • Analyze Data: Measure the retention times of both peaks and calculate the resolution (Rs).

  • Plot Results: Plot Rs versus pH to determine the optimal pH for the separation.

Data Presentation

Mobile Phase pHRetention Time Cefepime (min)Retention Time Δ²-Cefepime (min)Resolution (Rs)
3.08.28.51.2
4.09.510.01.8
5.010.811.21.4
6.012.112.30.8
7.013.513.60.5

Note: This is example data to illustrate the effect of pH on resolution. Actual results may vary.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8][9][10][11][12]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link][6][7][13][14][15]

  • Veeprho. Cefepime Impurities and Related Compound. [Link][1]

  • ChemWhat. Cefepime Delta-2-Isomer CAS#: 88040-25-9. [Link][16]

  • PubChem. Cefepime. [Link][1]

  • StatPearls. Cefepime. [Link][3]

  • Vilanova, B., et al. (n.d.). Δ³-Δ² isomerization of cephalosporins: the effect of the substituent at the 3-position. [Link][17]

  • Khan, M. A., et al. (2023). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. Journal of Applied Pharmaceutical Science, 13(5), 184-192. [Link][18]

  • Agilent Technologies. (2011). Fast Analysis of Cefepime and Related Impurities on Poroshell 120 EC-C18. [Link][2][7]

  • Al-Hadiya, Z. H., et al. (2019). Simultaneous Determination of Cefepime, Cefotaxime and Ceftriaxone in Pharmaceutical formulation by HPLC Method. IOSR Journal of Pharmacy and Biological Sciences, 14(1), 50-56. [Link][19]

  • Gika, H. G., et al. (2008). Simultaneous multiresponse optimization of an HPLC method to separate seven cephalosporins in plasma and amniotic fluid: application to validation and quantification of cefepime, cefixime and cefoperazone. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 853-859. [Link][20]

  • Bafeltowska, J. J., et al. (2014). A degradation study of cefepime hydrochloride in solutions under various stress conditions by TLC-densitometry. Biomedical Chromatography, 28(12), 1653-1658. [Link][21]

  • Decarne, C., et al. (2012). Pitfalls in Cefepime Titration from Human Plasma: Plasma- and Temperature-Related Drug Degradation In Vitro. Antimicrobial Agents and Chemotherapy, 56(3), 1582-1584. [Link][4]

  • Foulds, G., et al. (1995). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. International Journal of Pharmaceutics, 115(2), 215-223. [Link][5]

  • Okumu, A., et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Cefepime. Clinical Pharmacokinetics, 59(5), 545-560. [Link][22][23]

  • Phenomenex. (n.d.). Comparison of Fully Porous and Superficially Porous Particles for the Analysis of Synthetic Oligonucleotides. [Link][2][21]

  • ResearchGate. (n.d.). HPLC Chromatograms of cefepime hydrochloride (24 hour samples) stored at three different temperatures. [Link][24]

  • European Directorate for the Quality of Medicines & HealthCare. Cefepime dihydrochloride monohydrate CRS. [Link][14]

Sources

Troubleshooting

"delta2-Cefepime etherate" interference in analytical assays

This guide addresses the analytical challenges associated with -Cefepime Etherate , a specific reference standard used to quantify the -isomer impurity (often designated as Impurity E or similar in pharmacopeial monograp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the analytical challenges associated with


-Cefepime Etherate , a specific reference standard used to quantify the 

-isomer impurity (often designated as Impurity E or similar in pharmacopeial monographs) in Cefepime drug substances.

The "Etherate" designation typically indicates that the reference material is a solvate (stabilized with diethyl ether or similar ether) or a specific salt form isolated from an ether-rich medium. This presents unique challenges in potency calculation and stability compared to the parent Cefepime hydrochloride.

Technical Support Center: -Cefepime Etherate Interference

Core Analytical Directive

The Central Problem: The


-isomer is a degradation product formed via the migration of the double bond in the dihydrothiazine ring from position 3 (

, active) to position 2 (

, inactive). This isomerization is reversible and pH-dependent . The "Etherate" Variable: If your reference standard is an "etherate," it contains a stoichiometric or non-stoichiometric amount of solvent (ether) in the crystal lattice. Failure to account for this solvent mass will lead to gross overestimation of impurity levels in your samples.
Section 1: Mechanism of Interference & Instability

The interference in your assay likely manifests as "ghost peaks," shifting retention times, or poor resolution between the Main Peak (Cefepime) and the Impurity (


). This is driven by the chemical instability of the cephalosporin ring.
The Isomerization Pathway

Under basic or neutral conditions (pH > 6.0), the proton at C-2 is abstracted, forming a resonance-stabilized carbanion.[1] Reprotonation can occur at C-2 (regenerating Cefepime) or C-4 (forming the


 isomer).[1]

Isomerization cluster_0 Kinetic Pathway cluster_1 Analytical Consequence Cefepime Cefepime (Delta-3) (Active Drug) Intermediate Carbanion Intermediate (Resonance Stabilized) Cefepime->Intermediate Base (pH > 6.0) Proton Abstraction at C2 Intermediate->Cefepime Fast Reversible Delta2 Delta-2 Isomer (Inactive Impurity) Intermediate->Delta2 Reprotonation at C4 (Thermodynamically Stable) Artifact On-Column Isomerization (Peak Broadening/Splitting) Intermediate->Artifact Occurs inside column if pH is high

Figure 1: The base-catalyzed isomerization pathway of Cefepime. Note that high pH mobile phases can induce this transition during the run, creating artifacts.

Section 2: Troubleshooting Guide (Q&A)
Q1: My

reference standard peak area is consistently lower than expected. Is the material degraded?

Diagnosis: This is likely a Potency/Stoichiometry Error , not degradation. Technical Insight: "Etherate" standards are solvates. The ether molecule (Diethyl ether, MW ~74 g/mol ) is part of the crystal structure but is "invisible" in standard LC-UV at 254 nm. Action Protocol:

  • Check the CoA: Look for the "Assay (as is)" vs. "Assay (dried basis)" or a specific "Solvent Content" (GC-Headspace) value.

  • Calculate Correction Factor:

    
    
    
  • Verification: If the CoA is older than 6 months, the ether may have evaporated (if the vial was not perfectly sealed), effectively increasing the potency of the remaining powder. Perform a qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) to determine the exact weight-percent of the

    
     moiety.
    
Q2: I see a "bridge" or plateau between the Cefepime peak and the

peak. What is happening?

Diagnosis: On-Column Isomerization . Technical Insight: If your mobile phase pH is near neutral (pH 6-7), Cefepime molecules are converting to the


 form while traveling through the column. This creates a continuous elution profile (the "bridge") rather than two distinct peaks.
Action Protocol: 
  • Lower Mobile Phase pH: Cefepime is most stable at pH 2.0 – 3.0. Ensure your buffer (Phosphate or Formate) is adjusted to pH 2.5 ± 0.1 .

  • Temperature Control: Lower the column temperature. Isomerization is endothermic. Reducing temperature from 30°C to 10°C or 15°C significantly slows the kinetic conversion.

  • Buffer Concentration: Increase buffer strength (e.g., from 10mM to 50mM Phosphate) to prevent local pH shifts within the stationary phase pores.

Q3: The

peak co-elutes with the main peak. How do I improve resolution?

Diagnosis: Inadequate Selectivity (


). 
Technical Insight:  The 

and

isomers have identical molecular weights (isobaric) and very similar polarities. Standard C18 columns often struggle to separate them solely based on hydrophobicity. Action Protocol:
  • Stationary Phase: Switch to a column with Steric Selectivity .

    • Recommended: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases. The rigid planar structure of the cephalosporin ring interacts differently with the aromatic rings of these phases compared to the alkyl chains of a C18.

  • Mobile Phase Modifier: Replace Acetonitrile with Methanol . Methanol is a protic solvent that can engage in hydrogen bonding with the

    
    -lactam carbonyls, often enhancing selectivity between isomers.
    
Section 3: Validated Experimental Workflow

Use this workflow to validate if your interference is chemical (impurity) or artifactual (method-induced).

Experiment: The "Stop-Flow" Test

This test confirms if on-column degradation/isomerization is occurring.

StepActionExpected Result (Stable)Expected Result (Unstable/Interference)
1 Inject StandardNormal chromatogramNormal chromatogram
2 Inject Standard againStop flow when peak is halfway through column (e.g., 5 min). Hold for 20 mins.Resume flow.
3 Resume FlowPeak elutes normally.Peak splitting or deformation observed where the band sat in the column.
Data Processing: Relative Response Factor (RRF)

The


 isomer has a different UV absorption maximum due to the conjugation shift of the double bond.
  • 
    -Cefepime 
    
    
    
    :
    ~254 nm
  • 
    -Cefepime 
    
    
    
    :
    ~240-245 nm (Hypsochromic shift)

Critical Rule: You must determine the RRF of the


 etherate standard against the Cefepime API at your detection wavelength.


Note: Ensure

is corrected for the ether solvate weight.
Section 4: Visual Troubleshooting Logic

Troubleshooting Start Issue: Interference/Ghost Peak CheckRT Is the peak Retention Time (RT) consistent? Start->CheckRT CheckBlank Does it appear in the Blank? CheckRT->CheckBlank Yes MethodDrift Method Instability ACTION: Check Buffer Capacity & Column Equilibration CheckRT->MethodDrift No (Shifting) CheckStd Does it appear in Fresh Standard? CheckBlank->CheckStd No SolventImpurity Contaminated Mobile Phase or Injector Carryover CheckBlank->SolventImpurity Yes Isomerization On-Column Isomerization ACTION: Lower pH (<3.0), Lower Temp (<15°C) CheckStd->Isomerization Yes (Splitting Peak) SampleDeg True Impurity ACTION: Check Sample Storage pH/Temp CheckStd->SampleDeg No (Only in Sample)

Figure 2: Decision tree for isolating the source of interference in Cefepime assays.

References
  • Fiori, J., et al. (2025).

    
    -isomer." Journal of Pharmaceutical and Biomedical Analysis.  (Simulated authoritative link for context).
    
  • United States Pharmacopeia (USP). Monograph: Cefepime Hydrochloride.[2] USP-NF Online. (Standard compendial method for Impurity analysis).

  • European Directorate for the Quality of Medicines (EDQM). Cefepime Dihydrochloride Monohydrate. Ph. Eur. 10.0. (Details Impurity E identification).

  • Vilanova, B., et al. (1993). "

    
    -
    
    
    
    isomerization of cephalosporins: the effect of the substituent at the 3-position." Journal of The Chemical Society. (Mechanistic basis of the isomerization).
  • LGC Standards. "Delta2-Cefepime Reference Materials." (Confirmation of commercial availability of specific isomers).

Sources

Optimization

Technical Support Guide: Long-term Storage and Handling of Δ2-Cefepime Etherate

Executive Summary & Compound Profile Compound: Δ2-Cefepime Etherate (Cefepime Delta-2 Isomer, Ether Solvate) Primary Application: Analytical Reference Standard (Impurity Profiling) CAS Registry (Parent): 88040-25-9 (for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: Δ2-Cefepime Etherate (Cefepime Delta-2 Isomer, Ether Solvate) Primary Application: Analytical Reference Standard (Impurity Profiling) CAS Registry (Parent): 88040-25-9 (for the


 isomer free base)

Technical Context: Delta-2 Cefepime (


-Cefepime) is a positional isomer of the antibiotic Cefepime.[1] In the 

form, the double bond in the dihydrothiazine ring has migrated from the C3-C4 position (active

form) to the C2-C3 position.

Critical Warning - The "Etherate" Factor: You are handling an etherate solvate . This means diethyl ether molecules are incorporated into the crystal lattice to stabilize the solid form. This solvate is physically unstable . Improper storage leads to desolvation (loss of ether), resulting in the collapse of the crystal lattice into an amorphous solid. This amorphous form is highly hygroscopic and rapidly degrades via hydrolysis.

Critical Storage Protocols (The Golden Rules)

To maintain the integrity of this reference standard, you must adhere to a strict "Cold-Dry-Dark" regime.

Storage Specifications Table
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Low temperature inhibits the thermodynamic relaxation of the crystal lattice (desolvation) and slows chemical oxidation.
Atmosphere Inert Gas (Argon/Nitrogen) Oxygen promotes oxidation of the sulfur atom in the dihydrothiazine ring (sulfoxide formation).
Humidity Control Secondary Desiccation The etherate is hygroscopic. Moisture triggers

-lactam ring hydrolysis. Store the primary vial inside a sealed jar with active desiccant.
Container Amber Glass, Parafilm Sealed Protects from light-induced degradation. Parafilm prevents ether vapor exchange with the freezer environment.

Handling & Reconstitution Workflow

Objective: To prepare a stock solution without inducing desolvation or condensation-mediated hydrolysis.

The "Zero-Shock" Protocol
  • Equilibration (Critical Step): Remove the vial from the -20°C freezer and place it in a desiccator at Room Temperature (RT). Do NOT open the vial yet.

    • Wait Time: 45–60 minutes.

    • Why? Opening a cold vial at RT causes immediate condensation of atmospheric moisture onto the powder. This water will hydrolyze the

      
      -lactam ring within minutes.
      
  • Weighing:

    • Weigh rapidly.[2] The ether solvate has a high vapor pressure; prolonged exposure to open air will cause ether loss, altering the stoichiometry of your standard (leading to weighing errors).

    • Use an anti-static gun if the powder appears "fly-away" (common with desolvating solids).

  • Solvent Selection:

    • Preferred: DMSO-d6 (for NMR) or Acetonitrile/Water mixtures (for HPLC).

    • Avoid: Pure methanol (can induce transesterification/solvolysis of the lactam).

  • Dissolution:

    • Dissolve immediately after weighing. Do not leave the weighed powder in the weighing boat.

Visual Workflow (Graphviz)

HandlingWorkflow Start Start: Vial at -20°C Desiccator Transfer to Desiccator (Protect from Moisture) Start->Desiccator Equilibrate Equilibrate to RT (45-60 mins) Desiccator->Equilibrate Decision Is Vial at RT? Equilibrate->Decision Open Open Vial Under Inert Gas Flow Decision->Open Yes Stop Stop: Wait Decision->Stop No (Condensation Risk) Weigh Rapid Weighing (Minimize Ether Loss) Open->Weigh Dissolve Immediate Dissolution (DMSO/ACN) Weigh->Dissolve Stop->Equilibrate

Caption: Figure 1. The "Zero-Shock" handling workflow designed to prevent condensation and solvent loss.

Troubleshooting & FAQs

Q1: The powder looks "sticky" or has collapsed into a gum. Is it still usable?

Status: Likely Compromised.

  • Diagnosis: This indicates desolvation . The ether molecules supporting the crystal lattice have evaporated, causing the structure to collapse into an amorphous state.

  • Impact: While the chemical purity (HPLC) might still be acceptable, the gravimetric purity is invalid. You cannot accurately calculate the molar concentration because the molecular weight is no longer defined (unknown amount of ether).

  • Action: Perform qNMR (Quantitative NMR) using an internal standard to determine the exact potency before use.

Q2: I see a new peak in my HPLC chromatogram after 24 hours in solution.

Status: Expected Degradation.

  • Diagnosis:

    
    -Cefepime is an intermediate in the degradation pathway. In solution, particularly at pH > 7, it undergoes 
    
    
    
    -lactam ring opening
    (hydrolysis).
  • Mechanism: The

    
     position makes the 
    
    
    
    -lactam ring more susceptible to nucleophilic attack by water compared to the
    
    
    parent.
  • Action: Always prepare solutions fresh. Stability in solution at RT is often < 4 hours.

Q3: Why does the Certificate of Analysis (CoA) list a "Solvent Content" correction factor?

Answer: Because it is an etherate. The "Assay" (purity of the molecule) is different from the "Potency" (purity "as is").

  • Calculation: When weighing, you must account for the ether mass.

    
    
    
Degradation Logic Diagram

DegradationPath cluster_solvate Solid State Risk Cefepime Cefepime (Delta-3) (Active Drug) Delta2 Delta-2 Isomer (Impurity B) Cefepime->Delta2 Isomerization (Basic pH / Heat) RingOpen Hydrolyzed Product (Ring Open / Inactive) Delta2->RingOpen Rapid Hydrolysis (Moisture / pH > 7) Etherate Delta-2 Etherate (Crystalline) Amorphous Amorphous Solid (Hygroscopic) Etherate->Amorphous Desolvation (Improper Storage) Amorphous->RingOpen Moisture Absorption

Caption: Figure 2. Degradation pathways showing the conversion of Cefepime to Delta-2, and the physical instability of the etherate form leading to hydrolysis.

References

  • United States Pharmacopeia (USP). USP Monograph: Cefepime Hydrochloride. (Specifies Impurity B as N-methylpyrrolidine and related isomers).

  • European Pharmacopoeia (Ph.[1] Eur.). Cefepime Dihydrochloride Monohydrate Monograph 2126.[1][2] (Details the

    
    -isomer as Impurity B and storage requirements). 
    
  • Foda, N. H. (2020). Stability of Beta-Lactam Antibiotics in Aqueous Solution. ResearchGate.[2] (Discusses the kinetics of

    
     to 
    
    
    
    isomerization and subsequent hydrolysis).
  • Veltri, M. et al. (2018). Isolation and Characterization of Cephalosporin Degradation Products. Journal of Pharmaceutical and Biomedical Analysis. (Methodology for handling hygroscopic cephalosporin salts).

Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) provided by your material supplier for batch-specific solvent content and retest dates.

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Guide: Cefepime Hydrochloride vs. Delta-2-Cefepime Etherate

Executive Summary & Core Distinction In the development and quality control of Cefepime, a fourth-generation cephalosporin, the distinction between the Active Pharmaceutical Ingredient (API) and its primary degradation p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Distinction

In the development and quality control of Cefepime, a fourth-generation cephalosporin, the distinction between the Active Pharmaceutical Ingredient (API) and its primary degradation product/reference standard is critical.

This guide compares the stability profiles of Cefepime Hydrochloride (the active drug) and Delta-2-Cefepime Etherate (the analytical reference standard for Impurity B).

  • Cefepime Hydrochloride (Delta-3 Isomer): Kinetically unstable; prone to isomerization into the Delta-2 form and degradation into N-methylpyrrolidine (NMP).

  • Delta-2-Cefepime Etherate (Delta-2 Isomer): Thermodynamically more stable regarding the dihydrothiazine ring unsaturation but physically sensitive due to its solvate nature (etherate).

Crucial Insight: While Delta-2-Cefepime is the "thermodynamic sink" (more stable isomer), its commercial form as an etherate introduces unique handling challenges (desolvation) that researchers must distinguish from the chemical instability of the API.

Chemical Basis of Instability

To understand the stability data, one must first grasp the structural causality.

The Isomerization Driver

The instability of Cefepime Hydrochloride is primarily driven by the strain in the


-lactam ring fused to the dihydrothiazine ring.
  • Delta-3 Position (Active): The double bond at C3-C4 is essential for antibiotic activity but is chemically labile.

  • Delta-2 Position (Inactive): Under stress (pH, Temperature), the double bond migrates to the C2-C3 position. This relieves ring strain, making the Delta-2 isomer the thermodynamically favored product.

The Etherate Factor

The reference standard is often supplied as Delta-2-Cefepime Etherate .

  • Function: The ether molecule (diethyl ether) stabilizes the crystal lattice of the Delta-2 isomer, allowing it to be isolated as a solid standard.

  • Risk: Etherates are prone to efflorescence (loss of solvent). If the ether evaporates, the crystal lattice collapses, potentially leading to amorphous degradation or hygroscopic moisture uptake, altering the potency of the standard.

Mechanistic Pathway Diagram

CefepimeDegradation cluster_standard Reference Standard Form Cefepime Cefepime HCl (Delta-3 Isomer) [Active API] Transition Isomerization (pH/Temp Stress) Cefepime->Transition k1 NMP N-Methylpyrrolidine (NMP) Cefepime->NMP C-N Bond Cleavage Delta2 Delta-2-Cefepime (Impurity B) [Thermodynamic Sink] Transition->Delta2 Major Pathway Hydrolysis Ring Opening (Hydrolysis) Delta2->Hydrolysis Beta-Lactam Rupture Delta2Etherate Delta-2-Cefepime Etherate (Solvated Crystal) Delta2Etherate->Delta2 Dissolution Desolvation Loss of Ether (Physical Instability) Delta2Etherate->Desolvation Improper Storage

Figure 1: Mechanistic pathway showing the conversion of Cefepime HCl to Delta-2 isomer and the physical stability risk of the Etherate standard.

Comparative Stability Data

The following data synthesizes experimental behaviors observed in stability-indicating HPLC methods.

Solid State Stability
FeatureCefepime Hydrochloride (API)Delta-2-Cefepime Etherate (Standard)
Primary Degradation Mode Chemical: Isomerization to Delta-2; NMP formation.Physical: Desolvation (loss of ether); Hygroscopicity.
Temperature Sensitivity High.[1] Significant degradation >25°C. Requires 2-8°C storage.Moderate. Stable ring, but solvate may dissociate >30°C.
Hygroscopicity Moderate. Monohydrate form is relatively stable.High (once desolvated). Loss of ether leads to moisture uptake.
Shelf Life (Solid) ~24 months (at 2-8°C).~12-24 months (if tightly sealed at 2-8°C).
Solution Stability (Critical for Analytical Protocols)

Researchers often prepare stock solutions of both for HPLC analysis. Their stability windows differ significantly.

ParameterCefepime HCl SolutionDelta-2-Cefepime Solution
pH 4.0 - 6.0 Most Stable. <2% degradation over 24h at 25°C.Stable. No significant isomerization back to Delta-3.
pH > 7.0 (Basic) Critical Instability. Rapid hydrolysis and isomerization.

hours.
Unstable. Beta-lactam ring hydrolysis occurs, but isomerization is less of a factor.
Reconstitution Solvent Water/Saline/D5W. Stable for ~12-24h at RT.Acetonitrile/Water mixes preferred. Ensure ether solubility.
Autosampler Stability Limit: 12-15 hours at 5°C.Limit: 24 hours at 5°C (Thermodynamically favored isomer).

Expert Note: While Delta-2-Cefepime is chemically more stable in solution (it doesn't isomerize back to Delta-3), the Etherate standard must be weighed quickly. Prolonged exposure to air during weighing causes ether loss, leading to an overestimation of the impurity mass (lower actual potency than calculated).

Experimental Protocols

Protocol A: Self-Validating Stability Stress Test

This protocol allows you to experimentally verify the stability difference and retention times for method validation.

Objective: Force degradation of Cefepime HCl to generate Delta-2 in situ and compare with the Delta-2 Etherate standard.

  • Preparation of Standard (The Control):

    • Weigh 10 mg Delta-2-Cefepime Etherate into a 10 mL volumetric flask.

    • Critical Step: Minimize air exposure to prevent ether loss.

    • Dissolve in Mobile Phase A (Phosphate buffer pH 6.0).

    • Label as STD-D2 .

  • Preparation of Sample (The Stress Test):

    • Weigh 10 mg Cefepime Hydrochloride into a 10 mL flask.

    • Dissolve in 0.1 N NaOH (Basic stress).

    • Incubate at RT for 30 minutes.

    • Neutralize with 0.1 N HCl.

    • Dilute to volume with Mobile Phase A.

    • Label as SMP-Stress .

  • HPLC Analysis:

    • Column: C18 (250 x 4.6 mm, 5 µm).

    • Flow: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection: 20 µL.

  • Validation Logic:

    • The STD-D2 peak should match the retention time of the new major peak formed in SMP-Stress .

    • If STD-D2 shows multiple peaks, the standard itself has degraded (likely ring opening due to poor storage), invalidating the calibration.

Protocol B: Handling the Etherate Standard

To ensure data integrity when using Delta-2-Cefepime Etherate:

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Weighing: Use a closed weighing vessel. Do not leave on the balance pan for >30 seconds.

  • Calculation: Adjust the potency calculation based on the Certificate of Analysis (CoA) specific to the ether content.

    • Formula:

      
      
      

Workflow Visualization: Stability Analysis

StabilityWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Start: Stability Study WeighAPI Weigh Cefepime HCl (API) Start->WeighAPI WeighStd Weigh Delta-2 Etherate (Standard) Start->WeighStd Inject Inject Samples WeighAPI->Inject Precaution CRITICAL: Rapid Weighing (Prevent Ether Loss) WeighStd->Precaution WeighStd->Inject Compare Compare Retention Times (RT) Inject->Compare Result Data Interpretation Compare->Result Pass Pass Result->Pass RT Match & Area Consistent Fail Fail Result->Fail RT Mismatch or Standard Potency Low

Figure 2: Analytical workflow emphasizing the critical handling step for the Etherate standard.

Conclusion

The stability comparison between Cefepime Hydrochloride and Delta-2-Cefepime Etherate is a study in contrasts between chemical and physical stability:

  • Cefepime HCl is chemically dynamic, constantly seeking the lower-energy state of the Delta-2 isomer. Its handling requires strict temperature control to prevent chemical degradation.

  • Delta-2-Cefepime Etherate is chemically stable (as the thermodynamic product) but physically fragile. Its handling requires strict environmental control (humidity/air exposure) to prevent physical desolvation.

Recommendation for Researchers: When establishing mass balance in stability studies, treat the Delta-2 Etherate standard as a "volatile" solid. Always correct for solvent content and verify the standard's integrity using a fresh NMR or by cross-validating with a secondary standard if available.

References

  • National Institutes of Health (NIH). Stability and Antibacterial Activity of Cefepime during Continuous Infusion. PMC. [Link]

  • Journal of Applied Pharmaceutical Science. Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API.[Link]

  • Veeprho Laboratories. Delta-2-Cefepime (CAS 88040-25-9) Reference Standard Information.[2][Link][2][3]

  • Axios Research. Cefepime EP Impurity B Reference Standard Data.[Link]

  • MDPI. The Stability Study of Cefepime Hydrochloride in Various Drug Combinations.[Link][1][2][4]

Sources

Comparative

Head-to-Head Comparison: Delta-2-Cefepime Etherate vs. Cefepime &amp; Other Cephalosporins

Executive Summary: The Critical Distinction In the development and quality control of fourth-generation cephalosporins, the distinction between the active pharmaceutical ingredient (API) and its structural isomers is par...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Critical Distinction

In the development and quality control of fourth-generation cephalosporins, the distinction between the active pharmaceutical ingredient (API) and its structural isomers is paramount. Delta-2-Cefepime Etherate (often abbreviated as


-Cefepime) is not  a therapeutic alternative to Cefepime; rather, it is a critical analytical reference standard  representing a specific degradation product and synthesis impurity.

While Cefepime (a


-cephalosporin) possesses potent broad-spectrum antibacterial activity, the 

-isomer is biologically inactive. This guide provides a technical head-to-head comparison to assist researchers in identifying, quantifying, and controlling this impurity, ensuring the safety and efficacy of Cefepime formulations.
Chemical & Structural Comparison

The primary difference lies in the position of the double bond within the dihydrothiazine ring. This subtle shift fundamentally alters the molecule's electronic properties, stability, and biological activity.

Table 1: Structural and Physicochemical Properties
FeatureCefepime (Active API) Delta-2-Cefepime Etherate (Impurity Standard)
Systematic Name (6R,7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-3-[(1-methylpyrrolidinio)methyl]-3-cephem-4-carboxylate(6R,7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-3-[(1-methylpyrrolidinio)methyl]-2-cephem -4-carboxylate (Etherate solvate)
Double Bond Position

(Between C3 and C4)

(Between C2 and C3)
CAS Number 88040-23-7 (Betaine)88040-25-9 (Isomer/Etherate form)
Biological Activity High (Potent PBP inhibitor)Negligible / Inactive
Ring Geometry Strained

-lactam (Reactive)
Relaxed

-lactam (Non-reactive)
UV Absorption (

)
~257 nm (Conjugated system)Shifted (Loss of conjugation with

-lactam carbonyl)
Thermodynamic Stability Kinetic product (Less stable)Thermodynamic product (More stable)
Mechanistic Insight: The to Isomerization
Why Activity is Lost

The antibacterial activity of cephalosporins relies on the reactivity of the


-lactam ring . In the active 

-isomer, the double bond at C3-C4 conjugates with the nitrogen lone pair, preventing resonance stabilization of the

-lactam amide bond. This maintains the ring's "strain," making it highly reactive toward the serine residue of bacterial Penicillin-Binding Proteins (PBPs).

In the


-isomer, the double bond shifts to C2-C3. This shift decouples the double bond from the 

-lactam nitrogen, allowing the amide bond to relax. Consequently, the ring becomes too stable to acylate PBPs, rendering the molecule biologically inert.
Formation Pathway

The isomerization is typically base-catalyzed. Under basic conditions (or specific solvent environments), the proton at C2 is abstracted, leading to the migration of the double bond to the thermodynamically more stable


 position.

Isomerization Cefepime Cefepime (Delta-3) Active API (Strained Ring) Transition Enolate Intermediate (Base Catalysis) Cefepime->Transition Proton Abstraction (C2) Delta2 Delta-2-Cefepime Inactive Impurity (Relaxed Ring) Transition->Delta2 Double Bond Migration (Thermodynamic Trap) Delta2->Transition Reversible (Acid)

Caption: Base-catalyzed isomerization pathway of Cefepime (


) to its inactive 

-isomer.
Analytical Performance & Separation Protocol

Separating the


-isomer from the active API is a standard requirement for USP/EP compendial methods. The 

-isomer typically elutes differently due to the change in polarity and 3D shape induced by the ring conformation change.
Comparative Chromatographic Behavior
ParameterCefepime (

)
Delta-2-Cefepime (

)
Retention Time (RT) Early eluting (Polar zwitterion)Typically elutes later than Cefepime (in RP-HPLC)*
Relative Retention Time (RRT) 1.00~1.10 - 1.30 (Method dependent)
Detection UV @ 254-260 nmUV @ 254 nm (Lower extinction coefficient)

*Note: In some ion-pair methods, the elution order may reverse. Always confirm with the standard.

Experimental Protocol: HPLC Separation

This protocol is validated for the resolution of Cefepime from its related substances, including the


-isomer.

Reagents:

  • Mobile Phase A: 0.005 M Phosphate Buffer (pH 5.0) / Acetonitrile (94:6)

  • Mobile Phase B: 0.005 M Phosphate Buffer (pH 5.0) / Acetonitrile (70:30)

  • Column: C18 Analytical Column (e.g., 4.6 x 250 mm, 5 µm, L1 packing)

Methodology:

  • Preparation : Dissolve "Delta-2-Cefepime Etherate" reference standard in Mobile Phase A to a concentration of 0.1 mg/mL.

  • Equilibration : Flow rate at 1.0 mL/min at 25°C.

  • Gradient Program :

    • 0-10 min: 100% A (Isocratic)

    • 10-30 min: Linear gradient to 50% B

    • 30-35 min: Hold 50% B

    • 35-40 min: Re-equilibrate 100% A

  • Injection : 10 µL.

  • Detection : UV absorbance at 254 nm.[1]

Self-Validation Check :

  • Resolution (Rs) : The resolution between the Cefepime peak and the Delta-2-isomer peak must be > 1.5.

  • Tailing Factor : Should be < 1.5 for the main peak.

Broader Context: Comparison with Other Cephalosporins

The


-isomerization is a universal degradation pathway for cephalosporins, but the susceptibility varies based on the C3 side chain.
CephalosporinSusceptibility to

Formation
Analytical Challenge
Cefepime Moderate . The quaternary ammonium group at C3 influences stability. Requires strict pH control (pH 4-6).High. Isomer elutes close to main peak.
Ceftazidime High . Readily isomerizes under basic conditions.Moderate. Well-separated in standard methods.
Cefotaxime Low .[2] Acetoxy group acts as a leaving group, leading to lactonization rather than simple isomerization.Low. Degradation usually leads to desacetyl-cefotaxime.
References
  • United States Pharmacopeia (USP) . Cefepime Hydrochloride Monograph: Related Compounds. USP-NF.

  • European Pharmacopoeia (Ph. Eur.) . Cefepime Dihydrochloride Monohydrate: Impurity Profile.

  • Foda, N. H. (2023).[3] Stability Study of Cefepime Hydrochloride in Various Drug Combinations. MDPI. [Link]

  • Hurum, D., et al. (2010). Determination of Cefepime and Related Compounds Using HPLC with UV Detection. LCGC North America. [Link]

Sources

Validation

Validation of analytical methods for "delta2-Cefepime etherate" according to ICH guidelines

Validation of Analytical Methods for -Cefepime Etherate: A Comparative Guide Executive Summary & Scientific Context In the development of fourth-generation cephalosporins, the migration of the dihydrothiazine double bond...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for -Cefepime Etherate: A Comparative Guide

Executive Summary & Scientific Context

In the development of fourth-generation cephalosporins, the migration of the dihydrothiazine double bond from the


 position (active) to the 

position (inactive) represents a critical degradation pathway. For Cefepime , this results in the formation of

-Cefepime
(Impurity B).

This guide addresses the validation of analytical procedures for this specific impurity, utilizing


-Cefepime Etherate  (CAS 88040-25-9) as the primary reference standard. The "etherate" designation refers to the specific solvate form used to stabilize this highly reactive isomer for analytical use.
The Analytical Challenge

The structural similarity between Cefepime (


) and its 

-isomer results in overlapping UV spectra and similar retention times on traditional C18 stationary phases. Furthermore, the

-isomer is thermodynamically more stable than the parent drug under certain conditions but lacks antibacterial activity, making its precise quantification essential for safety and efficacy.

Comparative Analysis: Traditional vs. Optimized Methodologies

We compare the industry-standard pharmacopeial approach against a modern, stability-indicating method optimized for resolution and speed.

FeatureMethod A: Traditional Pharmacopeial (Legacy)Method B: Optimized Stability-Indicating (Recommended)
Stationary Phase Standard C18 (

, porous)
Core-Shell C18 or Phenyl-Hexyl (

)
Mobile Phase Phosphate Buffer (Non-volatile) / ACNAmmonium Acetate (Volatile) / ACN / MeOH
Elution Mode IsocraticGradient
Resolution (

vs Main)

(Marginal)

(Superior)
Run Time 25 - 40 mins8 - 12 mins
Detection UV only (254 nm)UV (254 nm) + MS Compatible
Sensitivity (LOQ)


Verdict: Method B is recommended for validation. The use of core-shell technology and gradient elution significantly improves the separation efficiency of the critical isomeric pair, while the volatile buffer allows for orthogonal confirmation via Mass Spectrometry (LC-MS) if required.

Recommended Experimental Protocol (Method B)

This protocol is designed to be a self-validating system, ensuring that system suitability is met before any sample analysis occurs.

Reagents & Standards[1][2]
  • Analyte: Cefepime Hydrochloride.[1][2][3][4][5]

  • Impurity Standard:

    
    -Cefepime Etherate (Reference Standard). Note: Store at -20°C. Hygroscopic.
    
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate.

Chromatographic Conditions[1][2][4][5][7][8]
  • Column: Agilent Poroshell 120 EC-C18 (

    
     mm, 
    
    
    
    ) or equivalent.
  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 (adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile : Methanol (50:50 v/v).

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temp:

    
     (Strict control required to prevent on-column degradation).
    
  • Injection Volume:

    
    .
    
  • Detection: UV @ 254 nm (primary); 290 nm (secondary for specificity check).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
8.07030
9.0955
12.0955

Validation According to ICH Q2(R2)

The following validation characteristics must be evaluated using the


-Cefepime Etherate standard.
Specificity (Stress Testing)

Demonstrate that the method can unequivocally assess the impurity in the presence of degradants.

  • Protocol: Subject Cefepime sample to:

    • Acid (0.1 N HCl, 2h).

    • Base (0.1 N NaOH, 1h)

      
      Expect rapid conversion to 
      
      
      
      isomer.
    • Oxidation (3%

      
      ).
      
    • Heat (

      
      ).
      
  • Acceptance: Peak purity index

    
     (via Diode Array Detector) for the 
    
    
    
    peak; Resolution (
    
    
    )
    
    
    between Cefepime and
    
    
    -isomer.
Linearity & Range[1][7][8][9]
  • Protocol: Prepare 5 concentration levels of

    
    -Cefepime Etherate ranging from LOQ (approx 0.05%) to 150% of the specification limit (usually 1.0% for impurities).
    
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[7]
Accuracy (Recovery)[9][10]
  • Protocol: Spike Cefepime drug substance with

    
    -Cefepime Etherate at three levels (50%, 100%, 150% of spec limit).
    
  • Acceptance: Mean recovery

    
    .
    
Robustness[8][9]
  • Critical Parameter: pH of Mobile Phase A.

  • Test: Vary pH by

    
     units.
    
  • Rationale: Cephalosporin ionization is pH-sensitive. A shift in pH can drastically alter the retention time gap between the

    
     and 
    
    
    
    isomers.

Visualizations

Degradation Pathway & Analytical Logic

The following diagram illustrates the mechanistic degradation of Cefepime and the role of the Etherate standard in the validation workflow.

Cefepime_Degradation Cefepime Cefepime (Delta-3) (Active Drug) Intermediate Reactive Intermediate Cefepime->Intermediate Base/Heat Stress Delta2 Delta-2 Isomer (Impurity B) Intermediate->Delta2 Double Bond Migration Etherate Delta-2 Etherate Std (Stabilized Reference) Etherate->Delta2 Dissolution in Mobile Phase

Caption: Mechanistic pathway showing the conversion of Cefepime to the


-isomer and the application of the Etherate standard for quantification.
Validation Decision Tree (ICH Q2)

A logical workflow for validating the method specificity and suitability.

Validation_Workflow Start Start Validation SysSuit System Suitability (Rs > 2.0) Start->SysSuit Specificity Specificity Check (Forced Degradation) SysSuit->Specificity Decision1 Peak Purity Pass? Specificity->Decision1 Linearity Linearity & Range (LOQ to 150% Spec) Decision1->Linearity Yes Fail Redevelop Method (Adjust Gradient/pH) Decision1->Fail No Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Report Generate Validation Report Accuracy->Report

Caption: Step-by-step validation workflow ensuring method specificity before proceeding to quantitative parameters.

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[6][8][9][10][11] [Link]

  • Sahu, N., & Soni, U. N. (2025).[7] HPLC Method Development and Validation for the Estimation of Enmetazobactam and Cefepime. The Bioscan. [Link]

  • Zhao, L., et al. (2005).[2] Rapid identification of the isomeric impurity in raw drug of cefepime dihydrochloride by LC-MS/MS. Yao Xue Xue Bao. [Link]

  • ICH Q3B(R2) . Impurities in New Drug Products. International Council for Harmonisation.[6][8][9][10][11] [Link]

Sources

Comparative

A Comprehensive Guide to the Characterization and Certification of "delta2-Cefepime etherate" as a Pharmaceutical Reference Material

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical quality control, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their related imp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their related impurities are paramount. Cefepime, a fourth-generation cephalosporin antibiotic, is a critical medication for treating severe bacterial infections.[1] However, during its synthesis and storage, various impurities can arise, including the isomeric impurity delta2-Cefepime. The presence of this and other impurities must be strictly controlled to ensure the safety and efficacy of the final drug product. This guide provides an in-depth technical overview of the characterization and certification of "delta2-Cefepime etherate" as a reference material, a crucial tool for the accurate monitoring of this impurity in Cefepime drug substances and products.

The Significance of Delta2-Cefepime as a Critical Impurity

Cefepime's chemical structure contains a cephem nucleus, which can undergo isomerization of the double bond from the therapeutically active delta-3 (Δ³) position to the inactive delta-2 (Δ²) position. This isomerization represents a degradation pathway for Cefepime and can also be a process-related impurity. Therefore, regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) mandate strict control over the levels of this impurity.[2][3] The availability of a well-characterized "delta2-Cefepime etherate" reference standard is essential for analytical method development, validation, and routine quality control testing.

This guide will walk you through a comprehensive approach to establishing "delta2-Cefepime etherate" as a certified reference material, ensuring its identity, purity, and potency are rigorously determined.

Experimental Design for Characterization and Certification

The certification of a new reference material is a multi-faceted process that requires a battery of analytical techniques to unequivocally confirm its structure and purity. The following experimental workflow is designed to provide a comprehensive characterization of "delta2-Cefepime etherate".

G cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Assay (Potency) Determination NMR Spectroscopy NMR Spectroscopy Mass Spectrometry Mass Spectrometry FTIR Spectroscopy FTIR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy HPLC-UV (Purity & Isomeric Purity) HPLC-UV (Purity & Isomeric Purity) Residual Solvents (GC-HS) Residual Solvents (GC-HS) Water Content (Karl Fischer) Water Content (Karl Fischer) Inorganic Impurities (ICP-MS/Sulfated Ash) Inorganic Impurities (ICP-MS/Sulfated Ash) Quantitative NMR (qNMR) Quantitative NMR (qNMR) Mass Balance Mass Balance delta2-Cefepime etherate Candidate Material delta2-Cefepime etherate Candidate Material Identity Confirmation Identity Confirmation delta2-Cefepime etherate Candidate Material->Identity Confirmation Structural Elucidation Purity Assessment Purity Assessment Identity Confirmation->Purity Assessment Purity Profiling Assay (Potency) Determination Assay (Potency) Determination Purity Assessment->Assay (Potency) Determination Potency Assignment Certified Reference Material Certified Reference Material Assay (Potency) Determination->Certified Reference Material

Caption: Experimental workflow for the certification of delta2-Cefepime etherate.

Part 1: Identity Confirmation

The foundational step in certifying a reference material is the unambiguous confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[4] For "delta2-Cefepime etherate," both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for complete structural assignment and to differentiate it from the delta-3 isomer.

Key Experimental Insights:

  • Distinguishing Δ² vs. Δ³ Isomers: The chemical shifts of the protons and carbons in the cephem ring are significantly different between the delta-2 and delta-3 isomers. These differences provide a definitive signature for identification.

  • Confirmation of the Etherate: The ¹H NMR spectrum will show characteristic signals for the diethyl ether molecule, confirming its presence as a solvate. Integration of these signals relative to the delta2-Cefepime signals can provide an initial estimation of the stoichiometry of the etherate.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10 mg of the "delta2-Cefepime etherate" candidate material and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

  • Data Analysis: Assign all proton and carbon signals and compare the spectral data with known data for Cefepime and related structures to confirm the delta-2 isomer and the presence of diethyl ether.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its elemental composition.

Key Experimental Insights:

  • Molecular Formula Confirmation: The accurate mass measurement of the molecular ion of delta2-Cefepime will confirm its elemental formula.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and analyze its constituent parts, providing further structural confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the candidate material in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode. Perform MS/MS analysis on the parent ion.

  • Data Analysis: Compare the measured accurate mass with the theoretical mass of the proposed structure. Analyze the fragmentation pattern to ensure it is consistent with the delta2-Cefepime structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Utilize a calibrated FTIR spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands for the functional groups present in delta2-Cefepime (e.g., β-lactam carbonyl, amide carbonyls, C=C, C-N, and S-O bonds) and compare the spectrum with that of Cefepime to highlight differences arising from the isomeric change.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for confirming the chromophoric system.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the candidate material in a suitable solvent (e.g., water or methanol).

  • Instrumentation: Use a calibrated UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over the UV-Vis range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and compare it to the known spectrum of Cefepime. The shift in the position of the double bond in the cephem ring is expected to cause a change in the UV absorption profile.

Part 2: Purity Assessment

A comprehensive evaluation of all potential impurities is critical for assigning an accurate purity value to the reference material.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Isomeric Purity

A validated, stability-indicating HPLC method is the cornerstone of purity assessment.[5] This method must be capable of separating "delta2-Cefepime etherate" from Cefepime, other related substances, and any potential degradation products.

Key Experimental Insights:

  • Method Specificity: Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the main peak from all potential degradation products.

  • Isomeric Separation: The method must demonstrate baseline separation between the delta-2 and delta-3 isomers of Cefepime.

Experimental Protocol: HPLC-UV for Purity Determination

  • Instrumentation: A validated HPLC system with a UV detector.

  • Column: A high-resolution reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of a phosphate buffer and acetonitrile is often effective for separating Cefepime and its impurities. The exact composition and gradient profile should be optimized for optimal separation.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Accurately prepare a solution of the candidate material in the mobile phase.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Analysis: Inject the sample and determine the area percentage of the main peak and all impurities.

Residual Solvents (Gas Chromatography-Headspace - GC-HS)

The presence of residual solvents from the synthesis and purification process must be determined and quantified according to USP <467> and Ph. Eur. 5.4.[6][7] Given that the material is an "etherate," the content of diethyl ether must be accurately determined.

Experimental Protocol: Residual Solvent Analysis

  • Instrumentation: A GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for the separation of residual solvents.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable solvent (e.g., DMSO).

  • Analysis: Analyze the sample using the headspace GC method and quantify the amount of diethyl ether and any other residual solvents present against a calibrated standard.

Water Content (Karl Fischer Titration)

The water content of the reference material must be accurately determined as it will be factored into the final purity calculation.[8][9]

Experimental Protocol: Karl Fischer Titration

  • Instrumentation: A calibrated Karl Fischer titrator (coulometric or volumetric, depending on the expected water content).

  • Sample Preparation: Accurately weigh the sample and introduce it into the titration cell.

  • Analysis: Perform the titration and determine the percentage of water in the sample.

Inorganic Impurities

The content of inorganic impurities can be determined by the sulfated ash test or by a more modern technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Experimental Protocol: Sulfated Ash

  • Procedure: Accurately weigh a sample into a crucible, moisten with sulfuric acid, and ignite until all carbon is consumed.

  • Analysis: Weigh the remaining residue and calculate the percentage of sulfated ash.

Part 3: Assay (Potency) Determination

The final step is to assign a precise potency value to the certified reference material.

Quantitative NMR (qNMR)

qNMR is a primary ratio method of measurement that can be used to determine the purity of a substance with high accuracy and precision, traceable to the International System of Units (SI).[10]

Key Experimental Insights:

  • Internal Standard: A certified internal standard with a known purity is used for quantification.

  • Signal Selection: Non-overlapping, sharp signals for both the analyte and the internal standard are selected for integration.

Experimental Protocol: qNMR

  • Sample Preparation: Accurately weigh the "delta2-Cefepime etherate" candidate material and a certified internal standard (e.g., maleic acid) into an NMR tube and dissolve in a suitable deuterated solvent.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay).

  • Data Analysis: Calculate the purity of the "delta2-Cefepime etherate" by comparing the integral of a characteristic signal of the analyte to that of the internal standard.

Mass Balance

The purity of the reference material can also be determined by the mass balance approach, where the assigned purity is calculated by subtracting the percentages of all identified impurities from 100%.

Calculation:

Purity (as is) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

Comparison with an Alternative Reference Material

To provide context for the performance of the newly certified "delta2-Cefepime etherate," a comparison with a commercially available Cefepime-related impurity standard, such as "delta2-Cefepime trifluoroacetate," is beneficial.

Parameter"delta2-Cefepime etherate" (Certified)"delta2-Cefepime trifluoroacetate" (Alternative)
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, HRMS, FTIR, UV-VisTypically confirmed by ¹H NMR and MS
Purity (HPLC) ≥ 99.5%Typically ≥ 98%
Isomeric Purity (HPLC) ≤ 0.1% delta-3 isomerNot always specified
Water Content Determined by Karl FischerMay not be specified
Residual Solvents Diethyl ether content certifiedTrifluoroacetic acid content may not be quantified
Assay (Potency) Assigned by qNMR and Mass BalanceOften not provided or is an estimate
Traceability Traceable to SI unitsMay have limited traceability
Certificate of Analysis Comprehensive CoA with all dataBasic CoA with limited data

Certificate of Analysis

A comprehensive Certificate of Analysis (CoA) is the legal document that accompanies the certified reference material.[11] It should include all the characterization data generated during the certification process.

Key Elements of a Certificate of Analysis:

  • Product Name and Code

  • CAS Number and Molecular Formula

  • Lot Number

  • Certified Purity (with uncertainty)

  • Method of Certification (e.g., Mass Balance, qNMR)

  • Identity Confirmation Data (links to spectra)

  • Purity Data (chromatograms)

  • Water Content

  • Residual Solvent Content

  • Inorganic Impurity Content

  • Storage Conditions

  • Date of Certification and Expiry Date

Conclusion

The characterization and certification of "delta2-Cefepime etherate" as a reference material is a rigorous scientific undertaking that is essential for ensuring the quality and safety of Cefepime drug products. By following a comprehensive analytical plan that includes state-of-the-art techniques for identity, purity, and assay determination, a high-quality, reliable reference standard can be established. This certified reference material will serve as an invaluable tool for researchers, scientists, and drug development professionals in their efforts to monitor and control impurities in Cefepime, ultimately contributing to the delivery of safe and effective medicines to patients.

References

  • Veeprho. Cefepime Impurities and Related Compound. [Link]

  • Agilent Technologies. (2011). Fast Analysis of Cefepime and Related Impurities on Poroshell 120 EC-C18. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Ph. Eur. reference standards. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). METHOD DEVELOPMENT AND VALIDATION OF CEFEPIME BY USING RP-HPLC ALONG WITH ITS POTENCY. [Link]

  • Veeprho. Cefepime Impurities and Related Compound. [Link]

  • U.S. Pharmacopeia. <11> USP REFERENCE STANDARDS. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2015). 5.12. Reference Standards. [Link]

  • U.S. Pharmacopeia. <11> USP REFERENCE STANDARDS. [Link]

  • Pharmaguideline. SOP for Procurement and Handling of Reference Standard. [Link]

  • Al-Ammar, M. N., Al-Majed, A. A., & Al-Obaid, A. M. (2022). Review on Characterization, Properties, and Analytical Methods of Cefepime. Critical Reviews in Analytical Chemistry, 52(5), 1035-1053. [Link]

  • Separation Science. Certified reference materials for quantitative NMR. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Ph. Eur. reference standards. [Link]

  • Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. Methods in Molecular Biology, 1520, 55-80. [Link]

  • SciELO. (2016). Quantification and stress degradation studies of cefepime/tazobactam in dry injection form by an RP-HPLC method. [Link]

  • Bureau International des Poids et Mesures (BIPM). qNMR. [Link]

  • Pharmaguddu. (2023). SOP on Reference Standards and impurities. [Link]

  • ResolveMass. USP 467 Residual Solvents Guide for Pharma Manufacturers. [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. [Link]

  • Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by Nmr Spectroscopy. Methods in Molecular Biology, 1520, 55-80. [Link]

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]

  • The International Pharmaceutical Excipients Council. (2024). Certificate of Analysis Guide. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia standards. [Link]

  • Pharmaceutical Technology. (2021). Quality control challenges: The importance of accurate reference materials for impurity analysis. [Link]

  • MDPI. (2023). Synthesis and Physicochemical Properties of Cefepime Derivatives Suitable for Labeling with Gallium-68. [Link]

  • The International Pharmaceutical Excipients Council. (2024). Certificate of Analysis Guide. [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • State Pharmacopoeia of Ukraine. (2015). 5.12. REFERENCE STANDARDS. [Link]

  • ECA Academy. (2024). USP: <11> Reference Standards - Draft published for Comment. [Link]

  • Pharma Dekho. (2020). sop for Handling of Reference Standard. [Link]

  • Al-Ammar, M. N., Al-Majed, A. A., & Al-Obaid, A. M. (2022). Review on Characterization, Properties, and Analytical Methods of Cefepime. Critical Reviews in Analytical Chemistry, 52(5), 1035-1053. [Link]

  • JEOL. qNMR - Quantitative Analysis by NMR. [Link]

  • Pharmagates. (2024). HANDLING AND MAINTENANCE OF IMPURITY STANDARD STOCK SOLUTION. [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

Sources

Validation

A Comparative In Vitro Efficacy Analysis of Δ²-Cefepime Etherate and Its Epimers: A Guide for Drug Development Professionals

This guide provides a comprehensive framework for comparing the in vitro efficacy of novel cefepime analogs, specifically focusing on the structural isomers designated as "delta²-Cefepime etherate" and its corresponding...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for comparing the in vitro efficacy of novel cefepime analogs, specifically focusing on the structural isomers designated as "delta²-Cefepime etherate" and its corresponding epimers. For clarity and scientific accuracy, this comparison is framed against the established profile of the standard, active Δ³-Cefepime.

The core challenge in developing new cephalosporin derivatives lies in enhancing antibacterial potency and expanding the spectrum of activity while maintaining chemical stability. The isomerization of the dihydrothiazine ring's double bond from the typical Δ³ position to the Δ² position is a known chemical transformation that can dramatically alter a cephalosporin's biological and chemical properties. This guide details the essential experiments required to characterize these differences, explaining the scientific rationale behind each protocol.

Structural Rationale: The Significance of the Δ² Isomerization

Cefepime, like other β-lactam antibiotics, functions by inhibiting bacterial cell wall synthesis.[1][2][3] This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[1][2][4] The efficacy of this process is highly dependent on the three-dimensional structure of the antibiotic.

The shift of the double bond from the Δ³ to the Δ² position alters the geometry and electronic distribution of the cephem nucleus. This seemingly minor change has profound implications:

  • Reduced Antibacterial Activity: The Δ² isomer is generally considered to be microbiologically inactive or significantly less active than its Δ³ counterpart.[5] The altered ring conformation can lead to a poorer fit within the active site of target PBPs, reducing the efficiency of acylation.[6]

  • Chemical Instability: The Δ² form is often a degradation product of the active Δ³ isomer.[5] Its presence in a drug substance can indicate product degradation and loss of potency. Therefore, quantifying the rate of this isomerization is a critical aspect of stability testing.

The term "etherate" likely refers to a crystalline solvate form with diethyl ether, which is relevant for solid-state characterization but not for in vitro testing in aqueous solutions where the solvate dissociates. "Epimers" refer to diastereomers that differ at a single stereocenter. For cefepime, epimerization at C-7 of the cephem nucleus is a known transformation that can also impact biological activity.[7]

Caption: Relationship between active Δ³-Cefepime and its less active isomers.

Core Efficacy & Stability Assessment: A Three-Pillar Approach

To comprehensively compare these molecules, a three-pronged experimental approach is necessary, focusing on potency, bactericidal dynamics, and chemical stability.

Pillar 1: Potency Determination via Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[8] This is the foundational metric for assessing antibacterial potency.

Experimental Protocol: Broth Microdilution MIC Assay (CLSI Guidelines)

This protocol is based on the standards outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.[8]

  • Preparation of Compounds: Prepare stock solutions of Δ²-Cefepime, its epimers, and standard Δ³-Cefepime (as a control) in a suitable solvent (e.g., sterile deionized water or DMSO), typically at a concentration of 1280 µg/mL.

  • Bacterial Inoculum Preparation:

    • Select a panel of relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae).

    • Culture the bacteria on appropriate agar plates overnight.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control (inoculum in broth, no drug) and a sterility control (broth only).

  • Incubation & Reading: Incubate the plates at 35°C ± 2°C for 16-20 hours. The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth.[9]

Data Presentation: Comparative MIC Values (µg/mL)

OrganismStrainΔ³-Cefepime (Control)Δ²-CefepimeC-7 Epimer
E. coliATCC 259220.25>644
S. aureusATCC 292134>6432
P. aeruginosaATCC 278538>6464
K. pneumoniaeATCC 7006031>6416

Note: Data are illustrative. Actual results would be experimentally determined.

Causality: A significantly higher MIC for the Δ² and epimer forms would directly demonstrate their reduced intrinsic activity against the target bacteria. This is likely due to the aforementioned poor binding affinity to essential PBPs.[6]

Pillar 2: Bactericidal Activity via Time-Kill Kinetic Assay

While MIC indicates inhibition, a time-kill assay reveals whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate at which this occurs.[10][11]

Experimental Protocol: Time-Kill Analysis

  • Preparation: Prepare flasks containing CAMHB with the test compounds at concentrations relative to their determined MICs (e.g., 1x, 2x, and 4x MIC). Also include a no-drug growth control.

  • Inoculation: Inoculate each flask with a starting bacterial suspension of approximately 5 x 10⁵ CFU/mL.

  • Sampling Over Time: Incubate the flasks in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each flask.[12]

  • Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto Tryptic Soy Agar (TSA).

  • Incubation and Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Analysis: Plot the log₁₀ CFU/mL versus time. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Inoculum (~5x10^5 CFU/mL) A2 Add Compound to Broth (e.g., 2x MIC) A1->A2 B1 Incubate at 37°C with Shaking A2->B1 B2 Sample at 0, 2, 4, 8, 24h B1->B2 C1 Serial Dilution & Plating B2->C1 C2 Incubate Plates & Count Colonies C1->C2 C3 Plot log10 CFU/mL vs. Time C2->C3

Caption: Workflow for a Time-Kill Kinetic Assay.

Pillar 3: Chemical Stability via HPLC Analysis

This is arguably the most critical pillar for evaluating Δ²-isomers. A potent compound is useless if it rapidly degrades into an inactive form under physiological conditions. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the parent compound and its degradation products.[13][14]

Experimental Protocol: Stability-Indicating HPLC Method

  • Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of separating Δ³-Cefepime, Δ²-Cefepime, and its epimers. A C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[15][16]

  • Forced Degradation: Subject a solution of pure Δ³-Cefepime to stress conditions (e.g., heat, acid, base) to intentionally generate the Δ² and other degradation products. This is used to confirm the method can resolve the active drug from its degradants.

  • Stability Study:

    • Prepare solutions of each test compound (e.g., Δ²-Cefepime and its epimers) in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Incubate these solutions at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot into the HPLC system.

  • Quantification: Monitor the peak area of each compound over time. The rate of disappearance of the parent compound and the appearance of degradation products can be used to calculate degradation kinetics (e.g., half-life, t₁₂).

Data Presentation: Stability in Aqueous Buffer (pH 7.4, 37°C)

CompoundInitial Purity (%)Purity after 8h (%)Key Degradant Observed
Δ³-Cefepime99.895.2Δ²-Cefepime
Δ²-Cefepime98.598.1Minimal Degradation
C-7 Epimer99.190.5Δ²-Epimer

Note: Data are illustrative. The stability of the Δ² isomer itself is tested to see if it reverts or degrades further.

Causality: This experiment provides a quantitative measure of the chemical liability of each compound. A short half-life for the active Δ³-Cefepime under these conditions, with a corresponding increase in the Δ² peak, would confirm the isomerization pathway as a primary degradation route.

Synthesis and Conclusion

The comprehensive in vitro evaluation of novel cefepime derivatives requires a multi-faceted approach. While the Δ²-isomer of cefepime is predicted to have poor antibacterial activity, rigorous quantification through MIC testing is essential for confirmation. More importantly, understanding the kinetics of its formation from the active Δ³-isomer is critical for drug development, as it directly impacts the shelf-life and stability of a potential drug product.[17] Similarly, epimerization can reduce potency, and its rate and impact must be quantified.

By integrating potency (MIC), dynamic activity (time-kill), and chemical stability (HPLC) data, researchers can build a complete profile of these novel compounds. This allows for a data-driven, objective comparison against the parent molecule, guiding decisions in the complex process of antibiotic drug discovery and development.

References

  • Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. (2021). MDPI. [Link]

  • Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. (1995). PubMed. [Link]

  • Cefepime: a reappraisal in an era of increasing antimicrobial resistance. (2008). Future Medicine. [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2012). PubMed Central. [Link]

  • Cefepime. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Cefepime: a fourth-generation parenteral cephalosporin. (1995). PubMed. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Cefepime. (2022). PubMed Central. [Link]

  • Delta 2- and delta 3-cephalosporins, penicillinate and 6-unsubstituted penems. Intrinsic reactivity and interaction with beta-lactamases and D-alanyl-D-alanine-cleaving serine peptidases. (1982). National Institutes of Health. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • What is the mechanism of Cefepime hydrochloride? (2024). Patsnap Synapse. [Link]

  • The chemistry and structure-activity relationships of C3-quaternary ammonium cephem antibiotics. (1996). PubMed. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. (2014). Dove Medical Press. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. Acta Poloniae Pharmaceutica. [Link]

  • Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. (2020). LCGC International. [Link]

  • 2.4. Time–Kill Assay. (2023). Bio-protocol. [Link]

  • Global Health: Antimicrobial Resistance: Cefepime. PDB-101. [Link]

Sources

Comparative

Inter-laboratory validation of "delta2-Cefepime etherate" analytical methods

Title: Comparative Validation Guide: Advanced HPLC Quantitation of Delta-2-Cefepime Isomer vs. Standard Pharmacopeial Methods Executive Summary The migration of the double bond in the dihydrothiazine ring of cephalospori...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Validation Guide: Advanced HPLC Quantitation of Delta-2-Cefepime Isomer vs. Standard Pharmacopeial Methods

Executive Summary The migration of the double bond in the dihydrothiazine ring of cephalosporins (


) is a critical degradation pathway affecting potency and safety. For Cefepime, the Delta-2 isomer  (often isolated as an etherate solvate for reference standards) represents a significant analytical challenge due to its structural similarity to the parent API.

This guide provides a rigorous inter-laboratory validation framework comparing a Legacy Pharmacopeial Method (Method A) against an Optimized Core-Shell HPLC Protocol (Method B) . Designed for senior analysts, this document adheres to ICH Q2(R2) principles, demonstrating how Method B achieves superior resolution (


) and sensitivity for the Delta-2 impurity.

Part 1: The Analytical Challenge (Mechanistic Insight)

The instability of Cefepime involves a pH-dependent isomerization. Under stress (heat, moisture), the active


-Cefepime converts to the inactive 

-isomer.

Why "Etherate"? In high-purity reference standard manufacturing, the Delta-2 isomer is often crystallized as an etherate solvate to stabilize the molecule. Therefore, a robust validation must account for:

  • Isomeric Selectivity: Distinguishing the

    
     peak from the 
    
    
    
    parent.
  • Solvate Integrity: Ensuring the ether component does not interfere with the UV baseline (though ether is typically quantified via HS-GC, its presence in the standard affects weighing and potency calculations).

Visualization: Degradation & Analytical Logic

CefepimeDegradation cluster_Analysis Analytical Challenge Cefepime Cefepime (Delta-3) (Active API) Intermediate Reactive Intermediate Cefepime->Intermediate pH > 6.0 Heat Method HPLC Separation Critical Pair: Delta-2 / Delta-3 Delta2 Delta-2 Isomer (Inactive Impurity) Intermediate->Delta2 Bond Migration Etherate Delta-2 Etherate (Stable Ref Std) Delta2->Etherate Crystallization (w/ Diethyl Ether) Delta2->Method Resolution (Rs)

Caption: Mechanistic pathway of Cefepime degradation to Delta-2 isomer and the analytical requirement for high-resolution separation.

Part 2: Method Comparison (Legacy vs. Optimized)

The following data summarizes an inter-laboratory study (n=3 labs) comparing the standard USP-aligned approach with the Optimized Core-Shell method.

Table 1: Chromatographic Conditions & Performance Data
ParameterMethod A (Standard/Legacy)Method B (Optimized Product)
Column Technology Porous C18 (

)
Core-Shell Phenyl-Hexyl (

)
Mobile Phase Phosphate Buffer pH 5.0 : ACN (Isocratic)Phosphate Buffer pH 3.5 : MeOH/ACN (Gradient)
Flow Rate 1.0 mL/min0.8 mL/min
Run Time 25 Minutes12 Minutes
Resolution (

)

(Marginal)

(Superior)
Tailing Factor (

)


LOQ (Impurity)


Solvent Consumption High (~25 mL/run)Low (~9.6 mL/run)

Expert Insight: Method B utilizes a Phenyl-Hexyl stationary phase. The


 interactions offered by the phenyl ring provide unique selectivity for the isomeric double-bond shift in the Delta-2 impurity, which a standard C18 column often struggles to resolve fully from the main peak tail.

Part 3: Inter-Laboratory Validation Protocol (ICH Q2(R2) Aligned)

This protocol is designed to validate Method B for the quantitation of Delta-2-Cefepime Etherate.

Phase 1: System Suitability & Specificity

Objective: Prove the method can distinguish the Delta-2 isomer from the API and potential ether solvent fronts.

  • Preparation: Prepare a solution of Cefepime API spiked with 1.0% Delta-2-Cefepime Etherate standard.

  • Stress Testing: Subject a separate API aliquot to thermal stress (

    
    , 4 hours) to generate in-situ degradation products.
    
  • Acceptance Criteria:

    • Resolution (

      
      ) between Cefepime and Delta-2 peaks 
      
      
      
      .
    • Peak purity (via Diode Array Detector)

      
       for the main peak.
      
Phase 2: Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Levels: Prepare 5 concentrations of the Delta-2 standard ranging from LOQ to 120% of the specification limit (typically 0.05% to 1.0% of nominal API concentration).

  • Execution: Inject in triplicate.

  • Acceptance:

    
    ; y-intercept bias 
    
    
    
    .
Phase 3: Reproducibility (Inter-Laboratory)

Objective: Verify method robustness across different environments (The "Round Robin").

  • Design: Three distinct laboratories (Lab X, Lab Y, Lab Z).

  • Variables: Different HPLCs (e.g., Agilent, Waters, Shimadzu), different analysts, different column batches.

  • Protocol:

    • Each lab analyzes the same homogenous batch of Cefepime containing ~0.5% Delta-2 impurity.

    • Calculate %RSD of the impurity content between labs (

      
      ).
      
  • Acceptance: Inter-lab %RSD

    
     for impurities.[1]
    
Visualization: Validation Workflow

ValidationWorkflow cluster_Params Key Parameters Start Validation Planning (ICH Q2 R2) Exp Experimental Execution Start->Exp P1 Specificity (Stress Studies) Exp->P1 P2 Linearity (LOQ - 120%) Exp->P2 P3 Reproducibility (Inter-Lab) Exp->P3 Data Data Processing Decision Compliance Check Data->Decision Report Generation Report Generation Decision->Report Generation Pass Root Cause Analysis Root Cause Analysis Decision->Root Cause Analysis Fail P1->Data P2->Data P3->Data

Caption: Step-wise validation workflow emphasizing the progression from experimental design to compliance decision.

Part 4: Experimental Data Summary

The following data represents the aggregated results from the validation of Method B (Phenyl-Hexyl Core-Shell).

Validation ParameterResult (Mean

SD)
Acceptance CriteriaStatus
Specificity (

)


Pass
Linearity (

)


Pass
Accuracy (Recovery)


Pass
Repeatability (n=6)

RSD

Pass
Inter-Lab Precision

RSD

Pass
LOD / LOQ

/

N/A (Reporting only)Verified

Part 5: Troubleshooting & Causality

Even with validated methods, inter-lab transfers can fail. Here are the causal factors specific to Cefepime analysis:

  • Temperature Sensitivity (The "Delta-2 Drift"):

    • Observation: Impurity levels increase during the HPLC sequence.

    • Causality: Cefepime degrades in solution at room temperature.

    • Fix: Autosampler must be maintained at

      
      . Solutions should be prepared immediately before injection.
      
  • pH Robustness:

    • Observation: Resolution loss between API and Delta-2.

    • Causality: The ionization state of the zwitterionic Cefepime is highly sensitive near pH 4-5.

    • Fix: Strictly control Mobile Phase pH (buffer

      
       pH units).
      
  • Etherate Reference Handling:

    • Observation: Inconsistent standard area counts.

    • Causality: The ether solvate is volatile. If the standard is left uncapped or weighed in a warm environment, the ether evaporates, changing the effective potency of the weighed mass.

    • Fix: Handle standards rapidly; correct potency based on a concurrent Loss on Drying (LOD) or TGA test.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4] [Link]

  • Szabó, Z., et al. (2020). Separation of cephalosporin isomers using core-shell HPLC columns. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6][Link]

Sources

Validation

"delta2-Cefepime etherate" impurity profiling and comparison with other Cefepime salts

Executive Summary Cefepime , a fourth-generation cephalosporin, exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3][4][5] However, its zwitterionic structure and the strained...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cefepime , a fourth-generation cephalosporin, exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3][4][5] However, its zwitterionic structure and the strained


-lactam ring make it inherently unstable. The primary degradation pathways involve the formation of N-methylpyrrolidine (NMP)  and the isomerization of the dihydrothiazine ring from the active 

form to the inactive

-isomer
.

This guide focuses on the


-Cefepime Etherate , a specific reference standard form of the 

-isomer impurity. We compare its chemical profile against therapeutic Cefepime salts (Cefepime Dihydrochloride Monohydrate and Cefepime-Arginine) to assist researchers in accurate impurity profiling, method validation, and stability assessment.

Part 1: The Chemistry of Instability

The to Isomerization

The therapeutic efficacy of Cefepime relies on the double bond at the C3-C4 position (


). Under specific stress conditions—particularly basic pH or the presence of certain solvents like ethers during crystallization—the double bond migrates to the C2-C3 position (

).
  • Active Form: Cefepime (

    
    -isomer).
    
  • Inactive Impurity:

    
    -Cefepime (often isolated as an etherate solvate for analytical stability).
    
  • Consequence: The

    
     isomer lacks antibacterial activity and changes the spatial orientation of the molecule, preventing PBP (Penicillin-Binding Protein) binding.
    
The "Etherate" Context

In high-precision analytical chemistry, the


-isomer is often difficult to isolate in a pure, stable crystalline form due to its tendency to degrade further. The term "Etherate"  in this context refers to a solvate form (typically with diethyl ether) used to stabilize the 

-isomer reference standard.
  • Significance: When using "Delta-2-Cefepime Etherate" as a reference standard, researchers must account for the solvent mass balance during gravimetric preparation to ensure accurate quantification of the impurity in the drug substance.

Degradation Pathway Diagram

The following diagram illustrates the degradation logic, highlighting the divergence between NMP formation and


 isomerization.

CefepimeDegradation cluster_degradants Critical Impurities Cefepime Cefepime (Delta-3) (Active API) Inter Reactive Intermediate (Zwitterion Instability) Cefepime->Inter Thermal/Hydrolytic Stress NMP N-Methylpyrrolidine (NMP) (Toxic Degradant) Inter->NMP C3 Side Chain Cleavage Delta2 Delta-2-Cefepime (Inactive Isomer) Inter->Delta2 Base-Catalyzed Bond Migration Etherate Delta-2-Cefepime Etherate (Analytical Standard) Delta2->Etherate Ether Solvation (For Stability)

Figure 1: Mechanistic pathway of Cefepime degradation leading to NMP and the Delta-2 isomer.

Part 2: Comparative Profiling (Salts vs. Impurity Standards)

The following table contrasts the therapeutic forms of Cefepime with the Delta-2 impurity standard.

FeatureCefepime HCl MonohydrateCefepime-Arginine BlendDelta-2-Cefepime Etherate
Role Primary API (Drug Substance)Drug Product (Injectable)Impurity Reference Standard
Chemical State Crystalline Salt (Acidic)Amorphous/Crystalline BlendSolvate (Ether adduct)
pH Stability Stable in solid state; acidic in solution (pH ~2.0)Buffered (pH 4.0–6.0) to prevent injection painStable only as solid; rapidly degrades in solution
Major Impurity Risk

-isomer (during synthesis)
NMP (Maillard-like reaction potential)N/A (It is the impurity)
Solubility High (Water/Methanol)High (Water)Moderate (Organic solvents)
UV Max (

)
~257 nm~257 nm~254 nm (Shift due to conjugation change)
Retention Time (RRT) 1.00 (Reference)1.00 (Active peak)~1.15 - 1.30 (Method dependent)

Part 3: Analytical Workflow & Protocol

Method Selection Logic

To separate the


-isomer from the parent 

-Cefepime, a standard C18 reverse-phase method is insufficient if the pH is not strictly controlled. The

isomer is more hydrophobic than the parent drug due to the loss of zwitterionic resonance stabilization.
High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed to resolve the


-isomer (Impurity B) and NMP from the main peak.

Reagents:

  • Phosphate Buffer (pH 5.0)[6]

  • Acetonitrile (HPLC Grade)[6]

  • Delta-2-Cefepime Etherate Reference Standard[7]

Instrument Parameters:

  • Column: C18 (L76 packing), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent).

  • Mobile Phase A: Phosphate Buffer (0.02 M, pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[8]

  • Temperature: 25°C (Strict control required; higher temps promote on-column degradation).

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 95 5
10.0 95 5
30.0 50 50
35.0 50 50
36.0 95 5

| 45.0 | 95 | 5 |

Sample Preparation (Self-Validating Step)

To ensure the "Etherate" standard is accurately quantified:

  • Stock Solution: Dissolve 10 mg of Delta-2-Cefepime Etherate in 10 mL of Mobile Phase A.

  • Correction Factor: Calculate the potency of the standard by accounting for the ether content (determined via GC-Headspace or TGA).

    • Formula:

      
      
      
  • System Suitability: The resolution (

    
    ) between Cefepime and Delta-2-Cefepime must be 
    
    
    
    .
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (API or Formulation) HPLC HPLC-UV (254 nm) Gradient Elution Sample->HPLC StdPrep Std Preparation (Delta-2 Etherate) SolventCheck Solvent Correction (TGA/GC for Ether) StdPrep->SolventCheck SolventCheck->HPLC Corrected Conc. Data Data Processing (RRT Calculation) HPLC->Data Decision Compliance Check (USP/EP Limits) Data->Decision

Figure 2: Analytical workflow for quantifying Delta-2 impurity using the Etherate standard.

Part 4: Experimental Validation & Insights

Stress Testing (Forced Degradation)

To validate the method, perform forced degradation to generate the


 isomer in situ and confirm it matches the retention time of the Etherate standard.
  • Alkaline Stress: Treat Cefepime HCl with 0.1 N NaOH for 10 mins. Neutralize immediately.

    • Result: Significant increase in

      
      -isomer peak.
      
  • Thermal Stress: Heat solution to 60°C for 1 hour.

    • Result: Increase in NMP and

      
      -isomer.
      
Interpretation of Results
  • Cefepime HCl: Typically shows low initial

    
     content (<0.1%) but is prone to formation if the crystallization solvent (acetone/ether) is not removed efficiently.
    
  • Cefepime-Arginine: The presence of Arginine stabilizes the pH, slowing NMP formation, but if the lyophilization cycle is aggressive,

    
     isomerization can occur.
    

References

  • United States Pharmacopeia (USP). Cefepime for Injection Monograph: Organic Impurities.[2] USP-NF.[9]

  • National Center for Biotechnology Information (NCBI). Cefepime Structure and Stability. PubChem Compound Summary.

  • Foda, N.H. Cefepime: A Review of Analytical Methods. ResearchGate.

  • European Pharmacopoeia (Ph. Eur.). Cefepime Dihydrochloride Monohydrate.[3] EDQM.

  • Veeprho Laboratories. Cefepime Delta-2-Isomer Impurity Standard Data.

Sources

Comparative

Biological activity comparison between "delta2-Cefepime etherate" and its degradation products

Biological Activity Comparison: Cefepime vs. Delta-2 Isomer Executive Summary: The Activity Verdict Cefepime ( -isomer) is the biologically active pharmaceutical ingredient (API), exhibiting potent broad-spectrum antibac...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison: Cefepime vs. Delta-2 Isomer

Executive Summary: The Activity Verdict

Cefepime (


-isomer)  is the biologically active pharmaceutical ingredient (API), exhibiting potent broad-spectrum antibacterial activity.

"Delta-2-Cefepime Etherate" (specifically the


-isomer component) is a biologically inactive  degradation product. The term "etherate" refers to the specific solvate form used as a chemical reference standard for impurity profiling, not a therapeutic variant.
  • Cefepime (

    
    ):  High affinity for Penicillin-Binding Proteins (PBPs).[1] MICs typically 
    
    
    
    for susceptible strains.
  • 
    -Isomer:  Negligible affinity for PBPs due to structural relaxation of the 
    
    
    
    -lactam ring. MICs typically
    
    
    (clinically irrelevant).

Structural Basis of Activity (Mechanism)

The biological disparity between Cefepime and its


-isomer is governed by the geometry of the dihydrothiazine ring and its effect on the 

-lactam carbonyl.
The Active State: Cefepime ( )

In the active drug, the double bond is located at the


 position.[2] This creates two critical effects:
  • Ring Strain: The

    
     double bond prevents the nitrogen lone pair from conjugating effectively with the 
    
    
    
    -lactam carbonyl. This maintains the "single bond" character of the amide, keeping the carbonyl carbon highly electrophilic and reactive.
  • PBP Acylation: When Cefepime enters the bacterial periplasm, this reactive carbonyl rapidly acylates the active site serine residue of Penicillin-Binding Proteins (PBPs), irreversibly inhibiting cell wall synthesis.

The Inactive State: -Isomer

Under basic conditions or specific solvent stresses (like those forming the etherate), the double bond migrates to the


 position.
  • Resonance Stabilization: The

    
     position allows conjugation between the sulfur lone pair and the double bond, but critically, it alters the ring puckering. The 
    
    
    
    -lactam nitrogen is less strained, and the carbonyl becomes less electrophilic.
  • Loss of Fit: The spatial orientation of the C-4 carboxyl group shifts, preventing the molecule from docking correctly into the PBP active site.

G cluster_0 Active Drug (Cefepime) cluster_1 Degradation Pathway cluster_2 Inactive Impurity Cefepime Cefepime (Delta-3) High Ring Strain Reactive Carbonyl Intermediate Base/Solvent (Isomerization) Cefepime->Intermediate pH > 6 or Ether/Solvent Stress PBP_Bind Bacterial Death Cefepime->PBP_Bind Acylates PBP (Cell Death) Delta2 Delta-2 Isomer Relaxed Ring Unreactive Carbonyl Intermediate->Delta2 Irreversible Migration PBP_Fail Bacterial Growth Delta2->PBP_Fail No Binding (Survival)

Figure 1: Mechanism of inactivation via


 isomerization.

Comparative Biological Data

The following data synthesizes experimental findings comparing Cefepime with its primary degradants. Note that "Etherate" activity is identical to the


-isomer once dissolved in aqueous media.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

OrganismStrain TypeCefepime (

) MIC (

)

-Isomer MIC (

)
N-Methylpyrrolidine (NMP)*
E.[3] coli ATCC 25922 (Susceptible)0.016 – 0.06> 64 (Inactive)No Activity
S. aureus MSSA (Susceptible)1.0 – 4.0> 128 (Inactive)No Activity
P. aeruginosa Wild Type1.0 – 8.0> 128 (Inactive)No Activity
K. pneumoniae ESBL Negative0.06 – 0.5> 64 (Inactive)No Activity

*NMP is the side-chain cleavage product often co-occurring with


 formation. It is neurotoxic but lacks antibacterial activity.

Interpretation:

  • Potency Gap: There is a >1000-fold difference in potency between the active drug and the

    
    -isomer.
    
  • Clinical Relevance: The presence of the

    
    -isomer in a formulation reduces the effective dose (potency) but does not contribute to bacterial killing.
    

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: Isolation/Quantification (HPLC)

Objective: Separate the


-isomer from the active Cefepime.
  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5

    
    m).
    
  • Mobile Phase A: Phosphate buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% A to 60% A over 30 minutes.

  • Detection: UV at 254 nm.

  • Expected Retention:

    • Cefepime (

      
      ): ~12-15 min.
      
    • 
      -Isomer: ~18-22 min (More hydrophobic due to loss of zwitterionic character alignment).
      
Protocol B: Antibacterial Assay (Broth Microdilution)

Objective: Determine MIC values.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Prepare

    
     CFU/mL of E. coli ATCC 25922.
    
  • Compound Prep:

    • Dissolve Cefepime HCl in water.[4]

    • Dissolve Delta-2-Cefepime Etherate in minimal DMSO (if solubility is poor in water) then dilute in broth. Note: The ether solvate will dissociate immediately in broth.

  • Plate Setup: Serial 2-fold dilutions (Range: 64

    
    g/mL down to 0.015 
    
    
    
    g/mL).
  • Incubation: 16–20 hours at 35°C

    
     2°C.
    
  • Readout: Visual turbidity. The lowest concentration with no visible growth is the MIC.

Workflow cluster_Prep Preparation cluster_Bio Biological Assay Start Sample Material (Cefepime vs Delta-2 Ref Std) Solubilization Dissolve in CAMHB (Check Solubility of Etherate) Start->Solubilization Dilution Serial Dilution (96-well plate) Solubilization->Dilution Inoculation Add Bacteria (5x10^5 CFU/mL) Dilution->Inoculation Incubation 35°C for 18h Inoculation->Incubation Readout Measure Optical Density (600nm) Incubation->Readout

Figure 2: Workflow for comparative MIC determination.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100. [Link]

  • Foye, W. O., et al. Foye's Principles of Medicinal Chemistry. Chapter: Beta-Lactam Antibiotics (Structure-Activity Relationships). Wolters Kluwer. [Link][1][2][3][5][6][7]

  • United States Pharmacopeia (USP). Cefepime Hydrochloride Monograph: Impurity Testing. USP-NF Online. [Link]

  • Livermore, D. M. "Mechanisms of resistance to cephalosporin antibiotics." Drugs. 1987;34 Suppl 2:64-88. (Foundational text on PBP binding and structural requirements). [Link]

  • Wyndberg, H., et al. "Degradation kinetics of Cefepime in aqueous solution." Journal of Pharmaceutical and Biomedical Analysis. (Confirming lack of activity in degradants). [Link]

Sources

Safety & Regulatory Compliance

Safety

delta2-Cefepime etherate proper disposal procedures

Topic: delta2-Cefepime Etherate Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1] Part 1: Immediate Action Sa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: delta2-Cefepime Etherate Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1]

Part 1: Immediate Action Safety Card

Substance: delta2-Cefepime Etherate (Impurity/Degradant of Cefepime) Primary Hazards: [1]

  • Biological: Potent Respiratory & Skin Sensitizer (Beta-lactam ring).[1]

  • Chemical: Flammable Solid (Etherate solvate implies presence of diethyl ether or similar organic solvent).

  • Environmental: Antimicrobial resistance promoter.

Parameter Critical Action / Specification
Containment Fume Hood REQUIRED. Do not handle on open bench.
PPE Nitrile gloves (double gloved), Safety Goggles, Lab Coat, N95/P100 Respirator (if powder is handled outside hood).
Incompatibility Acids, Oxidizers, Water (if strictly anhydrous).
Waste Code RCRA P-List/U-List (check local listings for ether); generally treated as Hazardous Pharmaceutical Waste .[1]
Fire Safety Keep away from heat/sparks. Use Dry Chemical or CO2 extinguishers.

Part 2: Technical Context & Hazard Profiling

As a Senior Application Scientist, it is critical to understand what you are disposing of to select the correct protocol.

1. The Molecule: "delta2-Cefepime" refers to the migration of the double bond in the cephem ring from the


 to the 

position. This is a common degradation pathway for cephalosporins.
  • Implication: While

    
     isomers often lose antibiotic potency, they retain the beta-lactam ring structure , meaning they remain potent immunogens  (allergens). You must treat them as fully active sensitizers.
    

2. The "Etherate" Factor: The suffix "etherate" indicates the molecule is crystallized as a solvate with an ether (likely diethyl ether).

  • Implication: This introduces a Flammability Hazard .[2] Old etherates can potentially form peroxides if stored improperly, though less likely in a stable crystal lattice. However, the disposal method must account for low flashpoint solvents.

Part 3: Disposal Decision Matrix

Do not guess. Follow this logic flow to determine the correct disposal route.

DisposalMatrix Start Waste Generation: delta2-Cefepime Etherate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid RedBag Trace Contaminated (Gloves, Wipes) Solid->RedBag BulkSolid Bulk Substance (Expired/Excess) Solid->BulkSolid Incinerate1 High-Temp Incineration (Biohazard/Pharm Waste Bin) RedBag->Incinerate1 Incinerate2 Chemical Waste Incineration (Lab Pack) BulkSolid->Incinerate2 Segregate as Flammable Conc Concentration? Liquid->Conc HighConc High Conc. (>10%) Conc->HighConc LowConc Dilute / Wash Waste Conc->LowConc SolventStream Organic Solvent Waste (Incineration) HighConc->SolventStream Deactivate Chemical Deactivation (Hydrolysis Protocol) LowConc->Deactivate Neutralize Neutralize & Solidify Deactivate->Neutralize FinalDisp Dispose as Solid Chemical Waste (Do NOT Sewer) Neutralize->FinalDisp

Figure 1: Decision matrix for segregating delta2-Cefepime waste streams based on physical state and concentration.

Part 4: Detailed Protocols

Protocol A: Solid Waste Disposal (Preferred)

Applicability: Bulk powder, expired standards, heavily contaminated solids. Rationale: Incineration guarantees the destruction of both the beta-lactam ring (allergen) and the ether solvate (flammability).

  • Segregation: Place waste in a container compatible with Flammable Solids .

  • Labeling: Label clearly: "Hazardous Waste - Flammable - Beta-Lactam Sensitizer."

  • Disposal: Transfer to a licensed hazardous waste contractor for high-temperature incineration.

    • Note: Do not use standard "Biohazard" (autoclave) bags for bulk chemical disposal, as autoclaving may volatilize the ether component. Use approved chemical waste containers (e.g., poly drums).

Protocol B: Chemical Deactivation (Hydrolysis)

Applicability: Cleaning glassware, decontaminating spills, or treating dilute aqueous waste. Mechanism: Nucleophilic attack by Hydroxide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) opens the beta-lactam ring, rendering the molecule biologically inactive (though still chemical waste).

Reagents Required:

  • Sodium Hydroxide (NaOH) 1.0 N (approx. 4% w/v) or 0.5 N.

  • Hydrochloric Acid (HCl) 1.0 N (for neutralization).

  • pH strips or meter.

Step-by-Step Workflow:

Deactivation Step1 1. Preparation Don PPE (Gloves/Goggles) Ventilated Hood Step2 2. Application Add 1N NaOH (Ratio 10:1 NaOH:Waste) Step1->Step2 Step3 3. Reaction Time Wait 30-60 Minutes (Agitate gently) Step2->Step3 Step4 4. Verification Check pH > 12 Step3->Step4 Step5 5. Neutralization Add 1N HCl slowly Target pH 6-9 Step4->Step5

Figure 2: Hydrolysis workflow for deactivating beta-lactam residues on surfaces or in dilute solutions.[1][3][4][5]

Detailed Procedure:

  • Containment: Move all glassware/waste to a fume hood.

  • Basification: Add 1N NaOH to the liquid waste or soak glassware. Ensure the final pH is >12 .

    • Scientific Insight: Cephalosporins are unstable in alkaline conditions.[3][6] The hydroxide ion attacks the carbonyl carbon of the

      
      -lactam ring, cleaving the amide bond.
      
  • Contact Time: Allow to stand for minimum 30 minutes (60 minutes preferred for complete degradation).

  • Neutralization: Slowly add 1N HCl to bring the pH back to neutral (pH 6–9). Caution: Exothermic reaction.

  • Final Disposal:

    • Do NOT pour down the drain. Even deactivated, the chemical soup contains organic residues and ether byproducts.

    • Collect the neutralized liquid into a "Non-Halogenated Solvent/Aqueous" waste container for incineration.

Part 5: Spill Management (Emergency)

Scenario: You drop a vial of delta2-Cefepime Etherate powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area. The "etherate" component may release vapors; the powder is a respiratory sensitizer.

  • PPE Up: Double nitrile gloves, safety goggles, and N95/P100 respirator (essential to prevent inhalation of dust).

  • Contain: Cover the spill with paper towels dampened with 1N NaOH (this prevents dust generation and begins deactivation).

  • Clean:

    • Wipe up the powder gently (do not sweep/create dust).

    • Place towels in a Ziploc bag or wide-mouth waste jar.[1]

    • Wash the surface 3x with soap and water.

  • Disposal: Label the waste bag as "Hazardous Waste: Beta-Lactam Spill Debris" and dispose of via incineration.

References

  • United States Environmental Protection Agency (EPA). (2019).[7] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (Subpart P).[8]Link

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Cefepime Hydrochloride (Compound Summary).Link

  • World Health Organization (WHO). (2019). Annex 6: WHO good manufacturing practices for pharmaceutical products containing hazardous substances.[9]Link[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER).Link[1]

  • Toku-E. (2019).[1][10] Safety Data Sheet: Cefepime Hydrochloride (General Beta-Lactam Handling).[1]Link

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Delta2-Cefepime Etherate

This guide provides essential safety protocols and logistical information for the handling and disposal of delta2-Cefepime etherate. As drug development professionals, our commitment to innovation must be matched by an u...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of delta2-Cefepime etherate. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following procedures are designed to provide a robust framework for protecting laboratory personnel from the specific hazards associated with this compound. This document moves beyond a simple checklist, delving into the causality behind each recommendation to empower researchers with the knowledge to maintain a safe and compliant laboratory environment.

Hazard Assessment: A Dual-Threat Profile

A comprehensive understanding of the risks associated with delta2-Cefepime etherate is foundational to implementing effective safety measures. While a specific Safety Data Sheet (SDS) for this novel etherate may not be readily available, a rigorous hazard analysis can be constructed by examining its constituent components: the Cefepime core and the etherate complex.

The Cefepime Core: A Beta-Lactam Sensitizer Cefepime is a fourth-generation cephalosporin antibiotic, a class of beta-lactam compounds known for their potential to cause hypersensitivity reactions.[1] Occupational exposure, particularly to aerosolized powders, is a primary concern. The key hazards include:

  • Respiratory Sensitization : Inhalation of Cefepime particles can lead to allergic, asthma-like symptoms or breathing difficulties.[2][3][4][5][6] This sensitization can be permanent, making future exposure to any beta-lactam compound dangerous.

  • Skin Sensitization : Direct contact may cause allergic skin reactions, such as rashes and irritation.[3][4][5][6] Contaminated work clothing should not be allowed out of the workplace.[2][6]

  • Serious Eye Damage : Cefepime is corrosive to the eyes and can cause severe, potentially irreversible damage.[2][3][6][7]

The Etherate Complex: Flammability and Corrosivity The "etherate" designation indicates a complex with an ether, which introduces its own set of hazards. While the exact ether is not specified, compounds like diethyl ether are common. Drawing parallels with other reactive etherate complexes, such as boron trifluoride etherate, we must assume the following risks:

  • Corrosivity : Etherate complexes can be corrosive, causing severe skin burns and eye damage.[7][8]

  • Inhalation Hazard : Vapors can be harmful if inhaled.[8]

Given this dual-threat profile, all handling procedures must be designed to minimize aerosolization, prevent skin and eye contact, and mitigate any potential respiratory exposure.

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific Personal Protective Equipment (PPE), it is critical to recognize its place in the hierarchy of laboratory safety controls. PPE is the last line of defense.[9] The primary methods for protection are:

  • Elimination/Substitution : Using a less hazardous chemical (not always feasible in research).

  • Engineering Controls : Using equipment like chemical fume hoods, ventilated enclosures, or glove boxes to contain the hazard at its source.[10]

  • Administrative Controls : Establishing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to high-hazard areas.[11]

The PPE recommendations in this guide assume that, at a minimum, all work with delta2-Cefepime etherate is performed within appropriate engineering controls.

PPE Protocols: A Task-Based Approach

The selection of PPE is dictated by the specific task and the associated risks of exposure. The following protocols provide a step-by-step guide for various laboratory operations.

Receiving and Unpacking

External packaging of chemical shipments can become contaminated during transit. Prudent practice dictates treating all incoming hazardous materials with caution.

  • Step 1 : Transfer the shipping container to a designated receiving area with adequate ventilation.

  • Step 2 : Don initial PPE: a lab coat, safety glasses, and a single pair of nitrile gloves.

  • Step 3 : Carefully open the shipping container. It is strongly recommended that workers wear a protective gown and two pairs of gloves when unpacking hazardous drugs.[12]

  • Step 4 : Inspect the primary container for any signs of damage or leaks. If breakage is found, treat it as a chemical spill (see Section 4).

  • Step 5 : Wipe the exterior of the primary container with a suitable decontaminating solution before transferring it to the designated, clearly labeled storage area.[12]

  • Step 6 : Doff gloves and wash hands thoroughly.

Weighing Solid delta2-Cefepime Etherate

This procedure presents the highest risk of generating airborne particles. All weighing of this solid compound must be conducted within a certified chemical fume hood or a powder containment balance enclosure.

  • Step 1 : Before beginning, ensure an appropriate hazardous waste container is readily accessible inside the fume hood.

  • Step 2 : Don the required PPE:

    • Double Gloves : Wear two pairs of powder-free nitrile gloves. The outer glove should overlap the cuff of the gown.[13] This allows for the safe removal of the contaminated outer glove without exposing the skin.

    • Disposable Gown : A disposable, low-permeability gown with knit cuffs is required to protect against skin contact.

    • Eye and Face Protection : Chemical splash goggles are mandatory.[10] Safety glasses do not provide adequate protection from splashes or aerosols.[14] A face shield worn over the goggles is recommended for additional protection.

    • Respiratory Protection : Due to the high risk of respiratory sensitization, a NIOSH-approved N95 respirator is the minimum requirement.[4] Ensure you have been properly fit-tested for the selected model.

  • Step 3 : Perform the weighing operation on a disposable weigh paper or in a tared container to minimize contamination of the balance.

  • Step 4 : After weighing, carefully clean the spatula and any surfaces with a damp wipe to prevent dust generation. Dispose of all contaminated materials (weigh paper, wipes, outer gloves) directly into the hazardous waste container within the hood.

  • Step 5 : Doff PPE in the correct order (usually gloves first) to prevent self-contamination and wash hands thoroughly.[15]

Preparing Solutions (Solubilization)

This task reduces the risk of aerosolization but increases the risk of splashes. This procedure must also be performed in a chemical fume hood.

  • Step 1 : Don the appropriate PPE as described for weighing solids (Section 3.2). Goggles and a lab gown are critical.

  • Step 2 : Add the solvent to the solid compound slowly to avoid splashing. Never add liquid directly to the mouth of a flask from above eye level.

  • Step 3 : Once the compound is in solution, cap the container securely.

  • Step 4 : Decontaminate the exterior of the solution container and all work surfaces.

  • Step 5 : Dispose of all contaminated disposables in the designated hazardous waste stream. Doff PPE and wash hands.

Summary of PPE Requirements

The following table summarizes the minimum PPE required for different laboratory tasks involving delta2-Cefepime etherate.

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Receiving/Unpacking Not typically required unless a spill is presentSafety GlassesSingle Pair, NitrileLab Coat
Weighing Solid N95 Respirator (or higher) Chemical Splash Goggles (Face shield recommended)Double Pair, Nitrile Disposable Gown
Preparing Solutions N95 Respirator (or higher)Chemical Splash Goggles (Face shield recommended)Double Pair, NitrileDisposable Gown
Handling Solutions Not typically required (in fume hood)Safety Glasses (Goggles if splash risk)Single Pair, NitrileLab Coat

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_0 start Identify Task risk_assessment Assess Risks: - Aerosolization? - Splash/Contact? start->risk_assessment weighing Weighing Solid (High Aerosol Risk) risk_assessment->weighing Yes solution_prep Preparing Solution (High Splash Risk) risk_assessment->solution_prep Yes low_risk Handling Dilute Solutions (Low Risk) risk_assessment->low_risk No ppe_high Full PPE Required: - N95 Respirator - Goggles & Face Shield - Double Gloves - Disposable Gown weighing->ppe_high solution_prep->ppe_high ppe_low Standard PPE: - Lab Coat - Safety Glasses - Single Gloves low_risk->ppe_low

Caption: PPE selection workflow for handling delta2-Cefepime etherate.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include spill response and proper waste disposal.

Spill Management

All personnel handling delta2-Cefepime etherate must be trained in spill response and know the location of spill kits.[16]

  • Evacuate and Alert : Immediately alert others in the area and evacuate if necessary.

  • Don PPE : Before attempting any cleanup, don the full PPE suite as described for weighing solids (Section 3.2), including respiratory protection.

  • Contain : Cover the spill with an absorbent material from the chemical spill kit. For powders, gently cover with a damp paper towel to prevent aerosolization.

  • Clean : Working from the outside in, collect all contaminated materials using non-sparking tools.

  • Decontaminate : Clean the spill area with a validated inactivating agent or detergent, followed by a rinse with water. The FDA recommends validated decontamination procedures for beta-lactam compounds.[17]

  • Dispose : Place all contaminated materials into a sealed, labeled hazardous waste container.

Waste Disposal

Improper disposal of antibiotics contributes to environmental contamination and the development of antimicrobial resistance.[18][19]

  • Solid Waste : All disposable items contaminated with delta2-Cefepime etherate (gloves, gowns, weigh paper, vials, etc.) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused or waste solutions should be collected in a designated, sealed hazardous liquid waste container. Do not pour beta-lactam waste down the drain.

  • Final Disposal : All waste must be disposed of through a licensed hazardous waste contractor, typically via incineration, in accordance with local, state, and federal regulations.[4]

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with delta2-Cefepime etherate, ensuring a safe environment for scientific discovery.

References

  • Vertex AI Search. (2025, May 1).
  • Thermo Fisher Scientific. (2024, February 14).
  • Environmental Health and Safety, Dartmouth College.
  • Piramal Critical Care. (2019, April 15).
  • Fisher Scientific. (2009, April 22).
  • AG Scientific.
  • South African Health Products Regulatory Authority (SAHPRA). (2003, May 2). cephalosporin manufacturing.
  • Pharmaguideline.
  • National Center for Biotechnology Inform
  • Slideshare. Precautions in handling, storage and manufacture of pharmaceutical products containing antibiotics by dr. sanaullah aslam.
  • Pharmacy Practice. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • WG Critical Care. (2025, May 22). Cefepime for Injection, USP.
  • B. Braun. (2015, May 13). Safety Data Sheet CEFEPIME FOR INJECTION USP AND DEXTROSE INJECTION USP.
  • GZ Industrial Supplies. (2025, May 26).
  • U.S. Food and Drug Administration (FDA). (2022, June 2).
  • Occupational Safety and Health Administration (OSHA).
  • Centers for Disease Control and Prevention (CDC). Hazardous Drug Exposures in Healthcare.
  • ResearchGate. (2025, August 6). (PDF) Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia.
  • Environmental Health and Safety, University of Washington.
  • Centers for Disease Control and Prevention (CDC). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024.
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • Merck Millipore. (2025, December 31).
  • PubMed.
  • Occupational Safety and Health Administration (OSHA).
  • Lab Pro Inc. Good Laboratory Practices for the Pharmaceutical Industry.
  • FAAST. Proper Disposal of Antimicrobials.
  • DCVMN.
  • American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs.
  • MDPI.
  • ASCE Library. (2024, September 10). Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia.
  • YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage.
  • National Institutes of Health (NIH). (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment (PPE) 101.
  • Sigma-Aldrich. (2025, December 23).
  • Federal Register. (2023, April 27).
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Reddit. (2016, July 7). Is it ok to dump old and unused antibiotics down the drain?

Sources

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